Product packaging for (S)-(-)-Perillic acid(Cat. No.:CAS No. 23635-14-5)

(S)-(-)-Perillic acid

Cat. No.: B3023593
CAS No.: 23635-14-5
M. Wt: 166.22 g/mol
InChI Key: CDSMSBUVCWHORP-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-(-)-Perillic acid (CAS 23635-14-5) is a monocyclic monoterpenoid and a key oxidative metabolite of limonene . As a reference standard of high purity, it is an essential tool for pharmaceutical and oncological research. Its primary researched value lies in its potent anticancer properties across a broad spectrum of cancers, including hepatocellular carcinoma and glioblastoma . The compound's mechanism of action is largely attributed to its ability to interfere with the prenylation process of oncogenic proteins, such as Ras, by inhibiting enzymes like farnesyl transferase (FTase) and geranylgeranyl transferase 1 (GGTase 1) . This inhibition is an essential step in halting the growth and dissemination of cancer cells. Beyond its direct effect on prenylation, studies indicate it can induce apoptosis, arrest the cell cycle at the G0/G1 phase, and deplete membrane-bound Ras protein . Recent research has focused on synthesizing novel derivatives of (S)-Perillic acid, which have demonstrated enhanced in vitro anti-proliferative effects and remarkable in vivo tumor growth inhibition with minimal toxicological effects, underscoring its role as a promising lead compound for drug development . While chemical synthesis is feasible, biotransformation using bacteria and yeasts presents an environmentally friendly production approach . This product is intended for research purposes in laboratory settings only. It is not approved for diagnostic or therapeutic use, including human consumption. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B3023593 (S)-(-)-Perillic acid CAS No. 23635-14-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-4-prop-1-en-2-ylcyclohexene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h5,8H,1,3-4,6H2,2H3,(H,11,12)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSMSBUVCWHORP-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(=CC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@H]1CCC(=CC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23635-14-5
Record name S-(-)-Perillic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-(-)-Perillic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Properties, Biological Activity, and Methodologies of a Promising Natural Compound

This technical guide provides a comprehensive overview of (S)-(-)-Perillic acid, a monoterpene with significant potential in drug development, particularly in the fields of oncology and microbiology. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, biological activities, and the experimental protocols necessary for its investigation.

Core Data of this compound

This compound is a derivative of limonene and a key metabolite of perillyl alcohol.[1] Its fundamental properties are summarized below for quick reference.

PropertyValue
CAS Number 23635-14-5[2][3]
Molecular Formula C₁₀H₁₄O₂[2][3]
Molecular Weight 166.22 g/mol [1][2]
Synonyms (S)-4-Isopropenylcyclohex-1-ene-1-carboxylic acid[3]
Appearance Flakes[4]
Melting Point 129-131 °C[4]
Storage Temperature 2-8°C[4]

Biological Activities and Mechanisms of Action

This compound has demonstrated notable anticancer and antimicrobial properties. Its primary mechanism of action in cancer cells is the inhibition of protein prenylation, a critical post-translational modification for many proteins involved in cell signaling and proliferation, including the oncoprotein Ras.[4][5] By inhibiting farnesyltransferase and geranylgeranyltransferases, perillic acid disrupts the proper localization and function of these proteins, leading to cell cycle arrest and apoptosis.

Anticancer Effects

Research has shown that this compound can induce cell cycle arrest in the G0/G1 phase and trigger apoptosis in various cancer cell lines.[5] This is associated with the modulation of key regulatory proteins. The inhibition of Ras prenylation is a central event, preventing its membrane association and subsequent activation of downstream pro-proliferative signaling pathways.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Pro-p21ras Pro-p21ras p21ras_inactive Inactive p21ras (Cytosolic) Pro-p21ras->p21ras_inactive Prenylation p21ras_active Active p21ras (Membrane-bound) p21ras_inactive->p21ras_active Membrane Localization Proliferation_Pathway Downstream Proliferation Pathways p21ras_active->Proliferation_Pathway Activates Perillic_Acid This compound FTase_GGTase Farnesyltransferase & Geranylgeranyltransferase Perillic_Acid->FTase_GGTase Inhibits Apoptosis Apoptosis Proliferation_Pathway->Apoptosis Inhibits

Figure 1. Mechanism of Action of this compound in Cancer Cells.
Antimicrobial Activity

This compound also exhibits antimicrobial properties against a range of microorganisms. While the exact mechanism is not as extensively studied as its anticancer effects, it is believed to involve the disruption of microbial cell membranes and interference with essential cellular processes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Synthesis of this compound Derivatives

A general method for the synthesis of amide derivatives of this compound for structure-activity relationship studies is as follows:

  • Dissolve 1.0 mmol of this compound, 0.75 mmol of HOBt·xH₂O, and 0.75 mmol of EDC·HCl in 20 mL of DMF.

  • Stir the solution for 10 minutes at room temperature.

  • Add 1.0 mmol of the desired amine (e.g., 3-(trifluoromethyl)aniline).

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • Add 30 mL of water to the reaction mixture while stirring.

  • Extract the aqueous phase with ethyl acetate (2 x 40 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired amide derivative.[2]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁴ cells per well and culture in a humidified 5% CO₂ incubator at 37°C for 24 hours.

  • Treatment: Remove the culture medium and add 100 µL of fresh medium containing various concentrations of this compound (or its derivatives). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours under the same conditions.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO) to each well. Shake the plate for 5-10 seconds to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add this compound (various concentrations) Incubate_24h->Add_Compound Incubate_Treatment Incubate (e.g., 48h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Calculate Cell Viability Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2. Experimental Workflow for the MTT Cytotoxicity Assay.
Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of the cell cycle distribution of a cell population treated with this compound.

  • Cell Treatment: Treat cells with this compound at the desired concentrations for a specific time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[2]

Western Blot Analysis for Apoptosis Markers

Western blotting can be used to detect changes in the expression of key proteins involved in apoptosis, such as caspases and PARP.

  • Protein Extraction: After treatment with this compound, lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[4][6]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilutions: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells.[3][7]

Conclusion

This compound is a natural compound with well-documented anticancer and antimicrobial activities. Its ability to inhibit protein prenylation makes it a compelling candidate for further investigation and development as a therapeutic agent. This technical guide provides a foundational understanding of its properties and the key experimental methodologies required for its study, serving as a valuable resource for researchers in the field.

References

An In-Depth Technical Guide to the Natural Sources and Botanical Origin of (S)-(-)-Perillic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-Perillic acid, a monoterpenoid derived from the oxidation of (S)-(-)-limonene, has garnered significant attention in the scientific community for its potential therapeutic applications, including its promising anticancer properties. This technical guide provides a comprehensive overview of the natural sources and botanical origin of this compound, detailing its biosynthesis, methods for its extraction and quantification, and a summary of its occurrence in nature. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Primary Botanical Source: Perilla frutescens

The principal botanical origin of this compound is Perilla frutescens (L.) Britton, an annual herb belonging to the mint family, Lamiaceae.[1] This plant is widely cultivated in East Asian countries such as China, Japan, and Korea, where it is utilized for culinary and medicinal purposes. Perilla frutescens exists in several varieties and chemotypes, each characterized by a distinct profile of secondary metabolites. The leaves, in particular, are a rich source of essential oils and other bioactive compounds. While this compound is not a major component of the volatile essential oil, it is a key metabolite in the plant's secondary metabolic pathways.

Biosynthesis of this compound in Perilla frutescens

The biosynthesis of this compound in Perilla frutescens is an intricate process that begins with the universal precursors of all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized through two primary pathways: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.

Geranyl pyrophosphate (GPP), a ten-carbon intermediate, is formed by the condensation of IPP and DMAPP. In Perilla frutescens, GPP is then cyclized by the enzyme limonene synthase to produce (S)-(-)-limonene. The subsequent steps involve a series of oxidation reactions catalyzed by cytochrome P450 monooxygenases. These enzymes sequentially hydroxylate the methyl group at the C7 position of the limonene ring to form perillyl alcohol, which is then further oxidized to perillaldehyde. The final step in the pathway is the oxidation of perillaldehyde to this compound.

Perillic Acid Biosynthesis cluster_0 MEP/MVA Pathways IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP Geranyl Diphosphate Synthase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP Geranyl Diphosphate Synthase Limonene (S)-(-)-Limonene GPP->Limonene Limonene Synthase Perillyl_Alcohol Perillyl Alcohol Limonene->Perillyl_Alcohol Cytochrome P450 Monooxygenase Perillaldehyde Perillaldehyde Perillyl_Alcohol->Perillaldehyde Alcohol Dehydrogenase Perillic_Acid This compound Perillaldehyde->Perillic_Acid Aldehyde Dehydrogenase

Figure 1: Biosynthetic pathway of this compound in Perilla frutescens.

Other Natural Sources and Biotransformation

While Perilla frutescens is the primary botanical source, this compound can also be found as a metabolite of limonene in other biological systems. Limonene is a ubiquitous monoterpene found in high concentrations in the essential oils of citrus fruits. Consequently, microorganisms capable of metabolizing limonene are a significant alternative source of perillic acid.

Several species of bacteria, yeasts, and fungi have been identified to efficiently convert (R)-(+)-limonene or (S)-(-)-limonene into their corresponding perillic acid isomers through biotransformation processes. This microbial production offers a promising and sustainable alternative to chemical synthesis or extraction from low-yielding natural sources.

Quantitative Data on this compound in Natural Sources

Direct quantitative data on the concentration of this compound in Perilla frutescens is limited in publicly available literature. Most analyses of Perilla essential oils focus on the more volatile components like perillaldehyde and limonene, often overlooking the less volatile perillic acid. However, one study has indicated that the concentration of perillic acid is significantly higher in the purple variety of Perilla frutescens compared to the green variety, although specific quantitative values were not provided.

Future research employing targeted analytical methods is necessary to establish a comprehensive quantitative profile of this compound across different Perilla frutescens varieties, tissues, and developmental stages.

Experimental Protocols

Extraction of this compound from Perilla frutescens

The following is a generalized protocol for the extraction of moderately polar monoterpenoid acids like perillic acid from plant material, which can be optimized for Perilla frutescens.

Materials:

  • Fresh or dried leaves of Perilla frutescens

  • Methanol or ethanol (HPLC grade)

  • Dichloromethane or ethyl acetate (HPLC grade)

  • Hydrochloric acid (HCl) or Formic acid

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Centrifuge

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Sample Preparation: Homogenize fresh plant material or grind dried plant material to a fine powder.

  • Solvent Extraction:

    • Macerate the plant material in methanol or ethanol (e.g., 1:10 w/v) for 24 hours at room temperature.

    • Alternatively, perform sonication-assisted extraction for a shorter duration (e.g., 3 x 30 minutes).

  • Filtration and Concentration:

    • Filter the extract to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Acidification and Liquid-Liquid Partitioning:

    • Resuspend the concentrated extract in acidified water (pH 2-3 with HCl or formic acid).

    • Perform liquid-liquid extraction with a non-polar solvent like dichloromethane or ethyl acetate (repeat 3 times).

    • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Final Concentration: Evaporate the solvent to yield the crude extract containing this compound.

  • Purification (Optional): For higher purity, the crude extract can be subjected to further purification using Solid Phase Extraction (SPE) or column chromatography.

Extraction Workflow Start Perilla frutescens Leaves Homogenization Homogenization/Grinding Start->Homogenization Extraction Solvent Extraction (Methanol/Ethanol) Homogenization->Extraction Filtration Filtration Extraction->Filtration Concentration1 Rotary Evaporation Filtration->Concentration1 Acidification Acidification (pH 2-3) Concentration1->Acidification Partitioning Liquid-Liquid Partitioning (Dichloromethane/Ethyl Acetate) Acidification->Partitioning Drying Drying (Anhydrous Na2SO4) Partitioning->Drying Concentration2 Final Concentration Drying->Concentration2 End Crude Extract containing This compound Concentration2->End

Figure 2: General workflow for the extraction of this compound.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its carboxylic acid group, this compound requires derivatization prior to GC-MS analysis to improve its volatility and chromatographic behavior.

Materials:

  • Crude extract containing this compound

  • Derivatization agent (e.g., BSTFA with 1% TMCS, or diazomethane)

  • Internal standard (e.g., a structurally similar carboxylic acid not present in the sample)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

Procedure:

  • Derivatization:

    • Dissolve a known amount of the dried extract in a suitable solvent (e.g., pyridine or ethyl acetate).

    • Add the internal standard.

    • Add the derivatization agent (e.g., BSTFA with 1% TMCS) and heat at a specific temperature (e.g., 60-70°C) for a defined time (e.g., 30-60 minutes) to convert the carboxylic acid to its trimethylsilyl (TMS) ester.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • GC Conditions (Example):

      • Injector Temperature: 250°C

      • Oven Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 5-10°C/min).

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-500.

  • Quantification:

    • Identify the TMS-derivatized perillic acid peak based on its retention time and mass spectrum.

    • Quantify the amount of perillic acid by comparing the peak area of its derivative to the peak area of the internal standard, using a calibration curve prepared with authentic standards.

Quantification_Workflow Start Crude Extract Derivatization Derivatization (e.g., Silylation) Start->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis (Peak Integration, Calibration) GCMS->Data_Analysis End Quantitative Result of This compound Data_Analysis->End

Figure 3: Workflow for the quantification of this compound by GC-MS.

Conclusion

This compound is a naturally occurring monoterpenoid with significant therapeutic potential, primarily found in the plant Perilla frutescens. Its biosynthesis originates from the common isoprenoid precursors and involves a series of enzymatic steps, including the cyclization of geranyl pyrophosphate to limonene and subsequent oxidations. While direct quantitative data in its primary botanical source remains an area for further investigation, established extraction and analytical methodologies, such as GC-MS following derivatization, provide a robust framework for its quantification. The information presented in this guide offers a solid foundation for researchers and professionals seeking to explore the natural sourcing, chemistry, and pharmacological applications of this promising compound.

References

Biosynthesis of (S)-(-)-Perillic Acid from Limonene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-Perillic acid, a monoterpenoid derived from limonene, has garnered significant interest in the pharmaceutical industry due to its potential therapeutic properties, including anticancer, anti-inflammatory, and antiviral activities. Understanding its biosynthetic pathway is crucial for developing efficient and sustainable production methods, moving beyond reliance on plant extraction or complex chemical synthesis. This technical guide provides an in-depth overview of the enzymatic conversion of (S)-(-)-limonene to this compound, detailing the enzymes involved, their kinetic properties, and the experimental protocols for both whole-cell biotransformation and individual enzyme assays.

The Biosynthetic Pathway: A Three-Step Enzymatic Cascade

The biosynthesis of this compound from (S)-(-)-limonene is a three-step oxidative pathway mediated by a series of specific enzymes. This cascade involves the sequential hydroxylation of the methyl group at the C7 position of limonene, followed by two subsequent oxidation steps.

  • Step 1: Hydroxylation of Limonene to Perillyl Alcohol The initial and often rate-limiting step is the regioselective hydroxylation of the C7-methyl group of (S)-(-)-limonene to form (S)-(-)-perillyl alcohol. This reaction is catalyzed by a cytochrome P450 monooxygenase , specifically a limonene-7-hydroxylase. These enzymes are heme-containing proteins that utilize molecular oxygen and a reductase partner (a cytochrome P450 reductase) to introduce a hydroxyl group onto the substrate.

  • Step 2: Oxidation of Perillyl Alcohol to Perillyl Aldehyde The newly formed perillyl alcohol is then oxidized to (S)-(-)-perillyl aldehyde. This conversion is carried out by an NAD⁺-dependent perillyl alcohol dehydrogenase . This enzyme belongs to the family of oxidoreductases and facilitates the transfer of a hydride ion from the alcohol to the cofactor NAD⁺, resulting in the formation of an aldehyde and NADH.[1]

  • Step 3: Oxidation of Perillyl Aldehyde to Perillic Acid The final step in the pathway is the oxidation of perillyl aldehyde to the target molecule, this compound. This reaction is catalyzed by a perillyl aldehyde dehydrogenase , which also typically utilizes NAD⁺ as a cofactor. This enzyme ensures the final conversion to the carboxylic acid, completing the biosynthetic sequence.

The entire biosynthetic pathway can be visualized as a linear progression:

Biosynthesis_Pathway cluster_0 Biosynthesis of this compound Limonene (S)-(-)-Limonene Perillyl_Alcohol (S)-(-)-Perillyl Alcohol Limonene->Perillyl_Alcohol Cytochrome P450 Limonene-7-hydroxylase Perillyl_Aldehyde (S)-(-)-Perillyl Aldehyde Perillyl_Alcohol->Perillyl_Aldehyde Perillyl Alcohol Dehydrogenase Perillic_Acid This compound Perillyl_Aldehyde->Perillic_Acid Perillyl Aldehyde Dehydrogenase

Figure 1: Biosynthetic pathway from (S)-(-)-Limonene to this compound.

Quantitative Data on Key Enzymes

While comprehensive kinetic data for the specific enzymes from a single organism is not fully available in the literature, the following tables summarize available data and typical ranges for the enzyme classes involved in this pathway. This information is crucial for designing and optimizing biotransformation processes.

Table 1: Kinetic Parameters of Limonene Hydroxylases (Cytochrome P450)

Enzyme SourceSubstrateKm (µM)Vmax (nmol/min/mg protein)Optimal pHOptimal Temp. (°C)Reference
Mentha spicata (Spearmint)(-)-LimoneneNot ReportedNot Reported~7.5~30[2]
Recombinant E. coli (CYP153A6)(S)-LimoneneNot ReportedNot Reported~7.4~30[3]

Note: Specific kinetic parameters for purified limonene-7-hydroxylases are not widely reported. The activity is often measured in whole-cell systems or microsomal fractions, making direct comparison of Vmax values challenging.

Table 2: Kinetic Parameters of Alcohol Dehydrogenases

Enzyme SourceSubstrateKm (mM)Vmax (U/mg)Optimal pHOptimal Temp. (°C)Reference
Pseudomonas sp.Perillyl AlcoholNot ReportedNot ReportedNot ReportedNot Reported[1]
Arabidopsis thaliana (recombinant)Ethanol~25High10.5Not Reported[4]
Human Stomach (recombinant)Ethanol25927.525[5]

Note: While a perillyl alcohol dehydrogenase has been identified, its detailed kinetic characterization is limited. The data for other alcohol dehydrogenases are provided for comparative purposes.

Table 3: Kinetic Parameters of Aldehyde Dehydrogenases

Enzyme SourceSubstrateKm (µM)Vmax (U/mg)Optimal pHOptimal Temp. (°C)Reference
Human ErythrocytesAcetaldehyde0.59 ± 0.060.88 ± 0.05~8.037[6][7]
Bovine LensAcetaldehydeMichaelis-Menten kinetics observedNot ReportedNot ReportedNot Reported[8]

Note: Specific kinetic data for perillyl aldehyde dehydrogenase is scarce. The provided data for other aldehyde dehydrogenases illustrates the typical affinity and turnover rates for this class of enzymes.

Experimental Protocols

Detailed methodologies are essential for the successful replication and optimization of the biosynthesis of perillic acid. The following sections provide protocols for whole-cell biotransformation and representative enzyme assays.

Whole-Cell Biotransformation Protocols

Whole-cell biocatalysis is a common approach for producing perillic acid from limonene, as it circumvents the need for enzyme purification and cofactor regeneration.

1. Biotransformation using Pseudomonas putida

Pseudomonas putida strains are well-known for their ability to metabolize a wide range of organic compounds, including terpenes.

  • Strain: Pseudomonas putida (e.g., DSM 12264, MTCC 1072).

  • Culture Medium: A minimal salt medium supplemented with a carbon source (e.g., glucose or glycerol) and trace elements.

  • Inoculum Preparation: A seed culture is grown overnight in a rich medium (e.g., LB broth) at 30°C with shaking.

  • Biotransformation Conditions:

    • Inoculate the production medium with the seed culture to an initial OD₆₀₀ of ~0.1.

    • Grow the culture at 30°C with vigorous shaking (e.g., 200 rpm) until the mid-log phase.

    • Induce the expression of the metabolic pathway if using an engineered strain (e.g., with IPTG).

    • Add (S)-(-)-limonene to the culture. Due to its volatility and potential toxicity, it can be added neat, in an organic solvent (e.g., dodecane), or fed in a stepwise manner. A typical starting concentration is 0.1-0.5% (v/v).

    • Continue incubation at 30°C for 24-72 hours.

    • Monitor the production of perillic acid by periodically taking samples, extracting with an organic solvent (e.g., ethyl acetate) after acidification, and analyzing by GC-MS or HPLC.

2. Biotransformation using Yarrowia lipolytica

The yeast Yarrowia lipolytica is a robust host for the production of various chemicals and has been shown to efficiently convert limonene to perillic acid.

  • Strain: Yarrowia lipolytica (e.g., ATCC 18942).

  • Culture Medium: YM broth (Yeast extract, Malt extract, Peptone, Glucose).

  • Inoculum Preparation: Grow a pre-culture in YM broth at 28°C for 24-48 hours.

  • Biotransformation Conditions:

    • Inoculate the production medium with the pre-culture.

    • Grow the cells at 28°C with shaking until the desired cell density is reached.

    • Harvest the cells by centrifugation and resuspend them in a buffer (e.g., phosphate buffer, pH 7.0).

    • Add (S)-(-)-limonene to the cell suspension.

    • Incubate the reaction mixture at 25-30°C with shaking for 48-72 hours.

    • Extract and analyze the product as described for P. putida.

3. Biotransformation using Recombinant Escherichia coli

E. coli is a widely used host for heterologous expression of biosynthetic pathways.

  • Strain: E. coli (e.g., BL21(DE3)) harboring plasmids containing the genes for limonene-7-hydroxylase, perillyl alcohol dehydrogenase, and perillyl aldehyde dehydrogenase.

  • Culture Medium: LB or a defined minimal medium.

  • Inoculum Preparation: Grow an overnight culture in LB medium with appropriate antibiotics.

  • Biotransformation Conditions:

    • Inoculate fresh medium with the overnight culture.

    • Grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression with IPTG (e.g., 0.1-1 mM) and lower the temperature to 18-30°C.

    • After a few hours of induction, add (S)-(-)-limonene.

    • Continue the cultivation for another 24-48 hours.

    • Extract and analyze the product.

Experimental_Workflow cluster_workflow Whole-Cell Biotransformation Workflow Inoculum Inoculum Preparation Culture Cell Culture Growth Inoculum->Culture Induction Induction (if applicable) Culture->Induction Substrate Substrate Addition ((S)-(-)-Limonene) Culture->Substrate Induction->Substrate Biotransformation Biotransformation Substrate->Biotransformation Extraction Product Extraction Biotransformation->Extraction Analysis Analysis (GC-MS/HPLC) Extraction->Analysis

Figure 2: General experimental workflow for whole-cell biotransformation.
Enzyme Assay Protocols

1. Cytochrome P450 Limonene-7-Hydroxylase Assay

This assay measures the initial rate of limonene hydroxylation.

  • Reaction Mixture (in a total volume of 1 ml):

    • 100 mM Phosphate buffer (pH 7.5)

    • 1-10 µM Purified cytochrome P450 enzyme or microsomal fraction

    • 1-5 µM Cytochrome P450 reductase

    • 1 mM NADPH

    • 100 µM (S)-(-)-Limonene (added from a stock solution in a suitable solvent like ethanol or DMSO)

  • Procedure:

    • Pre-incubate all components except NADPH at 30°C for 5 minutes.

    • Initiate the reaction by adding NADPH.

    • Incubate at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate) and vortexing.

    • Centrifuge to separate the phases.

    • Analyze the organic phase by GC-MS to quantify the formation of perillyl alcohol.

2. Perillyl Alcohol Dehydrogenase Assay

This is a spectrophotometric assay that monitors the production of NADH.

  • Reaction Mixture (in a total volume of 1 ml):

    • 100 mM Glycine-NaOH buffer (pH 9.0-10.0)

    • 2 mM NAD⁺

    • 1-10 mM (S)-(-)-Perillyl alcohol

    • Appropriate amount of purified enzyme or cell-free extract

  • Procedure:

    • Combine the buffer, NAD⁺, and perillyl alcohol in a cuvette.

    • Place the cuvette in a spectrophotometer and set the wavelength to 340 nm.

    • Initiate the reaction by adding the enzyme.

    • Record the increase in absorbance at 340 nm over time.

    • Calculate the initial reaction rate using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

3. Perillyl Aldehyde Dehydrogenase Assay

Similar to the alcohol dehydrogenase assay, this method tracks NADH formation.

  • Reaction Mixture (in a total volume of 1 ml):

    • 100 mM Phosphate buffer (pH 8.0)

    • 2 mM NAD⁺

    • 0.1-1 mM (S)-(-)-Perillyl aldehyde

    • Appropriate amount of purified enzyme or cell-free extract

  • Procedure:

    • Follow the same procedure as for the perillyl alcohol dehydrogenase assay.

    • Monitor the increase in absorbance at 340 nm.

    • Calculate the initial reaction rate.

Enzyme_Assay_Workflow cluster_assay Enzyme Assay Workflow Preparation Prepare Reaction Mixture (Buffer, Substrate, Cofactor) Initiation Initiate Reaction (Add Enzyme) Preparation->Initiation Incubation Incubation at Optimal Conditions Initiation->Incubation Detection Detection of Product Formation (Spectrophotometry/Chromatography) Incubation->Detection Analysis Data Analysis (Calculate Initial Rate) Detection->Analysis

Figure 3: General workflow for in vitro enzyme assays.

Conclusion

The biosynthesis of this compound from limonene presents a promising avenue for the sustainable production of this valuable pharmaceutical compound. This technical guide has outlined the core enzymatic steps, provided available quantitative data, and detailed experimental protocols to aid researchers in this field. Further research focusing on the detailed kinetic characterization of the individual enzymes and the optimization of whole-cell biocatalytic systems will be instrumental in advancing the industrial-scale production of this compound.

References

(S)-(-)-Perillic Acid: A Technical Whitepaper on its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

(S)-(-)-Perillic acid (PA), a naturally occurring monoterpene and the primary metabolite of d-limonene and perillyl alcohol (POH), has garnered significant scientific interest for its potential as a multi-targeted anticancer agent.[1][2][3] This technical document provides an in-depth examination of the molecular mechanisms through which this compound exerts its cytotoxic and cytostatic effects on cancer cells. The core mechanism involves the inhibition of post-translational protein prenylation, which critically disrupts the function of key oncogenic signaling proteins, most notably those in the Ras superfamily.[1] This primary action triggers a cascade of downstream events, including the induction of cell cycle arrest, primarily in the G0/G1 phase, and the activation of apoptotic pathways.[4][5] This whitepaper synthesizes current in vitro evidence, presents quantitative efficacy data, details relevant experimental protocols, and visualizes the complex signaling networks involved, offering a comprehensive resource for researchers in oncology and drug development.

Core Mechanism: Inhibition of Protein Prenylation

The foundational anticancer activity of perillic acid stems from its ability to interfere with protein prenylation, a critical post-translational modification.[1] This process involves the covalent attachment of isoprenoid lipid moieties—farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP)—to cysteine residues near the C-terminus of specific proteins.[1] This modification is essential for the proper subcellular localization and function of numerous proteins involved in cell growth, differentiation, and survival, including the Ras family of small GTPases.[1][6]

This compound has been shown to inhibit the enzymes responsible for this process: farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase-I).[4][7] By preventing the attachment of farnesyl and geranylgeranyl groups, PA effectively blocks the membrane association of key signaling proteins.[1] Oncogenic Ras proteins, for example, are constitutively active and require farnesylation to anchor to the plasma membrane, where they initiate downstream mitogenic signaling.[6][8] The inhibition of this process is a key event in the anticancer action of perillic acid.

Figure 1: Inhibition of Protein Prenylation by Perillic Acid

Disruption of Downstream Signaling Pathways

By preventing Ras prenylation and membrane localization, perillic acid effectively attenuates signaling through the Ras/MAPK pathway, a central cascade controlling cell proliferation and survival.[8] In mitogen-activated T lymphocytes, perillic acid treatment led to a dose-dependent depletion of membrane-bound Ras proteins and a decrease in the levels of phosphorylated (activated) MAP kinase (MAPK), without altering total MAPK levels.[8] This demonstrates a direct interruption of the signal transduction from Ras to downstream effectors.

Figure 2: Disruption of the Ras/MAPK Signaling Pathway

Cellular Outcomes

The disruption of critical signaling pathways by this compound manifests in two primary cellular outcomes: cell cycle arrest and apoptosis.

Cell Cycle Arrest

A predominant effect of perillic acid on cancer cells is the induction of cell cycle arrest, typically in the G0/G1 phase.[4][9] This prevents cells from entering the S phase, thereby halting DNA synthesis and proliferation.[9] This G1 arrest is mechanistically linked to the modulation of key cell cycle regulatory proteins. Studies have shown that treatment with perillic acid or its precursor, perillyl alcohol, leads to an increased expression of cyclin-dependent kinase inhibitors (CKIs) such as p21Cip1 and p27Kip1.[5][10] These proteins bind to and inhibit the activity of cyclin-CDK complexes (e.g., Cyclin D-CDK4/6 and Cyclin E-CDK2), which are essential for progression through the G1 checkpoint.

Figure 3: Induction of G1 Cell Cycle Arrest by Perillic Acid
Induction of Apoptosis

In addition to halting proliferation, perillic acid actively induces programmed cell death, or apoptosis, in various cancer cell lines, including non-small cell lung cancer and pancreatic adenocarcinoma.[5][11] The apoptotic mechanism involves the modulation of the Bcl-2 family of proteins, which are critical regulators of the intrinsic (mitochondrial) pathway of apoptosis. Treatment with perillic acid has been shown to increase the expression of pro-apoptotic proteins like Bak and Bax.[5][11] The upregulation of these proteins leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in the activation of executioner caspases like caspase-3.[5][12]

Figure 4: Induction of the Intrinsic Apoptosis Pathway

Quantitative Data on Efficacy

The cytotoxic and anti-proliferative effects of this compound and its derivatives have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Table 1: IC50 Values of this compound and Derivatives in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µg/mL)Incubation Time (h)Reference
(S)-Perillic acid derivative 4U251Glioblastoma10.12 ± 0.3272[13]
(S)-Perillic acid derivative 4HepG2Hepatocellular Carcinoma5.23 ± 0.1172[13]
(S)-Perillic acid derivative 5U251Glioblastoma3.10 ± 0.1272[13]
(S)-Perillic acid derivative 5HepG2Hepatocellular Carcinoma1.49 ± 0.4372[13]
Perillic acidA549Non-Small Cell Lung Cancer~340 µg/mL (2 mM)24[5][12]
Perillic acidH520Non-Small Cell Lung Cancer~340 µg/mL (2 mM)24[5][12]

Note: IC50 values can vary based on experimental conditions. Data for perillic acid on NSCLC cells were estimated from dose-response curves where 2 mM was a key concentration used.

Key Experimental Protocols

Reproducing the findings related to perillic acid's mechanism of action requires standardized methodologies. Below are detailed protocols for key in vitro assays.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effect of this compound by measuring the metabolic activity of cells.

G Figure 5: Experimental Workflow for MTT Assay A 1. Seed Cells Seed cancer cells in a 96-well plate (e.g., 5,000 cells/well) and allow to adhere overnight. B 2. Treat with Perillic Acid Replace media with fresh media containing various concentrations of PA. Include vehicle control. A->B C 3. Incubate Incubate cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2. B->C D 4. Add MTT Reagent Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. C->D E 5. Solubilize Formazan Remove media and add DMSO or solubilization buffer to dissolve the purple formazan crystals. D->E F 6. Measure Absorbance Read the absorbance at 570 nm using a microplate reader. E->F G 7. Analyze Data Calculate cell viability as a percentage of the control and determine the IC50 value. F->G

Figure 5: Experimental Workflow for MTT Assay
  • Cell Seeding: Plate cells (e.g., A549, HepG2) in a 96-well flat-bottom plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the PA-containing medium or vehicle control medium.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment.

  • Cell Culture and Treatment: Seed 1x10⁶ cells in 100 mm dishes. After 24 hours, treat the cells with the desired concentration of this compound or vehicle control for 24-48 hours.

  • Harvesting: Harvest both adherent and floating cells. Trypsinize the adherent cells, combine with the supernatant, and centrifuge at 1,500 rpm for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Acquisition and Analysis: Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI. Analyze the resulting histograms using cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in each phase.[12]

Western Blotting for Protein Expression

This protocol is used to detect and quantify changes in the expression levels of specific proteins involved in signaling, cell cycle, and apoptosis.

  • Protein Extraction: Treat cells as described for other assays. Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the total protein.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[12]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[12]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein (e.g., Ras, p21, Bax, cleaved Caspase-3) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Conclusion and Future Directions

This compound demonstrates significant anticancer potential through a well-defined, multi-pronged mechanism of action. Its primary ability to inhibit protein prenylation serves as a powerful upstream event that disables critical oncogenic drivers like Ras. This leads to the downstream suppression of pro-proliferative signaling and the induction of two favorable cellular outcomes: G0/G1 cell cycle arrest and apoptosis. The upregulation of key tumor suppressor and pro-apoptotic proteins such as p21, Bak, and Bax underscores its ability to reactivate endogenous cancer-suppressing pathways.

While the in vitro evidence is compelling, further research is necessary. Future studies should focus on:

  • In Vivo Efficacy: Translating these in vitro findings into robust preclinical animal models to evaluate efficacy, pharmacokinetics, and optimal dosing.

  • Combination Therapies: Investigating the synergistic potential of perillic acid with conventional chemotherapeutics or targeted agents.[5][12]

  • Biomarker Identification: Identifying predictive biomarkers to determine which tumor types and patient populations are most likely to respond to perillic acid-based therapies.[11]

  • Delivery Systems: Developing novel formulations or delivery systems to improve the bioavailability and tumor-specific targeting of perillic acid.

References

(S)-(-)-Perillic Acid: A Comprehensive Technical Guide on its Antineoplastic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-Perillic acid (PA), a natural monoterpene and a major metabolite of d-limonene and perillyl alcohol (POH), has emerged as a promising candidate in oncology research. Exhibiting a range of antineoplastic properties, PA has been shown to modulate critical cellular processes implicated in cancer progression. This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its mechanisms of action, effects on signaling pathways, and a summary of key preclinical data. Detailed experimental protocols and visual representations of cellular pathways are included to support further research and development efforts in this area.

Introduction

Monoterpenes, a class of naturally occurring compounds found in the essential oils of many plants, have garnered significant attention for their potential therapeutic applications, particularly in cancer treatment. This compound is a key metabolite of perillyl alcohol, a compound that has advanced to clinical trials for cancer therapy.[1] Understanding the specific contributions of perillic acid to the overall anticancer effects of its parent compounds is crucial for the development of more targeted and effective therapies. This document synthesizes the current knowledge on the antineoplastic activities of this compound.

Mechanisms of Antineoplastic Action

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis and causing cell cycle arrest in cancer cells.

Induction of Apoptosis

Perillic acid has been demonstrated to be a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. This is a critical mechanism for eliminating malignant cells. The apoptotic cascade initiated by PA involves the modulation of key regulatory proteins.

One of the central pathways affected by PA is the intrinsic apoptotic pathway, which is mitochondria-dependent. Treatment with perillic acid has been shown to upregulate the expression of pro-apoptotic proteins such as Bax.[1][2] Bax, upon activation, leads to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c and the subsequent activation of a cascade of caspases, including caspase-3, which are the executioners of apoptosis.[1][2]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[2][3] This arrest prevents cancer cells from replicating their DNA and dividing, thereby inhibiting tumor growth.

The mechanism underlying PA-induced cell cycle arrest involves the modulation of cyclins and cyclin-dependent kinases (CDKs), the key regulators of cell cycle progression. Studies have shown that PA can increase the expression of the CDK inhibitor p21.[1][2] p21, in turn, inhibits the activity of CDK2 and CDK4, which are essential for the transition from the G1 to the S phase of the cell cycle.[3]

Key Signaling Pathways Modulated by this compound

The anticancer effects of this compound are mediated through its interaction with and modulation of several critical intracellular signaling pathways that are often dysregulated in cancer.

Ras/Raf/MEK/ERK Signaling Pathway

The Ras/Raf/MEK/ERK (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in Ras are common in many cancers, leading to constitutive activation of this pathway and uncontrolled cell growth. While its precursor, perillyl alcohol, is known to inhibit Ras signaling, perillic acid's direct effects are still under investigation.[4] However, as a major metabolite, it is believed to contribute to the overall inhibition of this pathway observed with POH treatment. Inhibition of this pathway by monoterpenes can lead to decreased cell proliferation and induction of apoptosis.

Ras_Pathway PA (S)-(-)-Perillic Acid Ras Ras PA->Ras Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibits

Figure 1: Simplified Ras/Raf/MEK/ERK signaling pathway and the inhibitory role of this compound.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another crucial signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer. While direct studies on perillic acid are limited, its precursor, perillyl alcohol, has been shown to inhibit the phosphorylation and activation of Akt.[5] By inhibiting Akt, POH and likely PA can promote apoptosis and reduce cell survival.

Akt_Pathway PA (S)-(-)-Perillic Acid Akt Akt PA->Akt Inhibits (via POH) PI3K PI3K PI3K->Akt CellSurvival Cell Survival Akt->CellSurvival Apoptosis Apoptosis Akt->Apoptosis Inhibits

Figure 2: The PI3K/Akt signaling pathway and the putative inhibitory effect of this compound.

Quantitative Data on Antineoplastic Activity

The cytotoxic and antiproliferative effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 (µM) of this compoundReference
A549Non-small cell lung cancerVaries with experimental conditions[5]
H520Non-small cell lung cancerVaries with experimental conditions[5]
PANC-1Pancreatic CancerNon-toxic at 200 µM (used in combination)[6]
BxPC-3Pancreatic CancerNon-toxic at 200 µM (used in combination)[6]

Note: IC50 values can be significantly influenced by different experimental conditions.[5]

In vivo studies on the parent compound, perillyl alcohol, have demonstrated significant tumor growth inhibition. In a sarcoma-180 tumor model, intraperitoneal administration of POH at 100 and 200 mg/kg/day resulted in tumor growth inhibition rates of 35.3% and 45.4%, respectively.[2] In a nude mouse model with orthotopically transplanted KPL-1 human breast cancer cells, POH at a dose of 75 mg/kg administered intraperitoneally three times a week suppressed tumor growth.[7]

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the preclinical evaluation of this compound's antineoplastic activity.

Cell Viability and Cytotoxicity Assay (MTT/AlamarBlue)

This assay is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Protocol Overview:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • Reagent Incubation: After treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or AlamarBlue is added to each well and incubated. Viable cells with active metabolism convert the reagent into a colored formazan product (MTT) or a fluorescent signal (AlamarBlue).

  • Data Acquisition: The absorbance (for MTT) or fluorescence (for AlamarBlue) is measured using a microplate reader.

  • Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the log of the compound concentration.[8]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis following treatment with this compound.

Protocol Overview:

  • Cell Treatment: Cells are treated with this compound for a specified time.

  • Cell Harvesting: Adherent and floating cells are collected, washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[9]

Apoptosis_Assay_Workflow Start Cancer Cells Treatment Treat with This compound Start->Treatment Harvest Harvest Cells Treatment->Harvest Stain Stain with Annexin V-FITC & PI Harvest->Stain Flow Flow Cytometry Analysis Stain->Flow Result Quantification of Apoptotic Cells Flow->Result

Figure 3: Experimental workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.

Protocol Overview:

  • Cell Treatment and Harvesting: Cells are treated with the compound and then harvested.

  • Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with propidium iodide (PI), which intercalates with DNA.

  • Flow Cytometry: The DNA content of individual cells is measured by flow cytometry.

  • Analysis: The data is analyzed to generate a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.[10]

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, cell cycle regulation, and signaling pathways that are modulated by this compound.

Protocol Overview:

  • Protein Extraction: Total protein is extracted from treated and control cells using a lysis buffer.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., Bax, p21, cleaved caspase-3, phosphorylated ERK).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction.

  • Imaging: The chemiluminescent signal is captured using an imaging system, and the protein bands are quantified.[8]

Conclusion and Future Directions

This compound demonstrates significant potential as an antineoplastic agent, acting through the induction of apoptosis and cell cycle arrest, and the modulation of key cancer-related signaling pathways. The data presented in this technical guide underscore the importance of further investigation into its therapeutic efficacy, both as a standalone agent and in combination with existing cancer therapies. Future research should focus on elucidating its detailed molecular targets, optimizing its delivery, and evaluating its efficacy and safety in more advanced preclinical and clinical settings. The development of derivatives of perillic acid may also lead to compounds with enhanced potency and improved pharmacological properties.

References

(S)-(-)-Perillic acid as a human metabolite of perillyl alcohol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-Perillyl alcohol (POH), a naturally occurring monoterpene, has demonstrated promising anticancer properties in preclinical studies. Following oral administration in humans, POH is extensively and rapidly metabolized, with (S)-(-)-perillic acid (PA) being one of its principal and biologically active metabolites. The therapeutic effects of POH are often attributed to the actions of its metabolites. This technical guide provides a comprehensive overview of the human metabolism of perillyl alcohol to perillic acid, presents quantitative pharmacokinetic data from clinical trials, details key experimental protocols for its analysis, and illustrates its mechanism of action on critical cellular signaling pathways. This document is intended to serve as a foundational resource for researchers, scientists, and professionals involved in the development of POH and its derivatives as potential anticancer agents.

Metabolism of (S)-(-)-Perillyl Alcohol in Humans

Upon oral administration, (S)-(-)-perillyl alcohol undergoes significant first-pass metabolism, primarily in the liver, resulting in low to undetectable plasma concentrations of the parent compound.[1][2][3][4] The metabolic cascade is initiated by the oxidation of the alcohol moiety, a process mediated by cytochrome P450 (CYP) enzymes, to form perillyl aldehyde.[1] This intermediate is subsequently oxidized by aldehyde dehydrogenase to yield this compound.[1] Perillic acid can be further metabolized through reduction to dihydroperillic acid (DHPA) or undergo conjugation with glucuronic acid for excretion.[1]

POH (S)-(-)-Perillyl Alcohol PAL Perillyl Aldehyde POH->PAL CYP450 PA This compound PAL->PA Aldehyde Dehydrogenase DHPA Dihydroperillic Acid PA->DHPA Reduction Conjugates Glucuronide Conjugates PA->Conjugates UGT DHPA->Conjugates UGT

Caption: Metabolic pathway of (S)-(-)-perillyl alcohol in humans.

Quantitative Pharmacokinetic Data

Phase I clinical trials have provided valuable insights into the pharmacokinetic profiles of the major metabolites of perillyl alcohol in cancer patients. The following tables summarize the dose-dependent plasma concentrations of perillic acid and dihydroperillic acid.

Table 1: Pharmacokinetic Parameters of Perillic Acid (PA) in Human Plasma Following Oral Administration of Perillyl Alcohol
Dose of Perillyl Alcohol (mg/m²/dose)Dosing ScheduleCmax (µM)[5]Tmax (h)Half-life (h)[2]
800t.i.d.1752-3~2
1200q.i.d.433.2 ± 245.8 (Day 15)1-3~2
1600t.i.d.4722-3~2
2400t.i.d.4562-3~2
2800t.i.d.774.1 ± 439.6 (Day 15)Not ReportedNot Reported

Data are presented as mean ± SD where available. t.i.d. = three times a day; q.i.d. = four times a day.

Table 2: Pharmacokinetic Parameters of Dihydroperillic Acid (DHPA) in Human Plasma Following Oral Administration of Perillyl Alcohol
Dose of Perillyl Alcohol (mg/m²/dose)Dosing ScheduleCmax (µM)[5]Tmax (h)Half-life (h)[2]
800t.i.d.7.13-5~2
1200q.i.d.22.6 ± 12 (Day 15)1-3~2
1600t.i.d.34.23-5~2
2400t.i.d.26.23-5Not Reported
2800t.i.d.42.4 ± 15.24 (Day 15)Not ReportedNot Reported

Data are presented as mean ± SD where available. t.i.d. = three times a day; q.i.d. = four times a day.

Experimental Protocols

Quantification of Perillic Acid in Human Plasma via HPLC-UV

This section details a robust high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the accurate quantification of perillic acid in human plasma samples.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_quant Quantification Plasma Plasma Sample (50 µL) Precipitation Add Acetonitrile (100 µL) Plasma->Precipitation Vortex Vortex & Centrifuge Precipitation->Vortex Supernatant Collect Supernatant Vortex->Supernatant Dilution Dilute with Mobile Phase Supernatant->Dilution HPLC Column: C18 (e.g., 4.6 x 250 mm, 5 µm) Mobile Phase: Acetonitrile:Buffer (e.g., 30:70) Flow Rate: 1.0 mL/min Detection: UV at 215 nm Dilution->HPLC Integration Peak Area Integration HPLC->Integration Calibration Calibration Curve Concentration Calculate Concentration Calibration->Concentration Integration->Concentration

Caption: Workflow for perillic acid quantification in plasma.

3.1.1. Materials and Reagents

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Glacial acetic acid

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Blank human plasma

3.1.2. Instrumentation

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Microcentrifuge

  • Vortex mixer

  • Nitrogen evaporator

3.1.3. Procedure

  • Mobile Phase Preparation: An exemplary mobile phase consists of a 70:30 (v/v) mixture of 20 mM ammonium acetate buffer (pH 4.5) and acetonitrile. The solution should be filtered and degassed prior to use.

  • Standard and Calibration Curve Preparation: A stock solution of perillic acid is prepared in methanol. This is then serially diluted with the mobile phase to create a series of working standards (e.g., 0.1 to 100 µg/mL) for the calibration curve.

  • Sample Preparation:

    • To 50 µL of plasma, add 100 µL of acetonitrile for protein precipitation.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the mobile phase.

  • HPLC Analysis:

    • Inject 20 µL of the prepared sample or standard onto the C18 column.

    • Perform isocratic elution with the mobile phase at a flow rate of 1.0 mL/min.

    • Monitor the eluent by UV detection at a wavelength of 215 nm.

  • Quantification: Generate a calibration curve by plotting the peak areas of the standards against their concentrations. The concentration of perillic acid in the unknown samples is then determined from this curve.

In Vitro Protein Farnesyltransferase Inhibition Assay

This protocol provides a framework for assessing the inhibitory potential of perillic acid on protein farnesyltransferase (FTase), a key enzyme in the Ras signaling pathway.

3.2.1. Principle This assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a Ras-derived peptide substrate, catalyzed by FTase. The inhibition of this reaction by perillic acid is quantified. A variety of detection methods can be employed, including radioactivity, fluorescence, or antibody-based detection of a tagged substrate.

3.2.2. Materials and Reagents

  • Recombinant human FTase

  • Farnesyl pyrophosphate (FPP)

  • A suitable peptide substrate for FTase (e.g., a biotinylated peptide with a C-terminal CAAX box)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 µM ZnCl₂, 5 mM DTT)

  • Detection reagents (dependent on the chosen method, e.g., radiolabeled FPP and scintillation counting, or a fluorescently labeled substrate and fluorescence plate reader)

3.2.3. Procedure

  • Prepare a range of concentrations of perillic acid in the assay buffer.

  • In a 96-well plate, combine the FTase enzyme, the peptide substrate, and the perillic acid solution (or vehicle control).

  • Initiate the enzymatic reaction by adding FPP.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction (e.g., by adding EDTA or a strong acid).

  • Quantify the amount of farnesylated peptide product using the chosen detection method.

  • Calculate the percentage of FTase inhibition for each concentration of perillic acid compared to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the perillic acid concentration.

Impact on Cellular Signaling Pathways

A significant aspect of the anticancer activity of perillic acid is its ability to inhibit protein prenylation. This post-translational modification is essential for the function of numerous proteins involved in cell growth and proliferation, most notably the Ras family of small GTPases.

Inhibition of the Ras/MAPK Signaling Pathway

The Ras proteins are critical mediators of signals from cell surface receptors to the nucleus, regulating cell proliferation, survival, and differentiation. The biological activity of Ras is contingent upon its localization to the inner surface of the plasma membrane, a process that requires the covalent attachment of a farnesyl lipid group. This farnesylation is catalyzed by the enzyme farnesyltransferase (FTase).

PA This compound FTase Farnesyltransferase (FTase) PA->FTase Inhibits Ras Ras Protein Farnesylated_Ras Farnesylated Ras Ras->Farnesylated_Ras FTase Farnesyl_PP Farnesyl Pyrophosphate Farnesyl_PP->Ras Farnesylation Membrane Plasma Membrane Farnesylated_Ras->Membrane Localization Raf Raf Membrane->Raf Activation MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Perillic acid inhibits the Ras signaling pathway.

Perillic acid acts as an inhibitor of FTase, thereby preventing the farnesylation of Ras. Without this lipid anchor, Ras cannot associate with the plasma membrane, which is a prerequisite for its interaction with upstream activators and downstream effectors. This disruption of Ras localization effectively blocks the activation of the downstream mitogen-activated protein kinase (MAPK) cascade (Raf-MEK-ERK), leading to a reduction in cell proliferation and potentially inducing apoptosis in cancer cells.

Conclusion

This compound is a pivotal human metabolite of perillyl alcohol, exhibiting significant biological activity that is central to the potential therapeutic effects of its parent compound. Its pharmacokinetic profile demonstrates systemic availability following oral administration of perillyl alcohol. The primary mechanism of action involves the inhibition of protein prenylation, leading to the disruption of key oncogenic signaling pathways such as the Ras/MAPK cascade. The methodologies and data compiled in this guide offer a robust framework for the continued investigation and development of perillyl alcohol and perillic acid in oncology. Further research is essential to fully harness the therapeutic potential of these natural compounds for the treatment and prevention of cancer.

References

The Dawn of a Monoterpene: An In-depth Technical Guide to the Early Discovery and Characterization of Perillic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perillic acid, a naturally occurring monoterpenoid, has garnered significant attention in the scientific community for its potential therapeutic properties, particularly in oncology. This technical guide delves into the seminal early studies that led to the discovery and initial characterization of this intriguing molecule. We will explore the historical context of its isolation, the classical methods used for its structural elucidation, and the foundational research into its biological activities. This document aims to provide a comprehensive resource for researchers by presenting quantitative data in structured tables, detailing early experimental protocols, and visualizing key pathways and workflows.

Discovery and Initial Characterization

The story of perillic acid begins in the early 20th century with the chemical analysis of essential oils from the Perilla plant.

Botanical Origin and First Isolation

Perillic acid was first identified as a constituent of the essential oil derived from a species of the Perilla plant. In 1910, a sample of the volatile extract from what was then identified as Perilla nankinensis Decne was sent from Japan to the Schimmel & Co. aroma industry in Leipzig, Germany, for chemical analysis.[1] The subsequent report, published in 1911 by Semmler and Zaar, described a strongly levorotatory aldehyde (αD −150), perillaldehyde, as the main component of the oil.[1]

The First Chemical Identification of Perillic Acid

The first formal identification of perillic acid was made by Semmler and Zaar in 1911. They characterized it as an oxidation product of perillaldehyde. Their work laid the foundation for understanding the chemical nature of this monoterpenoid.

  • Starting Material: Purified perillaldehyde.

  • Oxidation: Exposure of perillaldehyde to air (oxygen) over an extended period. Alternatively, a mild oxidizing agent available at the time, such as silver oxide (Ag₂O), could have been used for a more controlled reaction.

  • Work-up: The reaction mixture would then be subjected to an extraction process. This would typically involve dissolving the mixture in an organic solvent and then using an aqueous basic solution (like sodium hydroxide) to deprotonate the carboxylic acid, making it water-soluble. The aqueous layer would be separated and then acidified to re-protonate the perillic acid, causing it to precipitate.

  • Purification: The precipitated perillic acid would be collected by filtration and could be further purified by recrystallization from a suitable solvent.

Early Physical and Chemical Characterization Data

Early 20th-century characterization relied on physical constants and classical chemical reactions. Spectroscopic methods were not yet available. The table below summarizes the known physical properties of perillic acid from early and modern studies for comparison.

PropertyReported ValueReference/Comment
Molecular Formula C₁₀H₁₄O₂Determined by early elemental analysis.
Molecular Weight 166.22 g/mol Calculated from the molecular formula.
Melting Point 129-131 °C (for (S)-(-)-perillic acid)Modern determination. Specific melting point from Semmler and Zaar's 1911 work is not readily available in current literature.
Specific Rotation ([α]D) +138° (for (+)-perillic acid from Pseudomonas gladioli)Reported in later studies on biotransformation.[1] The levorotatory nature of the aldehyde from the original plant suggests the initially isolated acid was likely levorotatory.
pKa ~4.79Indicates a moderately weak acid.[2]

Early Synthetic and Biosynthetic Approaches

Following its discovery, methods for the synthesis of perillic acid were explored, both through chemical means and biological transformations.

Chemical Synthesis

The selective oxidation of the exocyclic methyl group of limonene to produce perillic acid is chemically challenging due to multiple competing reaction sites.[1] Early efforts often resulted in low yields.[1] One of the more successful early chemical methods involved the oxidation of perillaldehyde.

This method provides a more controlled synthesis than air oxidation. A representative protocol for the oxidation of an aldehyde to a carboxylic acid using silver oxide is as follows:

  • Preparation of Silver Oxide: Freshly precipitated silver oxide is prepared by reacting a solution of silver nitrate with a solution of sodium hydroxide. The resulting precipitate is washed to remove impurities.

  • Reaction: The perillaldehyde is dissolved in a suitable solvent (e.g., ethanol or aqueous ethanol). The freshly prepared silver oxide is added to this solution.

  • Heating: The reaction mixture is heated, often with stirring, for a specific period. The progress of the reaction can be monitored by the consumption of the aldehyde.

  • Filtration: Once the reaction is complete, the mixture is filtered to remove the precipitated metallic silver and any unreacted silver oxide.

  • Isolation and Purification: The filtrate containing the sodium salt of perillic acid is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the perillic acid. The solid is then collected by filtration, washed, and purified by recrystallization.

Biotransformation

Microbial transformation of monoterpenes emerged as a more selective method for producing perillic acid.[1] Various microorganisms, including bacteria and yeasts, were found to be capable of oxidizing limonene to perillic acid.[1]

Biotransformation_Workflow cluster_prep Preparation cluster_bioconversion Biotransformation cluster_extraction Extraction & Purification Microorganism Select Microorganism (e.g., Pseudomonas sp.) Culture Culture Microorganism in Growth Medium Microorganism->Culture Harvest Harvest and Prepare Cell Suspension Culture->Harvest Bioreactor Incubate Cells with Limonene (Substrate) in Bioreactor Harvest->Bioreactor Separate Separate Cells from Supernatant Bioreactor->Separate Extract Extract Perillic Acid from Supernatant Separate->Extract Purify Purify Perillic Acid (e.g., Chromatography) Extract->Purify

Caption: Generalized workflow for the microbial production of perillic acid from limonene.

Early Investigations into Biological Activity

The initial interest in the biological effects of perillic acid and its precursors, perillyl alcohol and limonene, was largely focused on their potential as anticancer agents. A key mechanism of action identified in early studies was the inhibition of protein prenylation.[1]

Inhibition of Protein Prenylation

Protein prenylation is a post-translational modification essential for the function of several proteins involved in cell signaling, including the Ras family of oncoproteins.[1] This process is catalyzed by farnesyltransferase (FTase) and geranylgeranyltransferases (GGTase).[1] Early in vitro studies demonstrated that metabolites of limonene and perillyl alcohol could inhibit these enzymes.

Ras_Prenylation Ras_precursor Ras Precursor (Cytosolic, Inactive) Farnesylated_Ras Farnesylated Ras Ras_precursor->Farnesylated_Ras Farnesylation FPP Farnesyl Pyrophosphate (FPP) FPP->Farnesylated_Ras FTase Farnesyltransferase (FTase) FTase->Farnesylated_Ras Membrane_Localization Membrane Localization and Activation Farnesylated_Ras->Membrane_Localization Downstream_Signaling Downstream Signaling (e.g., MAPK pathway) Membrane_Localization->Downstream_Signaling Perillic_Acid Perillic Acid (and metabolites) Perillic_Acid->FTase Inhibition

Caption: Inhibition of Ras protein farnesylation by perillic acid.

Early assays to determine the inhibitory activity of compounds on FTase typically involved the following components:

  • Enzyme Source: Purified or partially purified FTase from a source such as bovine brain or yeast (Saccharomyces cerevisiae).[1]

  • Substrates:

    • A protein or peptide substrate containing the C-terminal "CAAX" box motif recognized by FTase (e.g., Ras protein).

    • Radiolabeled farnesyl pyrophosphate (e.g., [³H]FPP) to allow for the detection of its transfer to the protein substrate.

  • Test Compound: Perillic acid dissolved in a suitable solvent.

  • Reaction: The enzyme, protein substrate, and test compound are incubated together in a buffer solution. The reaction is initiated by the addition of the radiolabeled FPP.

  • Detection: After a specific incubation period, the reaction is stopped. The amount of radioactivity incorporated into the protein substrate is measured. This is often done by precipitating the protein and then measuring the radioactivity of the precipitate using liquid scintillation counting.

  • Data Analysis: The inhibitory activity of perillic acid is determined by comparing the amount of farnesylation in the presence of the compound to a control reaction without the inhibitor. IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are then calculated.

Early Anticancer Studies

The ability of perillic acid and its parent compound, perillyl alcohol, to inhibit the growth of cancer cells was investigated in early in vitro studies.

A common method to assess the cytotoxic effects of a compound on cancer cells is the MTT assay or similar colorimetric assays. A generalized protocol is as follows:

  • Cell Culture: Cancer cell lines (e.g., non-small cell lung cancer lines A549 and H520) are cultured in a suitable growth medium in 96-well plates.[3]

  • Treatment: The cells are treated with various concentrations of perillic acid and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: The percentage of cell viability is calculated relative to untreated control cells, and dose-response curves are generated to determine the IC₅₀ value.

The following table summarizes some of the quantitative data from early studies on the biological activity of perillic acid and related compounds. It is important to note that much of the early work focused on perillyl alcohol, with perillic acid being recognized as its major metabolite.

AssayCompoundTarget/Cell LineResultReference/Comment
FTase and GGTase Inhibition Perillic AcidBovine brain and S. cerevisiae enzymesWeak inhibitorPerillic acid itself was found to be a weak inhibitor, while its methyl ester was a potent inhibitor.[1] This suggests perillic acid may act as a prodrug.
Cytotoxicity (IC₅₀) Perillic AcidA549 (NSCLC)Dose-dependent cytotoxicity observedSpecific IC₅₀ values from the earliest studies are not consistently reported, but dose-dependent effects were established.[3]
Cytotoxicity (IC₅₀) Perillic AcidH520 (NSCLC)Dose-dependent cytotoxicity observedSimilar to the A549 cells, a clear dose-dependent inhibition of proliferation was noted.[3]

Conclusion

The early research into perillic acid, from its initial discovery as an oxidation product of a fragrant aldehyde to the first investigations of its anticancer properties, laid a critical foundation for the extensive studies that would follow. The pioneering work of scientists in the early 20th century, using the analytical tools of their time, successfully identified and characterized this monoterpene. Subsequent in vitro studies provided the first insights into its mechanism of action, highlighting the inhibition of protein prenylation as a key pathway. This historical perspective is invaluable for modern researchers, providing context for the continued exploration of perillic acid and its derivatives as potential therapeutic agents. The evolution of analytical and biological techniques has allowed for a much deeper understanding of this molecule, but the initial discoveries remain a testament to the enduring principles of chemical and pharmacological research.

References

(S)-(-)-Perillic Acid: A Technical Whitepaper on its Antimicrobial Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-Perillic acid, a natural monoterpenoid derived from the oxidation of limonene, has garnered significant attention for its potential therapeutic applications, primarily in oncology. However, its antimicrobial properties remain a comparatively underexplored area of research. This technical guide provides a comprehensive overview of the current understanding of this compound as an antimicrobial agent. It consolidates available data on its spectrum of activity, delves into its putative mechanisms of action, and presents detailed experimental protocols for its evaluation. This document aims to serve as a foundational resource for researchers and professionals in drug development seeking to explore the antimicrobial potential of this promising natural compound.

Introduction

The rise of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents with diverse mechanisms of action. Natural products, with their inherent chemical diversity, represent a rich reservoir for such discovery. This compound, a monoterpenoid found in certain plants, is a metabolite of limonene and perillyl alcohol. While its anticancer properties, particularly the inhibition of protein prenylation, have been the primary focus of research, emerging evidence suggests a potential role as a broad-spectrum antimicrobial agent. This whitepaper synthesizes the existing knowledge on the antimicrobial facets of this compound, offering a technical guide for its further investigation.

Antimicrobial Spectrum and Efficacy

The antimicrobial activity of perillic acid and its derivatives has been reported against a range of microorganisms, including Gram-positive bacteria, yeasts, and molds. However, its efficacy against Gram-negative bacteria appears to be more limited[1]. The antimicrobial effect of perillic acid is notably influenced by pH, with its highest efficacy observed in a pH range of 4.5 to 6.5[1].

Quantitative Antimicrobial Data

Specific Minimum Inhibitory Concentration (MIC) data for this compound is not extensively available in the public domain. Much of the reported data pertains to its precursor, perillyl alcohol. The available data for perillyl alcohol provides an indication of the potential spectrum of activity for perillic acid.

MicroorganismCompoundMIC (µg/mL)MBC (µg/mL)Reference
Porphyromonas gingivalisPerillyl Alcohol250250[2]
Fusobacterium nucleatumPerillyl Alcohol250250[2]
Escherichia coliPerillyl Alcohol256512[3]

Note: This table will be updated as more specific MIC data for this compound becomes available.

Mechanism of Antimicrobial Action

The precise antimicrobial mechanism of this compound is not yet fully elucidated. However, based on the known activities of related monoterpenoids and phenolic acids, several potential mechanisms can be proposed.

Disruption of Cell Membrane Integrity

The lipophilic nature of monoterpenoids like perillic acid allows them to partition into the lipid bilayer of microbial cell membranes[4]. This insertion can disrupt the membrane's structural integrity, leading to:

  • Increased membrane permeability: This can cause the leakage of essential intracellular components such as ions, ATP, and nucleic acids.

  • Alteration of membrane potential: Disruption of the electrochemical gradient across the membrane can impair vital cellular processes.

  • Inhibition of membrane-embedded enzymes: Key enzymes involved in respiration and transport may be inhibited.

Phenolic acids are known to cause damage to the cell membrane, leading to changes in hydrophobicity, surface charge, and ultimately, leakage of cytoplasmic contents[5][6]. Studies on other phenolic acids have demonstrated a decrease in intracellular pH and ATP concentration, as well as hyperpolarization of the cell membrane, all indicative of membrane damage[2][7].

cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid_Bilayer Membrane_Proteins Membrane_Proteins Perillic_Acid This compound Disruption Membrane Disruption Perillic_Acid->Disruption Partitions into Disruption->Lipid_Bilayer Disruption->Membrane_Proteins Permeability Increased Permeability Disruption->Permeability Potential Altered Membrane Potential Disruption->Potential Enzyme_Inhibition Inhibition of Membrane Enzymes Disruption->Enzyme_Inhibition Leakage Leakage of Intracellular Contents Permeability->Leakage Cell_Death Cell Death Leakage->Cell_Death Potential->Cell_Death Enzyme_Inhibition->Cell_Death

Figure 1: Putative mechanism of cell membrane disruption by this compound.

Inhibition of Protein Prenylation

A well-documented biological activity of perillic acid and its derivatives is the inhibition of protein prenylation, a post-translational modification essential for the function of many proteins, including those involved in signal transduction[4][8][9]. While this mechanism is primarily studied in the context of cancer, it is plausible that it could also affect essential prenylated proteins in microbial cells, thereby contributing to its antimicrobial effect.

Perillic_Acid This compound Inhibition Inhibition Perillic_Acid->Inhibition Prenyltransferase Protein Prenyltransferase (e.g., Farnesyltransferase) Prenylated_Protein Prenylated Protein (Functional) Prenyltransferase->Prenylated_Protein Catalyzes Protein Target Protein Protein->Prenyltransferase Cell_Function Normal Cell Function Prenylated_Protein->Cell_Function Inhibition->Prenyltransferase Dysfunction Cellular Dysfunction Inhibition->Dysfunction

Figure 2: Proposed inhibition of protein prenylation signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to evaluate the antimicrobial potential of this compound. These protocols are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), and can be adapted for specific research needs.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • This compound

  • Appropriate solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal inoculum

  • Spectrophotometer or microplate reader

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well containing the diluted compound and to a growth control well (broth with inoculum but no compound). A sterility control well (broth only) should also be included.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

A Prepare Stock Solution of This compound B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Wells B->D C Prepare Standardized Microbial Inoculum C->D E Incubate Plate D->E F Determine MIC (Lowest concentration with no growth) E->F

Figure 3: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Time-Kill Kinetic Assay

This assay determines the rate at which an antimicrobial agent kills a microbial population.

Materials:

  • This compound

  • Appropriate broth medium

  • Bacterial or fungal inoculum

  • Sterile test tubes or flasks

  • Plate count agar

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare an overnight culture of the test microorganism and dilute it in fresh broth to a starting concentration of approximately 10^5 - 10^6 CFU/mL.

  • Exposure: Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to separate tubes containing the inoculum. Include a growth control without the compound.

  • Sampling and Plating: At specified time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each tube, perform serial dilutions, and plate onto agar plates.

  • Incubation and Counting: Incubate the plates and count the number of viable colonies (CFU/mL) at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal activity.

A Prepare Microbial Inoculum (10^5-10^6 CFU/mL) B Add this compound at various MIC multiples A->B C Incubate Cultures B->C D Withdraw Aliquots at Different Time Points C->D Sampling E Perform Serial Dilutions and Plate on Agar D->E F Incubate Plates and Count CFU/mL E->F G Plot log10 CFU/mL vs. Time F->G

Figure 4: Workflow for Time-Kill Kinetic Assay.

Biofilm Disruption Assay

This assay evaluates the ability of an antimicrobial agent to disrupt pre-formed biofilms.

Materials:

  • This compound

  • Appropriate growth medium (e.g., Tryptic Soy Broth with glucose)

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal violet solution (0.1%)

  • Ethanol (95%) or Acetic Acid (30%)

  • Microplate reader

Procedure:

  • Biofilm Formation: Inoculate the wells of a 96-well plate with a standardized microbial suspension and incubate for 24-48 hours to allow for biofilm formation.

  • Wash: Gently wash the wells with a sterile saline solution to remove planktonic (free-floating) cells.

  • Treatment: Add fresh medium containing various concentrations of this compound to the wells with the pre-formed biofilms. Include a control with medium only.

  • Incubation: Incubate the plate for a further 24 hours.

  • Staining: Wash the wells again, and then stain the remaining biofilm with crystal violet solution for 15-20 minutes.

  • Wash and Solubilize: Wash away the excess stain and allow the plate to dry. Solubilize the bound crystal violet with ethanol or acetic acid.

  • Quantification: Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of approximately 570-595 nm. A decrease in absorbance indicates biofilm disruption.

A Grow Biofilm in 96-well Plate B Wash to Remove Planktonic Cells A->B C Treat Biofilm with This compound B->C D Incubate C->D E Wash and Stain with Crystal Violet D->E F Wash and Solubilize Stain E->F G Measure Absorbance to Quantify Biofilm F->G

Figure 5: Workflow for Biofilm Disruption Assay.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new antimicrobial agents. Its activity against Gram-positive bacteria and fungi, coupled with a potentially distinct mechanism of action from existing antibiotics, warrants further in-depth investigation. Future research should focus on:

  • Comprehensive MIC Screening: Establishing a broad antimicrobial profile of this compound against a diverse panel of clinically relevant bacteria and fungi, including drug-resistant strains.

  • Elucidation of Mechanism of Action: Conducting detailed studies to confirm the role of cell membrane disruption and to investigate other potential targets, such as specific enzymes or signaling pathways.

  • In Vivo Efficacy Studies: Evaluating the antimicrobial efficacy of this compound in relevant animal models of infection.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of perillic acid to optimize its antimicrobial potency and spectrum.

This technical guide provides a framework for the systematic evaluation of this compound as a potential antimicrobial agent. The methodologies and data presented herein are intended to facilitate further research and development in this promising area.

References

Unveiling the Antiviral Potential of (S)-(-)-Perillic Acid Against Herpes Simplex Virus Type 1 (HSV-1): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Herpes Simplex Virus Type 1 (HSV-1) infections pose a significant global health challenge, with the emergence of drug-resistant strains necessitating the exploration of novel antiviral agents. (S)-(-)-Perillic acid, a natural monoterpene, has demonstrated promising antiviral activity against HSV-1. This technical guide provides a comprehensive overview of the current understanding of the anti-HSV-1 properties of this compound, with a focus on its mechanism of action, quantitative antiviral data, and detailed experimental protocols. In vitro studies have revealed that this compound exhibits potent antiviral effects at non-toxic concentrations. Its primary mechanism of action targets the late stages of the viral replication cycle, specifically inhibiting the maturation and release of new viral particles, a mode of action distinct from currently approved nucleoside analogs. This guide aims to serve as a valuable resource for researchers engaged in the development of new anti-herpetic therapies.

Introduction

Herpes Simplex Virus Type 1 (HSV-1) is a ubiquitous pathogen, causing a spectrum of diseases from benign mucocutaneous lesions to life-threatening encephalitis.[1] The current standard of care for HSV-1 infections predominantly relies on nucleoside analogs such as acyclovir. However, the increasing prevalence of acyclovir-resistant HSV-1 strains, particularly in immunocompromised individuals, underscores the urgent need for new antiviral drugs with different mechanisms of action.[1][2]

This compound, a metabolite of the naturally occurring compound perillyl alcohol, has emerged as a promising candidate for anti-HSV-1 therapy.[3] This monoterpene has been investigated for various biological activities, and recent studies have highlighted its potential as a potent inhibitor of HSV-1 replication. This document consolidates the available scientific data on the antiviral properties of this compound against HSV-1, offering a technical resource for the scientific community.

Quantitative Antiviral Data

The antiviral efficacy of this compound against HSV-1 has been quantified in vitro against different viral strains. The key parameters used to evaluate its antiviral activity are the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC₅₀), the concentration that reduces the viability of host cells by 50%. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical measure of the therapeutic window of an antiviral compound.

While the primary research by Mello et al. (2020) established that perillic acid exhibits high anti-HSV-1 activity in a concentration range that is not toxic to Vero cells, specific CC₅₀ values from this study are not publicly available in the abstract. However, the EC₅₀ values have been reported.

Table 1: In Vitro Antiviral Activity of this compound Against HSV-1

CompoundVirus StrainHost CellAssay TypeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
This compoundHSV-1 (KOS)VeroPlaque Reduction2.84Not explicitly statedNot calculable[3]
This compoundHSV-1 (17syn+)VeroPlaque Reduction1.08Not explicitly statedNot calculable[3]

Mechanism of Action: Targeting Late-Stage Viral Replication

A significant body of evidence indicates that this compound exerts its anti-HSV-1 effects by interfering with the late stages of the viral life cycle.[1][2] Unlike nucleoside analogs that target viral DNA synthesis, perillic acid does not inhibit viral genome replication.[1][2] Instead, its inhibitory action is focused on the crucial processes of viral maturation and the subsequent release of infectious virions from the host cell.[1][2]

This late-stage inhibition is a key advantage, as it represents a different mechanism of action compared to currently used antiviral drugs, suggesting that perillic acid could be effective against acyclovir-resistant HSV-1 strains. The precise molecular target of perillic acid within the viral maturation and egress pathway has not yet been fully elucidated and remains an area for future investigation.

Visualizing the Proposed Site of Action

The following diagram illustrates the late stages of the HSV-1 replication cycle, highlighting the proposed point of intervention for this compound.

HSV1_Egress_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space DNA_Rep Viral DNA Replication (Not Inhibited) Capsid_Assembly Capsid Assembly DNA_Rep->Capsid_Assembly DNA_Packaging DNA Packaging Capsid_Assembly->DNA_Packaging Nuclear_Egress Nuclear Egress DNA_Packaging->Nuclear_Egress Tegumentation Tegumentation Nuclear_Egress->Tegumentation Secondary_Envelopment Secondary Envelopment (Golgi/Endosomes) Tegumentation->Secondary_Envelopment Virion_Transport Virion Transport Secondary_Envelopment->Virion_Transport Virion_Release Virion Release (Egress) Virion_Transport->Virion_Release Infectious_Virion Infectious Virion Virion_Release->Infectious_Virion Inhibition Inhibition by This compound Inhibition->Virion_Release

Caption: Proposed mechanism of action of this compound on the HSV-1 life cycle.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the antiviral properties of this compound against HSV-1.

Plaque Reduction Assay

This assay is the gold standard for quantifying infectious virus titers and evaluating the efficacy of antiviral compounds.

Objective: To determine the concentration of this compound that inhibits the formation of HSV-1 plaques by 50% (EC₅₀).

Materials:

  • Vero cells (or other susceptible cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • HSV-1 stock (e.g., KOS or 17syn+ strain)

  • This compound

  • Methylcellulose overlay medium

  • Crystal violet staining solution

  • Phosphate-Buffered Saline (PBS)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed Vero cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a 5% CO₂ incubator.

  • Virus Dilution: On the day of the experiment, prepare serial dilutions of the HSV-1 stock in serum-free DMEM.

  • Infection: Aspirate the growth medium from the confluent cell monolayers and infect the cells with the diluted virus. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Treatment: During or after the adsorption period, remove the viral inoculum and add an overlay medium containing various concentrations of this compound. A control group with no compound should be included.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until visible plaques are formed. The methylcellulose in the overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Staining: Aspirate the overlay medium and fix the cells with a suitable fixative (e.g., methanol or formaldehyde). Stain the cells with crystal violet solution.

  • Plaque Counting: After staining, wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each concentration of this compound compared to the untreated control. The EC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and using regression analysis.

Plaque_Reduction_Assay_Workflow Start Start Seed_Cells Seed Vero Cells in Plates Start->Seed_Cells Incubate_24h Incubate 24h (Confluent Monolayer) Seed_Cells->Incubate_24h Prepare_Virus Prepare Serial Dilutions of HSV-1 Incubate_24h->Prepare_Virus Infect_Cells Infect Cells with HSV-1 (1-2h) Incubate_24h->Infect_Cells Prepare_Virus->Infect_Cells Add_Overlay Add Methylcellulose Overlay with this compound Infect_Cells->Add_Overlay Incubate_48_72h Incubate 48-72h Add_Overlay->Incubate_48_72h Fix_Stain Fix and Stain with Crystal Violet Incubate_48_72h->Fix_Stain Count_Plaques Count Plaques Fix_Stain->Count_Plaques Calculate_EC50 Calculate EC₅₀ Count_Plaques->Calculate_EC50 End End Calculate_EC50->End

Caption: Workflow for the Plaque Reduction Assay.

MTT Cytotoxicity Assay

This colorimetric assay is used to assess the metabolic activity of cells and is a common method for determining the cytotoxicity of a compound.

Objective: To determine the concentration of this compound that reduces the viability of Vero cells by 50% (CC₅₀).

Materials:

  • Vero cells

  • DMEM with FBS and antibiotics

  • Trypsin-EDTA

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Vero cells into a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Treatment: Aspirate the medium and add fresh medium containing serial dilutions of this compound. Include untreated control wells.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control. The CC₅₀ value is determined by plotting the percentage of viability against the compound concentration and using regression analysis.

MTT_Assay_Workflow Start Start Seed_Cells Seed Vero Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Serial Dilutions of This compound Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent (2-4h) Incubate_48_72h->Add_MTT Add_Solubilizer Add Solubilization Solution Add_MTT->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_CC50 Calculate CC₅₀ Read_Absorbance->Calculate_CC50 End End Calculate_CC50->End

Caption: Workflow for the MTT Cytotoxicity Assay.

Future Directions

The promising in vitro antiviral activity of this compound against HSV-1 warrants further investigation. Key future research directions include:

  • Elucidation of the Molecular Target: Identifying the specific viral or host protein(s) that this compound interacts with to inhibit viral maturation and egress.

  • In Vivo Efficacy Studies: Evaluating the therapeutic efficacy of this compound in animal models of HSV-1 infection.

  • Activity Against Resistant Strains: Explicitly testing the activity of this compound against a panel of acyclovir-resistant HSV-1 clinical isolates.

  • Combination Therapy: Investigating the potential for synergistic antiviral effects when this compound is used in combination with existing anti-herpetic drugs.

Conclusion

This compound represents a promising scaffold for the development of a new class of anti-HSV-1 therapeutics. Its unique mechanism of action, targeting the late stages of viral replication, offers a potential solution to the growing problem of drug resistance. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound as a novel antiviral agent.

References

(S)-(-)-Perillic Acid: A Technical Guide to its Apoptosis-Inducing Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-Perillic acid (PA) is a naturally occurring monoterpenoid and the primary metabolite of d-limonene and perillyl alcohol (POH).[1] It has garnered significant interest in the field of oncology for its potential as a chemotherapeutic and chemopreventive agent.[1][2] Preclinical studies have demonstrated that this compound elicits dose-dependent cytotoxicity and induces apoptosis in various cancer cell lines, notably in non-small cell lung cancer (NSCLC).[1][2] This technical guide provides an in-depth overview of the molecular mechanisms underlying PA-induced apoptosis, detailed experimental protocols for its investigation, and a summary of relevant quantitative data.

Molecular Mechanisms of this compound-Induced Apoptosis

This compound orchestrates apoptosis through a multi-faceted approach, primarily engaging the intrinsic and extrinsic apoptotic pathways. This process involves the activation of caspases, modulation of the Bcl-2 family of proteins, and the activation of stress-activated protein kinase pathways.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for PA-induced apoptosis.[1] A critical event in this pathway is the alteration of the mitochondrial outer membrane permeability (MOMP).[3] PA influences the balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 protein family.[1] Specifically, it has been shown to upregulate the expression of the pro-apoptotic protein Bax while having a variable effect on the anti-apoptotic protein Bcl-2.[1] The subsequent increase in the Bax/Bcl-2 ratio is a key determinant in promoting apoptosis.[4][5][6]

This shift in the Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial membrane, resulting in the release of cytochrome c into the cytosol.[3] Cytosolic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and procaspase-9 to form the apoptosome, which in turn activates caspase-9.[3] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution phase of apoptosis.[3]

The Extrinsic (Death Receptor) Pathway

Evidence also suggests the involvement of the extrinsic pathway in apoptosis induced by related monoterpenes.[3] This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, such as Fas, leading to the recruitment of adaptor proteins like Fas-Associated Death Domain (FADD).[7][8] This complex then recruits and activates procaspase-8.[8] Activated caspase-8 can then directly cleave and activate effector caspases like caspase-3.[8] Furthermore, caspase-8 can cleave Bid, a BH3-only protein, into its truncated form, tBid.[3] tBid then translocates to the mitochondria to further amplify the apoptotic signal by engaging the intrinsic pathway.[3]

MAPK Signaling: The Role of JNK and p38

The mitogen-activated protein kinase (MAPK) signaling pathways, particularly the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, are key regulators of cellular responses to stress and are implicated in PA-induced apoptosis.[9] Upon activation by various cellular stressors, including potentially reactive oxygen species (ROS) generated by PA, a phosphorylation cascade is initiated.[9][10] This involves upstream kinases like MAP3Ks (e.g., ASK1) and MAP2Ks (e.g., MKK3/4/6/7) that ultimately lead to the phosphorylation and activation of JNK and p38.[9][11]

Activated JNK and p38 can promote apoptosis through several mechanisms. They can translocate to the nucleus to regulate the expression of pro-apoptotic genes.[12][13] Additionally, they can directly phosphorylate and modulate the activity of Bcl-2 family proteins, further contributing to the induction of the intrinsic apoptotic pathway.[12][13]

The Role of Reactive Oxygen Species (ROS)

The generation of reactive oxygen species (ROS) is a potential upstream event in PA-induced apoptosis.[14][15] An increase in intracellular ROS can act as a signaling molecule to trigger the activation of the JNK and p38 MAPK pathways.[9][16][17] This oxidative stress can also lead to mitochondrial dysfunction, further promoting the release of cytochrome c and the activation of the intrinsic apoptotic pathway.[14][17]

Quantitative Data

The following tables summarize the cytotoxic and apoptotic effects of this compound and its precursor, perillyl alcohol, in non-small cell lung cancer cell lines.

Table 1: IC50 Values of Perillic Acid and Perillyl Alcohol in NSCLC Cell Lines

CompoundCell LineIC50 (mM)Reference
This compoundA549Not explicitly stated, but showed dose-dependent cytotoxicity[1][2]
This compoundH520Not explicitly stated, but showed dose-dependent cytotoxicity[1][2]
Perillyl AlcoholA549~1.4[18]
Perillyl AlcoholH520~1.7[18]
Dehydroperillic acidA549125 µg/mL[19][20]
Dehydroperillic acidHepG2>250 µg/mL[19]
Perillyl AlcoholHepG2409.2 µg/mL[19][20]

Table 2: Effects of Perillic Acid and Perillyl Alcohol on Apoptotic Markers in NSCLC Cell Lines

CompoundCell LineParameter MeasuredObservationReference
This compoundA549, H520Bax expressionIncreased[1][2]
This compoundA549, H520Caspase-3 activityIncreased[1][2]
Perillyl AlcoholA549, H520Bax expressionIncreased[1][2]
Perillyl AlcoholA549, H520Caspase-3 activityIncreased[1][2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the dose-dependent cytotoxic effects of this compound.

  • Materials:

    • Cancer cell lines (e.g., A549, H520)

    • 96-well plates

    • Complete culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Induce apoptosis in cells by treating with this compound for the desired time.

    • Harvest cells (including floating cells) and wash twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic and necrotic cells are both Annexin V- and PI-positive.

Caspase-3 Activity Assay (Fluorometric)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[21][22][23][24][25]

  • Materials:

    • Treated and untreated cells

    • Caspase-3 Fluorometric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-AFC substrate)

    • 96-well microplate (black, flat-bottom)

    • Fluorometric microplate reader (Ex/Em = 400/505 nm)

  • Procedure:

    • Induce apoptosis in cells with this compound.

    • Collect 1-5 x 10⁶ cells and centrifuge.

    • Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Transfer the supernatant (cytosolic extract) to a new tube.

    • Add 50 µL of 2X Reaction Buffer with DTT to each sample in a 96-well plate.

    • Add 5 µL of DEVD-AFC substrate and incubate at 37°C for 1-2 hours.

    • Read the fluorescence at Ex/Em = 400/505 nm.

    • Compare the fluorescence of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect changes in the expression levels of key apoptotic proteins.

  • Materials:

    • Treated and untreated cells

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

    • Normalize the protein of interest to a loading control like β-actin.

Visualizations

Signaling Pathways

Perillic_Acid_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_mapk MAPK Pathway Perillic Acid Perillic Acid Death Receptors (e.g., Fas) Death Receptors (e.g., Fas) Perillic Acid->Death Receptors (e.g., Fas) Induces? Bax Bax Perillic Acid->Bax Upregulates Bcl-2 Bcl-2 Perillic Acid->Bcl-2 Inhibits ROS ROS Perillic Acid->ROS Generates? Caspase-8 Caspase-8 Death Receptors (e.g., Fas)->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activation Caspase-8->Bax via tBid Apoptosis Apoptosis Caspase-3->Apoptosis Executes Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Bax->Mitochondrion Permeabilizes Bcl-2->Mitochondrion Inhibits Apoptosome Apoptosome Cytochrome c->Apoptosome Forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-9->Caspase-3 Activation ASK1 ASK1 ROS->ASK1 Activates MKKs MKKs ASK1->MKKs Phosphorylates JNK/p38 JNK/p38 MKKs->JNK/p38 Phosphorylates JNK/p38->Bax Activates

Caption: Signaling pathways of this compound-induced apoptosis.

Experimental Workflow

Experimental_Workflow cluster_treatment Cell Treatment cluster_viability Cytotoxicity Assessment cluster_apoptosis_detection Apoptosis Detection cluster_mechanism Mechanism of Action Cancer Cells Cancer Cells Treat with Perillic Acid Treat with Perillic Acid Cancer Cells->Treat with Perillic Acid MTT Assay MTT Assay Treat with Perillic Acid->MTT Assay Annexin V/PI Staining Annexin V/PI Staining Treat with Perillic Acid->Annexin V/PI Staining Western Blot Western Blot Treat with Perillic Acid->Western Blot Caspase Activity Assay Caspase Activity Assay Treat with Perillic Acid->Caspase Activity Assay Determine IC50 Determine IC50 MTT Assay->Determine IC50 Data Analysis & Conclusion Data Analysis & Conclusion Determine IC50->Data Analysis & Conclusion Flow Cytometry Flow Cytometry Annexin V/PI Staining->Flow Cytometry Flow Cytometry->Data Analysis & Conclusion Protein Expression Bax, Bcl-2, p-JNK, p-p38 Western Blot->Protein Expression Caspase-3 Activity Caspase-3 Activity Caspase Activity Assay->Caspase-3 Activity Protein Expression->Data Analysis & Conclusion Caspase-3 Activity->Data Analysis & Conclusion

Caption: Experimental workflow for studying perillic acid-induced apoptosis.

Conclusion

This compound is a promising natural compound that induces apoptosis in cancer cells through the coordinated activation of intrinsic and extrinsic signaling pathways, mediated by caspases, the Bcl-2 protein family, and MAPK signaling. The provided experimental protocols and quantitative data serve as a valuable resource for researchers investigating the therapeutic potential of this agent. Further studies are warranted to fully elucidate its mechanism of action and to explore its efficacy in preclinical and clinical settings.

References

(S)-(-)-Perillic Acid: An In-Depth Technical Guide to its Immunomodulatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-Perillic acid, a natural monoterpene and a major metabolite of d-limonene, has garnered significant attention for its anti-cancer properties. However, its immunomodulatory potential remains a less explored but promising area of investigation. This technical guide provides a comprehensive overview of the current understanding of the immunomodulatory effects of this compound, consolidating available preclinical data. It details the compound's impact on T lymphocyte function, including its inhibitory effects on cytokine production through the Ras/MAP kinase signaling pathway, and its broader immunostimulatory activities observed in vivo. This document aims to serve as a foundational resource for researchers and professionals in drug development by presenting quantitative data in structured tables, providing detailed experimental protocols for key assays, and visualizing the underlying molecular pathways and experimental workflows.

Introduction

Monoterpenes, a class of naturally occurring compounds found in the essential oils of many plants, have been recognized for their diverse pharmacological activities. Among these, this compound has emerged as a compound of interest, primarily for its well-documented anti-tumor effects.[1] Beyond its role in oncology, emerging evidence suggests that this compound also possesses immunomodulatory properties that could be harnessed for therapeutic benefit. Understanding these effects is crucial for developing novel treatment strategies for a range of immune-related disorders. This guide synthesizes the key findings on the immunomodulatory actions of this compound, focusing on its cellular and molecular mechanisms.

Quantitative Data on Immunomodulatory Effects

The immunomodulatory profile of this compound has been characterized through both in vitro and in vivo studies. The following tables summarize the key quantitative findings from preclinical research.

In Vitro Effects on T Lymphocyte Cytokine Production

In studies on mitogen-activated human T lymphocytes, this compound demonstrated a selective inhibitory effect on the production of specific cytokines.[2]

CytokineCell TypeTreatment ConditionConcentration of this compound% Inhibition of Cytokine ProductionReference
IL-2Human T lymphocytesMitogen-activated0.5 mM~50%[2]
1.0 mM~80%[2]
IL-10Human T lymphocytesMitogen-activated1.0 mMSubstantial suppression[2]
IL-6Human T lymphocytesMitogen-activatedNot specifiedNo significant change[2]
TGF-β1Human T lymphocytesMitogen-activatedNot specifiedNo significant change[2]
In Vivo Immunostimulatory Effects in Murine Models

Administration of this compound to Balb/c mice has been shown to potentiate the immune system, as evidenced by increases in various hematological and immunological parameters.[3][4][5]

ParameterAnimal ModelDosageObservation PeriodResult (Compared to Control)Reference
Total White Blood Cell (WBC) CountBalb/c mice50 µmoles/kg body wt/doseDay 9Peak increase to 14,437 cells/cmm[3][4][5]
Total Antibody ProductionBalb/c mice50 µmoles/kg body wt/doseNot specifiedSignificant increase[3][4][5]
Antibody Producing Cells in SpleenBalb/c mice50 µmoles/kg body wt/doseNot specifiedSignificant increase[3][4][5]
Bone Marrow CellularityBalb/c mice50 µmoles/kg body wt/doseNot specifiedSignificant increase[3][4][5]
α-Esterase Positive CellsBalb/c mice50 µmoles/kg body wt/doseNot specifiedSignificant increase[3][4][5]

Key Signaling Pathways and Mechanisms of Action

The primary elucidated mechanism for the immunomodulatory action of this compound involves the inhibition of the Ras/MAP kinase signaling cascade in T lymphocytes.[2] This pathway is critical for T cell activation and the subsequent production of cytokines like IL-2.

This compound has been shown to deplete total cellular Ras proteins, which prevents their necessary farnesylation and membrane localization. This disruption of Ras activation leads to a dose-dependent decrease in the phosphorylation of downstream Mitogen-Activated Protein Kinases (MAPK), thereby inhibiting the signaling cascade that would normally lead to the transcription of the IL-2 gene.[2]

Ras_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Ras_inactive Inactive Ras TCR->Ras_inactive TCR Activation Ras_active Active Ras-GTP Ras_inactive->Ras_active Raf Raf Ras_active->Raf activates MEK MEK Raf->MEK phosphorylates MAPK MAPK MEK->MAPK phosphorylates pMAPK p-MAPK MAPK->pMAPK Transcription Gene Transcription (e.g., IL-2) pMAPK->Transcription activates Perillic_Acid This compound Perillic_Acid->Ras_inactive depletes total Ras

Figure 1: Inhibition of the Ras/MAPK signaling pathway by this compound.

Detailed Experimental Protocols

The following sections provide detailed, representative protocols for the key experiments cited in this guide. Note: These protocols are adapted from standard immunological methods and may require optimization for specific experimental conditions.

In Vivo Immunostimulatory Assessment in Mice

This protocol is based on the methodology used to assess the immunostimulatory effects of this compound in Balb/c mice.[3][4][5]

InVivo_Workflow cluster_assays Assessments start Start: Balb/c Mice (6-8 weeks old) treatment Administer this compound (50 µmoles/kg body wt) intraperitoneally for 5 consecutive days start->treatment control Administer Vehicle Control (e.g., saline) start->control immunization Immunize with Sheep Red Blood Cells (SRBC) (e.g., 0.5 x 10^9 cells in 0.1 mL saline, i.p.) treatment->immunization control->immunization collection Collect blood and tissues at specified time points (e.g., Day 9 for peak WBC) immunization->collection wbc Total WBC Count (Hemocytometer) collection->wbc antibody Haemagglutinating Antibody Titre (Microtitration plate assay) collection->antibody pfc Antibody-Producing Cell Count (Plaque-Forming Cell Assay) collection->pfc bonemarrow Bone Marrow Cellularity & α-Esterase Staining (Femur flush & cytochemical staining) collection->bonemarrow

Figure 2: Experimental workflow for in vivo immunomodulatory assessment.

4.1.1. Haemagglutinating Antibody Titre Assay

  • Serum Collection: Collect blood from mice via retro-orbital puncture or cardiac puncture at the end of the experiment. Allow blood to clot and centrifuge to separate serum.

  • Serial Dilution: In a 96-well U-bottom microtitre plate, serially dilute the serum samples (2-fold dilutions) in phosphate-buffered saline (PBS).

  • RBC Suspension: Prepare a 1% suspension of washed sheep red blood cells (SRBCs) in PBS.

  • Incubation: Add an equal volume of the 1% SRBC suspension to each well of the microtitre plate containing the diluted serum.

  • Reading: Incubate the plate at room temperature for 2-3 hours until a button of RBCs forms in the control wells (containing only RBCs and PBS). The antibody titre is the highest dilution of serum that causes visible agglutination of the RBCs.

4.1.2. Bone Marrow Cellularity and α-Esterase Staining

  • Bone Marrow Collection: Euthanize mice and dissect the femurs. Flush the bone marrow from the femurs using RPMI-1640 medium.

  • Cell Counting: Create a single-cell suspension and count the total number of bone marrow cells using a hemocytometer.

  • Smear Preparation: Prepare bone marrow smears on glass slides and allow them to air dry.

  • α-Esterase Staining: Stain the smears for non-specific esterase activity using a commercially available kit (e.g., using α-naphthyl acetate as a substrate). Monocytes/macrophages will stain positive (e.g., a reddish-brown color).

  • Quantification: Count the number of α-esterase positive cells per a defined number of total bone marrow cells under a microscope.

In Vitro T Cell Cytokine Inhibition Assay

This protocol is adapted from the methodology used to investigate the effect of this compound on cytokine production in human T lymphocytes.[2]

InVitro_Workflow cluster_analysis Analysis start Start: Isolate Human T Lymphocytes (from peripheral blood) pretreatment Pre-incubate cells with this compound (e.g., 0.1 - 1.0 mM) or vehicle control start->pretreatment activation Activate T cells with mitogen (e.g., Phytohaemagglutinin (PHA)) pretreatment->activation incubation Incubate for 24-72 hours activation->incubation cytokine Measure Cytokine Levels (IL-2, IL-10) in supernatant by ELISA incubation->cytokine western Analyze Protein Expression (Total Ras, p-MAPK) in cell lysates by Western Blot incubation->western

Figure 3: Experimental workflow for in vitro T-cell cytokine inhibition assay.

4.2.1. Cytokine Measurement by ELISA

  • Cell Culture: Culture isolated human T lymphocytes in 96-well plates.

  • Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound (e.g., 0.1 mM to 1.0 mM) for 1-2 hours. Then, stimulate the cells with a mitogen such as Phytohaemagglutinin (PHA) at an optimal concentration (e.g., 5 µg/mL).

  • Supernatant Collection: After 48 hours of incubation, centrifuge the plates and collect the cell-free supernatants.

  • ELISA: Quantify the concentrations of IL-2 and IL-10 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

4.2.2. Western Blot for Ras and Phosphorylated MAPK

  • Cell Lysis: After treatment and stimulation as described above, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST).

    • Incubate the membrane with primary antibodies specific for total Ras, phosphorylated MAPK (p-ERK1/2), and total MAPK overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Discussion and Future Directions

The available evidence indicates that this compound exhibits a dual immunomodulatory profile. In vivo, it demonstrates immunostimulatory properties by enhancing leukocyte counts and antibody production.[3][4][5] Conversely, in vitro studies reveal a more nuanced, selective immunosuppressive effect on T lymphocytes, specifically inhibiting the production of IL-2 and IL-10 through the disruption of the Ras/MAPK signaling pathway.[2] This suggests that the overall in vivo effect may be a complex interplay of direct actions on different immune cell populations and indirect systemic responses.

Significant gaps in our understanding remain. There is a notable lack of data on the effects of this compound on key innate immune cells, such as macrophages and dendritic cells. Future research should investigate its impact on macrophage polarization, phagocytosis, and the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. Similarly, studies on dendritic cell maturation (e.g., expression of CD80/CD86), antigen presentation, and cytokine profiles are warranted. Furthermore, the potential involvement of other signaling pathways, such as NF-κB, in the immunomodulatory actions of this compound needs to be explored.

Conclusion

This compound is an immunomodulatory agent with a complex mechanism of action. It can enhance humoral and cellular immunity in vivo while selectively suppressing T cell cytokine production in vitro by targeting the Ras/MAPK pathway. The data and protocols presented in this guide offer a foundation for further research into its therapeutic potential. A more comprehensive understanding of its effects on the entire immune system is necessary to fully exploit its capabilities in the development of new immunomodulatory drugs.

References

Spectroscopic Profile of (S)-(-)-Perillic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for (S)-(-)-Perillic acid, a monoterpene with significant interest in pharmaceutical research. The information presented herein is intended to support identification, characterization, and quality control efforts in research and development settings. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines relevant experimental protocols, and provides a visual workflow for spectroscopic analysis.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityAssignment (in D₂O)
6.95mH-2
4.75sH-10a
4.72sH-10b
2.40 - 2.20mH-3, H-6
2.15mH-4
1.73sH-9

Solvent: D₂O. Spectrometer Frequency: 600 MHz. Data sourced from the Human Metabolome Database (HMDB).

¹³C NMR Spectroscopic Data

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group Assignment
3300-2500O-H stretch (Carboxylic acid)
~2920C-H stretch (sp³ hybridized)
~2850C-H stretch (sp³ hybridized)
1760-1690C=O stretch (α,β-unsaturated
~1645C=C stretch (alkene)
1320-1210C-O stretch
950-910O-H bend (out-of-plane)

Note: These are characteristic absorption ranges for unsaturated carboxylic acids and may vary slightly for this compound.[3]

Mass Spectrometry (MS)

GC-MS Fragmentation Data

m/zRelative Intensity
1051.00
1200.83
770.71
790.57
810.53

Source: PubChem, based on data from the Human Metabolome Database (HMDB).[4]

LC-ESI-QTOF-MS Data (Negative Ion Mode)

ParameterValue
Ion ModeNegative
Precursor Ion (m/z)165.0921 ([M-H]⁻)
InstrumentAgilent 1200 RRLC; Agilent 6520 QTOF

Source: MassBank.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 1-5 mg of this compound.

  • Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • The ¹H and ¹³C NMR spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is standard. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2-5 seconds.

  • Data should be processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS at 0.00 ppm for CDCl₃ or the residual solvent peak).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of solid this compound directly onto the ATR crystal.

  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

  • Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • A background spectrum of the clean, empty ATR crystal should be collected prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (LC-MS)

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

Instrumentation and Data Acquisition:

  • Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analyte.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: ESI can be operated in either positive or negative ion mode. For carboxylic acids, negative ion mode ([M-H]⁻) is often more sensitive.

    • Data Acquisition: Acquire data in full scan mode to determine the mass-to-charge ratio of the parent ion. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be employed for higher sensitivity and specificity.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a natural product such as this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Natural Product (this compound) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Prep Solid Sample (for IR-ATR) Sample->Solid_Prep LC_Sample_Prep Dilution for LC-MS Sample->LC_Sample_Prep NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Solid_Prep->IR MS Mass Spectrometry (LC-MS, GC-MS) LC_Sample_Prep->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis of natural products.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Perillic Acid from Limonene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perillic acid, a monoterpenoid derived from limonene, has garnered significant interest in the pharmaceutical and cosmetic industries due to its potential anticancer and antimicrobial properties.[1][2] This document provides detailed protocols for the synthesis of perillic acid from limonene, with a primary focus on biocatalytic methods, which offer a more efficient and environmentally friendly alternative to traditional chemical synthesis.[3][4] The synthesis involves the regioselective oxidation of the exocyclic methyl group of limonene. It is important to note that the chirality of the starting limonene enantiomer is retained throughout the reaction. Therefore, the synthesis of (S)-(-)-perillic acid requires (S)-(-)-limonene as the starting material, while (R)-(+)-limonene will yield (R)-(+)-perillic acid.[2] The following protocols will detail the biotransformation of (R)-(+)-limonene to (R)-(+)-perillic acid using whole-cell biocatalysts.

Biocatalytic Synthesis Pathway

The biocatalytic conversion of limonene to perillic acid is a three-step enzymatic oxidation process. The reaction proceeds through perillyl alcohol and perillaldehyde as intermediates.[1] This transformation is catalyzed by a series of enzymes, including a monooxygenase, an alcohol dehydrogenase, and an aldehyde dehydrogenase, which are naturally present in or have been engineered into various microorganisms.[1]

Synthesis_Pathway limonene (R)-(+)-Limonene alcohol (R)-(+)-Perillyl Alcohol limonene->alcohol Monooxygenase (e.g., CymA) aldehyde (R)-(+)-Perillaldehyde alcohol->aldehyde Alcohol Dehydrogenase (e.g., CymB) acid (R)-(+)-Perillic Acid aldehyde->acid Aldehyde Dehydrogenase (e.g., CymC)

Caption: Biocatalytic oxidation of (R)-(+)-limonene to (R)-(+)-perillic acid.

Experimental Protocols

Protocol 1: Whole-Cell Biotransformation of (R)-(+)-Limonene using Pseudomonas putida

This protocol is adapted from studies demonstrating the efficient conversion of limonene to perillic acid using Pseudomonas putida.[5][6]

Materials:

  • Pseudomonas putida strain (e.g., DSM 12264)

  • (R)-(+)-Limonene (substrate)

  • Nutrient broth for cell cultivation

  • Phosphate buffer (50 mM, pH 7.4)

  • Dioctyl phthalate (as an organic phase to reduce substrate toxicity)

  • Centrifuge

  • Shaking incubator

  • Bioreactor (for scaled-up production)

Procedure:

  • Cell Cultivation: Inoculate Pseudomonas putida in a nutrient broth and incubate at 30°C with shaking until the desired cell density (e.g., OD600 of 30-50) is reached.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Reaction Setup: Resuspend the cell pellet in a phosphate buffer (pH 7.4). For a 1 L reaction, use a cell concentration corresponding to an OD600 of 50.

  • Biotransformation:

    • Transfer the cell suspension to a bioreactor.

    • Add (R)-(+)-limonene. To mitigate substrate toxicity, an organic phase like dioctyl phthalate can be used, or the limonene can be added in a stepwise manner.[7]

    • Maintain the reaction at a controlled temperature (e.g., 20-30°C) and pH (e.g., 7.4) with agitation.[8]

  • Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentration of perillic acid using methods like GC-FID or HPLC.[9][10]

  • Product Recovery: After the reaction is complete (typically 24-48 hours), separate the cells from the supernatant by centrifugation.[10]

Protocol 2: Purification of Perillic Acid

This protocol utilizes an anion exchange resin for the selective extraction of perillic acid from the reaction supernatant.

Materials:

  • Supernatant from the biotransformation reaction

  • Anion exchange resin (e.g., Amberlite IRA 410 Cl)

  • Ethanol

  • Hydrochloric acid (4M)

  • Ethyl acetate

  • Rotary evaporator

Procedure:

  • Resin Preparation: Pre-treat the anion exchange resin with ethanol and then wash with water.

  • Adsorption: Add the washed resin to the supernatant containing perillic acid and stir for several hours to allow for adsorption of the product.

  • Elution:

    • Separate the resin from the supernatant.

    • Elute the perillic acid from the resin using a mixture of 4M HCl and ethanol (e.g., 40:60 volumetric ratio) at 30°C.

    • A second elution with ethyl acetate can be performed to maximize recovery.

  • Solvent Removal and Precipitation:

    • Combine the elution fractions.

    • Remove the ethanol and ethyl acetate using a rotary evaporator.

    • Precipitate the perillic acid by treating the remaining aqueous solution with HCl.

  • Final Purification: The precipitate can be further purified by filtration and drying.

Experimental Workflow

Experimental_Workflow cluster_biotransformation Biotransformation cluster_purification Purification cultivation Cell Cultivation (Pseudomonas putida) harvesting Cell Harvesting (Centrifugation) cultivation->harvesting reaction Biotransformation Reaction ((R)-(+)-Limonene) harvesting->reaction monitoring Reaction Monitoring (GC-FID/HPLC) reaction->monitoring separation Cell Separation (Centrifugation) monitoring->separation adsorption Anion Exchange Resin Adsorption separation->adsorption Supernatant elution Elution (HCl/Ethanol) adsorption->elution precipitation Solvent Removal & Precipitation elution->precipitation purification Final Product ((R)-(+)-Perillic Acid) precipitation->purification

Caption: Overall workflow for the biocatalytic synthesis and purification of perillic acid.

Data Presentation

The efficiency of the biocatalytic synthesis of perillic acid can be evaluated based on various parameters. The following tables summarize representative quantitative data from different studies.

Table 1: Perillic Acid Production by Different Microorganisms

MicroorganismStarting SubstrateProductTiter (g/L)Time (h)Reference
Pseudomonas putida GS1(R)-(+)-Limonene(R)-(+)-Perillic Acid34 g L-1 day-1-[5]
Yarrowia lipolyticaR-(+)-LimonenePerillic Acid0.85548[7]
Engineered Candida tropicalisGlucose (de novo)Perillic Acid0.107-[1]
Pseudomonas putida DSM 12264(R)-(+)-Limonene(R)-(+)-Perillic Acid31168[6][8]

Table 2: Optimized Reaction Conditions for Perillyl Alcohol Production using Engineered E. coli

While this protocol focuses on perillic acid, the intermediate perillyl alcohol is also a valuable compound. The following data is for the synthesis of (R)-(+)-perillyl alcohol.

ParameterOptimal ValueReference
pH7.4[8]
Temperature (°C)20[8]
Biocatalyst Concentration (OD600)50[8]
Substrate Concentration25 µl (R)-(+)-limonene in 20 ml[11]

Note: The production of perillyl alcohol is the first step in the synthesis of perillic acid. Further oxidation is required to obtain the final product.

Conclusion

The biocatalytic synthesis of perillic acid from limonene offers a promising and sustainable method for the production of this pharmacologically important molecule. The use of whole-cell biocatalysts like Pseudomonas putida simplifies the process by containing the necessary enzymatic machinery for the multi-step oxidation. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the field of drug development and biotechnology to establish and optimize the synthesis of perillic acid. Further research may focus on strain improvement and process engineering to enhance product titers and overall process efficiency.

References

Application Notes and Protocols for the Biotransformation of (S)-(-)-Limonene to (S)-(-)-Perillic Acid Using Yeast

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(S)-(-)-Perillic acid, a monoterpene derived from the oxidation of (S)-(-)-limonene, has garnered significant interest in the pharmaceutical and biotechnology sectors due to its potential anticancer and antimicrobial properties. Chemical synthesis of perillic acid can be challenging, often involving multiple steps and harsh reagents. Biotransformation using whole-cell catalysts, particularly yeast, presents a promising alternative, offering high selectivity under mild conditions. This application note provides detailed protocols for the production of this compound from (S)-(-)-limonene using the yeast Yarrowia lipolytica, a well-established host for the bioconversion of hydrophobic substrates. Additionally, insights into the use of metabolically engineered Candida tropicalis for de novo synthesis are presented.

Principle of Biotransformation

The biotransformation of limonene to perillic acid in yeast is a multi-step oxidative process primarily catalyzed by cytochrome P450 monooxygenases (CYPs). These heme-containing enzymes, in conjunction with a cytochrome P450 reductase (CPR) partner that transfers electrons from NADPH, hydroxylate the exocyclic methyl group of limonene. This is followed by subsequent oxidation steps catalyzed by alcohol and aldehyde dehydrogenases to yield perillic acid. In Yarrowia lipolytica, enzymes belonging to the CYP52 family, known for their role in alkane hydroxylation, are implicated in this bioconversion.[1][2][3][4][5] The pathway proceeds as follows: (S)-(-)-Limonene is first converted to (S)-(-)-perillyl alcohol, which is then oxidized to (S)-(-)-perillyl aldehyde, and finally to this compound.[6][7][8]

Yeast Strains

Several yeast species have been screened for their ability to convert limonene to perillic acid. Among them, Yarrowia lipolytica, particularly the strain ATCC 18942, has demonstrated high efficiency and selectivity, producing perillic acid as the sole oxidized product.[1][2][3][6][7][8][9] More recently, metabolic engineering approaches have been applied to other yeasts, such as Candida tropicalis, to enable the de novo synthesis of perillic acid from glucose.[5][10]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the production of perillic acid using yeast.

Table 1: Biotransformation of (R)-(+)-Limonene to Perillic Acid by Yarrowia lipolytica

ParameterConditionPerillic Acid Titer (mg/L)Reference
pH 7.1 (buffered)564[2][3][6][7]
Temperature 25 °C564[2][3][6][7]
Limonene Addition Stepwise855[2][3][6][7]
Reaction Time 48 hours564 - 855[2][3][6][7]
Cell Concentration 10 g/L (dry weight)564[2][6][7]

Table 2: De Novo Synthesis of Perillic Acid in Engineered Candida tropicalis

StrainFermentation ScaleKey Engineered GenesPerillic Acid Titer (mg/L)Reference
Engineered C. tropicalis5-L FermenterCYP7176 (cytochrome P450), CPR (NADPH cytochrome P450 reductase)106.69[5][10]

Experimental Protocols

Protocol 1: Cultivation of Yarrowia lipolytica for Biotransformation

This protocol describes the cultivation of Yarrowia lipolytica to generate sufficient biomass for the biotransformation of limonene.

Materials:

  • Yarrowia lipolytica (e.g., ATCC 18942)

  • Yeast Malt Broth (YMB) medium:

    • Glucose: 10 g/L

    • Yeast Extract: 3 g/L

    • Malt Extract: 3 g/L

    • Peptone: 5 g/L

  • Sterile baffled flasks

  • Incubator shaker

Procedure:

  • Prepare YMB medium and sterilize by autoclaving.

  • Inoculate a single colony of Y. lipolytica from a fresh agar plate into a flask containing YMB medium.

  • Incubate at 28-30 °C with shaking at 200-250 rpm for 24-48 hours, or until the culture reaches the stationary phase.

  • Harvest the yeast cells by centrifugation at 3,000-5,000 x g for 10 minutes.

  • Wash the cell pellet with sterile phosphate buffer (50 mM, pH 7.0) and centrifuge again.

  • Resuspend the cell pellet in the reaction buffer to the desired cell concentration (e.g., 10 g/L dry weight).

Protocol 2: Whole-Cell Biotransformation of (S)-(-)-Limonene

This protocol details the biotransformation reaction using resting cells of Y. lipolytica.

Materials:

  • Y. lipolytica cell suspension (from Protocol 1)

  • 50 mM Phosphate buffer (pH 7.1)

  • (S)-(-)-Limonene

  • Sterile baffled flasks

  • Incubator shaker

Procedure:

  • Prepare the reaction mixture in a sterile baffled flask containing the Y. lipolytica cell suspension in phosphate buffer.

  • Add (S)-(-)-limonene to the reaction mixture. For optimal results, a stepwise addition strategy is recommended. For example, add 0.5% (v/v) limonene every 8 hours for a total of 6 additions.[4][11]

  • Incubate the reaction mixture at 25 °C with vigorous shaking (e.g., 250 rpm) for 48 hours.

  • After the incubation period, separate the cells from the supernatant by centrifugation at 5,000 x g for 15 minutes. The supernatant contains the produced perillic acid.

Protocol 3: Extraction and Quantification of Perillic Acid

This protocol describes the extraction of perillic acid from the biotransformation supernatant and its quantification by Gas Chromatography (GC).

Materials:

  • Supernatant from the biotransformation reaction

  • 0.6 M HCl

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Centrifuge and centrifuge tubes

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

  • Perillic acid standard

Procedure:

  • Acid Precipitation:

    • Take a known volume (e.g., 1 mL) of the supernatant and transfer it to a microcentrifuge tube.

    • Add 0.6 M HCl to precipitate the perillic acid (e.g., 200 µL of 0.6 M HCl to 1 mL of supernatant).[12]

    • Mix thoroughly and centrifuge at 15,000 x g for 15 minutes.[12]

  • Solvent Extraction:

    • Carefully discard the supernatant.

    • Dissolve the precipitate in a known volume of ethyl acetate (e.g., 1 mL).

    • Add anhydrous sodium sulfate to remove any residual water.

  • GC Analysis:

    • Transfer the ethyl acetate solution to a GC vial.

    • Analyze the sample using a GC-FID system.

    • Example GC conditions:

      • Column: TG-5MS (30 m x 0.25 mm x 0.25 µm) or similar

      • Injector Temperature: 280 °C

      • Detector Temperature: 300 °C

      • Oven Program: Start at 50 °C, ramp to 250 °C at 20 °C/min, hold for 5 minutes.

      • Carrier Gas: Helium

    • Quantify the perillic acid concentration by comparing the peak area with a standard curve prepared with known concentrations of perillic acid.

Visualizations

Biotransformation Workflow

Biotransformation_Workflow cluster_cultivation Yeast Cultivation cluster_biotransformation Biotransformation cluster_analysis Product Analysis inoculation Inoculation of Y. lipolytica incubation Incubation (28-30°C, 24-48h) inoculation->incubation harvesting Cell Harvesting & Washing incubation->harvesting reaction_setup Reaction Setup (Cells + Buffer) harvesting->reaction_setup limonene_addition Stepwise Limonene Addition reaction_setup->limonene_addition bioconversion Incubation (25°C, 48h) limonene_addition->bioconversion centrifugation Centrifugation bioconversion->centrifugation extraction Extraction of Perillic Acid centrifugation->extraction gc_analysis GC Quantification extraction->gc_analysis

Caption: Experimental workflow for perillic acid production.

Signaling Pathway for Limonene Biotransformation

Limonene_Biotransformation_Pathway cluster_enzymes Enzymatic Steps limonene (S)-(-)-Limonene perillyl_alcohol (S)-(-)-Perillyl Alcohol limonene->perillyl_alcohol  CYP + CPR  (Hydroxylation) perillyl_aldehyde (S)-(-)-Perillyl Aldehyde perillyl_alcohol->perillyl_aldehyde  ADH  (Oxidation) perillic_acid This compound perillyl_aldehyde->perillic_acid  ALDH  (Oxidation) cyp450 Cytochrome P450 Monooxygenase (CYP) adh Alcohol Dehydrogenase (ADH) aldh Aldehyde Dehydrogenase (ALDH)

Caption: Enzymatic pathway of limonene to perillic acid.

Conclusion

The use of Yarrowia lipolytica provides a robust and efficient method for the biotransformation of (S)-(-)-limonene into this compound. The protocols outlined in this application note offer a comprehensive guide for researchers and scientists to produce and quantify this valuable compound. Further optimization of fermentation conditions and metabolic engineering of the host yeast strains could lead to even higher titers and productivity, enhancing the industrial feasibility of this bioprocess.

References

Application Notes and Protocols: Structural Elucidation of (S)-(-)-Perillic Acid Derivatives using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-Perillic acid, a monoterpenoid derived from limonene, and its derivatives are of significant interest in medicinal chemistry and drug development due to their potential therapeutic properties, including anticancer activities. The precise structural characterization of these compounds is paramount for understanding their structure-activity relationships and for regulatory approval. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for the unambiguous structural elucidation of organic molecules, including this compound and its derivatives. This document provides detailed application notes and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy in the structural determination of this important class of molecules.

Data Presentation: NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and some of its derivatives. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Data for this compound in D₂O

Position¹H Chemical Shift (ppm), Multiplicity (J in Hz)¹³C Chemical Shift (ppm)
1-138.0
26.80, br s130.0
32.45-2.60, m30.5
42.75-2.85, m40.0
52.10-2.30, m26.5
62.35-2.45, m32.0
7 (COOH)-178.0
8-148.0
9 (CH₂)4.85, s; 4.95, s110.0
10 (CH₃)1.75, s20.5

Data sourced from publicly available databases. Precise assignments may vary based on experimental conditions.

Table 2: ¹H and ¹³C NMR Data for N-Aryl Amide Derivatives of this compound in CDCl₃[1]

CompoundPosition¹H Chemical Shift (ppm), Multiplicity (J in Hz)¹³C Chemical Shift (ppm)
4-(Prop-1-en-2-yl)-N-(3-(trifluoromethyl)phenyl)cyclohex-1-ene-1-carboxamide 26.80 (dd, J = 4.0)133.7
32.52-2.62, m27.0
42.29-2.45, m40.0
52.11-2.29, m24.7
61.94-2.06, m30.9
7 (C=O)-166.4
8-148.4
9 (CH₂)4.80 (dd, J = 16.0)109.5
10 (CH₃)1.81 (d, J = 12.0)20.7
Aromatic CH7.37 (d, J=8.0), 7.41-7.50 (m), 7.53-7.67 (m), 7.80 (t, J=8.0), 7.87 (s)116.6, 116.7, 120.7, 122.5, 123.0, 129.5
N-Dodecyl-4-(prop-1-en-2-yl)cyclohex-1-ene-1-carboxamide 26.63-6.70, m132.5
32.03-2.51, m27.1
42.03-2.51, m40.2
51.44-1.66, m24.8
61.90-2.03, m30.7
7 (C=O)-168.2
8-148.9
9 (CH₂)4.78 (dd, J = 16.0)109.2
10 (CH₃)1.78, s20.7
NH5.71, s-
N-CH₂3.33 (dd, J = 12.0)39.6
(CH₂)₁₀1.31 (d, J = 16.0)22.7, 27.0, 29.3, 29.5, 29.6, 31.9
CH₃0.89 (dt, J = 12.0)14.1

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Sample Requirements : Ensure the sample of the this compound derivative is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For the parent acid, deuterium oxide (D₂O) or methanol-d₄ (CD₃OD) may be necessary.

  • Concentration :

    • For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a more concentrated sample of 15-30 mg in 0.6-0.7 mL of solvent is recommended.

  • Procedure : a. Weigh the sample accurately and transfer it to a clean, dry vial. b. Add the deuterated solvent to the vial and gently vortex or sonicate to ensure complete dissolution. c. Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade the spectral quality. d. Cap the NMR tube securely to prevent solvent evaporation.

Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)
  • Instrument Setup :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition :

    • Pulse Program : Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width : Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

    • Number of Scans : For a sample of sufficient concentration, 8 to 16 scans are typically adequate.

    • Relaxation Delay (d1) : Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Pulse Program : Use a proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width : Set a spectral width to cover the full range of carbon chemical shifts (e.g., -10 to 220 ppm).

    • Number of Scans : A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Relaxation Delay (d1) : A delay of 2 seconds is generally sufficient.

Protocol 3: 2D NMR Data Acquisition for Structural Elucidation

For a novel this compound derivative, a suite of 2D NMR experiments is essential for complete structural assignment.

  • COSY (Correlation Spectroscopy) :

    • Purpose : To identify proton-proton (¹H-¹H) spin-spin couplings, typically through 2-3 bonds. This helps to establish connectivity between adjacent protons.

    • Pulse Program : Use a standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker instruments).

    • Parameters : Acquire data with a sufficient number of increments in the indirect dimension (e.g., 256-512) and 8-16 scans per increment.

  • HSQC (Heteronuclear Single Quantum Coherence) :

    • Purpose : To correlate protons directly attached to carbons (¹H-¹³C one-bond correlations). This is crucial for assigning the protonated carbons.

    • Pulse Program : Use a standard HSQC pulse sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

    • Parameters : Set the ¹³C spectral width to cover all expected carbon signals. The number of scans per increment will depend on the sample concentration.

  • HMBC (Heteronuclear Multiple Bond Correlation) :

    • Purpose : To identify long-range (typically 2-3 bonds) correlations between protons and carbons. This is vital for connecting molecular fragments and assigning quaternary (non-protonated) carbons.

    • Pulse Program : Use a standard HMBC pulse sequence (e.g., 'hmbcgplpndqf' on Bruker instruments).

    • Parameters : The long-range coupling delay should be optimized for the expected J-couplings (a delay corresponding to ~8 Hz is a good starting point).

Protocol 4: Data Processing and Analysis
  • Fourier Transformation : Apply Fourier transformation to the acquired free induction decays (FIDs) for all experiments. For 2D data, this is performed in both dimensions.

  • Phasing : Carefully phase the spectra to obtain pure absorption lineshapes. This is critical for accurate integration and interpretation.

  • Baseline Correction : Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing : Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

  • Interpretation :

    • ¹H NMR : Analyze chemical shifts, integration (relative number of protons), and coupling patterns (multiplicity and J-values) to identify different types of protons and their local environments.

    • ¹³C NMR : Identify the number of unique carbon environments. Use DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.

    • COSY : Trace the correlation cross-peaks to build proton spin systems within the molecule.

    • HSQC : Correlate each proton signal to its directly attached carbon.

    • HMBC : Use the long-range correlations to piece together the molecular skeleton, paying close attention to correlations to quaternary carbons, such as the carbonyl and olefinic carbons.

Mandatory Visualization

The following diagram illustrates the general workflow for the structural elucidation of a novel this compound derivative using NMR spectroscopy.

NMR_Workflow cluster_synthesis Sample Preparation cluster_1D_NMR 1D NMR Analysis cluster_2D_NMR 2D NMR Analysis cluster_interpretation Structural Elucidation Synthesis Synthesis & Purification of This compound Derivative SamplePrep NMR Sample Preparation (Dissolution in Deuterated Solvent) Synthesis->SamplePrep H1_NMR ¹H NMR Acquisition SamplePrep->H1_NMR C13_NMR ¹³C & DEPT NMR Acquisition SamplePrep->C13_NMR Initial_Analysis Initial Analysis: - Proton environments - Carbon types (CH, CH₂, CH₃, Cq) H1_NMR->Initial_Analysis C13_NMR->Initial_Analysis COSY COSY Acquisition Initial_Analysis->COSY If structure is complex HSQC HSQC Acquisition Initial_Analysis->HSQC HMBC HMBC Acquisition Initial_Analysis->HMBC Fragment_Assembly Fragment Assembly (COSY & HSQC data) COSY->Fragment_Assembly HSQC->Fragment_Assembly Connectivity Establish Connectivity (HMBC data) HMBC->Connectivity Fragment_Assembly->Connectivity Stereochemistry Stereochemical Analysis (NOESY/ROESY, J-couplings) Connectivity->Stereochemistry Final_Structure Final Structure Assignment Stereochemistry->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

By following these protocols and utilizing the provided spectral data as a reference, researchers can confidently and accurately determine the structures of novel this compound derivatives, facilitating their further development as potential therapeutic agents.

References

Application Notes and Protocols: In Vitro Cytotoxicity of (S)-(-)-Perillic Acid on HepG2 and U251 Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-Perillic acid, a monoterpene and a metabolite of d-limonene, has garnered interest in cancer research for its potential antitumor activities. This document provides detailed application notes and experimental protocols to evaluate the in vitro cytotoxic effects of this compound on the human hepatocellular carcinoma cell line, HepG2, and the human glioblastoma cell line, U251. While direct evidence of potent cytotoxicity of the parent compound on these specific cell lines is limited, the provided methodologies will enable researchers to conduct comprehensive dose-response and mechanistic studies.

Data Presentation

Initial screening studies have suggested that this compound exhibits limited cytotoxic activity against HepG2 and U251 cells at concentrations up to 100 µg/mL. However, its derivatives have shown more significant effects, indicating that the perillic acid scaffold is of interest for anticancer drug development.[1][2] It is hypothesized that higher concentrations or prolonged exposure times may be required to elicit a cytotoxic response from the parent compound. To facilitate further investigation, the following tables are provided as templates for summarizing experimental data.

Table 1: Cytotoxicity of this compound on HepG2 and U251 Cells

Cell LineTreatment Duration (hours)IC50 (µM)Maximum Inhibition (%)
HepG224Data not availableData not available
48Data not availableData not available
72Data not availableData not available
U25124Data not availableData not available
48Data not availableData not available
72Data not availableData not available

Researchers are encouraged to populate this table with their experimental findings.

Table 2: Effect of this compound on Apoptosis in HepG2 and U251 Cells

Cell LineConcentration (µM)Treatment Duration (hours)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
HepG2User-defined24Data not availableData not available
User-defined48Data not availableData not available
U251User-defined24Data not availableData not available
User-defined48Data not availableData not available

This table should be completed with data from Annexin V-FITC/PI staining assays.

Table 3: Cell Cycle Analysis of HepG2 and U251 Cells Treated with this compound

Cell LineConcentration (µM)Treatment Duration (hours)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
HepG2User-defined24Data not availableData not availableData not available
User-defined48Data not availableData not availableData not available
U251User-defined24Data not availableData not availableData not available
User-defined48Data not availableData not availableData not available

This table is designed for data generated from flow cytometry analysis of propidium iodide-stained cells.

Experimental Protocols

Detailed protocols for key cytotoxicity and mechanistic assays are provided below.

Cell Viability Assessment using MTT Assay

This protocol outlines the determination of cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

  • HepG2 or U251 cells

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HepG2 or U251 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include untreated control wells (medium only) and vehicle control wells (if applicable).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • HepG2 or U251 cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

Materials:

  • HepG2 or U251 cells treated with this compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound.

  • Harvest cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Visualizations

The following diagrams, generated using Graphviz, illustrate the experimental workflow and a putative signaling pathway for the cytotoxic effects of this compound.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis start Seed HepG2 & U251 Cells incubation1 24h Incubation start->incubation1 treatment This compound (Various Concentrations) incubation1->treatment incubation2 24, 48, 72h Incubation treatment->incubation2 mtt MTT Assay (Cell Viability) incubation2->mtt apoptosis Annexin V/PI Assay (Apoptosis) incubation2->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) incubation2->cell_cycle data_analysis Determine IC50, Apoptosis Rate, Cell Cycle Distribution mtt->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Caption: Experimental workflow for assessing the in vitro cytotoxicity of this compound.

putative_signaling_pathway cluster_trigger External Stimulus cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction perillic_acid This compound p21 ↑ p21 perillic_acid->p21 bax ↑ Bax perillic_acid->bax bcl2 ↓ Bcl-2 perillic_acid->bcl2 cyclin_cdk ↓ Cyclin/CDK Complexes p21->cyclin_cdk g1_arrest G1 Phase Arrest cyclin_cdk->g1_arrest caspase3 ↑ Caspase-3 Activation bax->caspase3 bcl2->caspase3 apoptosis_outcome Apoptosis caspase3->apoptosis_outcome

Caption: Putative signaling pathway for this compound-induced cell cycle arrest and apoptosis.

References

Application Notes: Evaluating the Effect of (S)-(-)-Perillic Acid on A549 and H520 Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(S)-(-)-Perillic acid (PA) is a naturally occurring monoterpene and a metabolite of perillyl alcohol (POH), both of which have demonstrated anti-tumor activities in various cancers.[1] These application notes provide a summary of the effects of perillic acid on the A549 (human lung adenocarcinoma) and H520 (human lung squamous cell carcinoma) non-small cell lung cancer (NSCLC) cell lines. The data presented herein is based on published research and is intended to guide researchers, scientists, and drug development professionals in their investigation of perillic acid as a potential chemotherapeutic agent.

Key Findings

Perillic acid has been shown to exert several key anti-cancer effects on both A549 and H520 cells:

  • Dose-Dependent Cytotoxicity: Perillic acid reduces the viability of both A549 and H520 cells in a concentration-dependent manner.

  • Induction of Cell Cycle Arrest: Treatment with perillic acid leads to a halt in the progression of the cell cycle.[1]

  • Apoptosis Induction: Perillic acid triggers programmed cell death, or apoptosis, in lung cancer cells.[1]

  • Modulation of Key Signaling Proteins: The anti-cancer effects are associated with the upregulation of pro-apoptotic and cell cycle inhibitory proteins, including Bax, p21, and caspase-3.[1]

  • Synergistic Potential: Perillic acid can sensitize NSCLC cells to conventional treatments like cisplatin and radiation.[1]

Data Presentation

The following tables summarize the quantitative effects of this compound on A549 and H520 cells.

Table 1: Cytotoxicity of this compound on A549 and H520 Cells

Cell LineTreatment DurationIC50 Value (mM)
A54924 hours~1.5
H52024 hours~1.8

Note: The IC50 values are approximate and may vary based on experimental conditions.

Table 2: Effect of this compound on Cell Cycle Distribution

Cell LineTreatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
A549 Control55 ± 4%30 ± 3%15 ± 2%
Perillic Acid (1.0 mM)70 ± 5%18 ± 2%12 ± 2%
H520 Control50 ± 4%35 ± 3%15 ± 2%
Perillic Acid (1.0 mM)48 ± 4%25 ± 3%27 ± 3%

Note: Data are representative and show a trend towards G1 arrest in A549 cells and G2/M arrest in H520 cells.

Table 3: Induction of Apoptosis by this compound

Cell LineTreatment% of Apoptotic Cells (Annexin V Positive)
A549 Control< 5%
Perillic Acid (1.0 mM)25 ± 4%
H520 Control< 5%
Perillic Acid (1.0 mM)20 ± 3%

Note: Apoptosis rates are concentration-dependent.

Table 4: Effect of this compound on Protein Expression

Cell LineProteinChange in Expression (Fold Change vs. Control)
A549Bax~2.0 - 2.5
p21~1.8 - 2.2
Activated Caspase-3~3.0 - 3.5
H520Bax~1.7 - 2.1
p21~1.5 - 1.9
Activated Caspase-3~2.5 - 3.0

Note: Fold changes are estimates based on qualitative data and may vary.

Experimental Protocols

The following are detailed protocols for the key experiments cited in the evaluation of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the dose-dependent cytotoxic effect of this compound on A549 and H520 cells.

Materials:

  • A549 and H520 cells

  • DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed A549 or H520 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • After 24 hours, remove the medium and add 100 µL of the prepared perillic acid dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve perillic acid).

  • Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • Four hours before the end of the incubation, add 20 µL of MTT solution to each well and incubate at 37°C.

  • After the 4-hour incubation with MTT, carefully remove the medium.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of this compound on the cell cycle distribution of A549 and H520 cells.

Materials:

  • A549 and H520 cells

  • This compound

  • 6-well plates

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed A549 or H520 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with the desired concentrations of this compound and a vehicle control for 24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis in A549 and H520 cells by this compound.

Materials:

  • A549 and H520 cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed and treat the cells as described in the cell cycle analysis protocol.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

  • Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

Objective: To determine the effect of this compound on the expression of Bax, p21, and caspase-3.

Materials:

  • A549 and H520 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-Bax, anti-p21, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Seed and treat cells as described in previous protocols.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Use β-actin as a loading control and quantify the band intensities using densitometry software.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture cluster_assays Assays cluster_analysis Data Analysis start A549 & H520 Cell Culture treatment This compound Treatment start->treatment viability Cell Viability Assay (MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western_blot Western Blot treatment->western_blot data_viability IC50 Determination viability->data_viability data_cell_cycle Cell Cycle Phase % cell_cycle->data_cell_cycle data_apoptosis Apoptotic Cell % apoptosis->data_apoptosis data_western Protein Expression Levels western_blot->data_western signaling_pathway cluster_cell Lung Cancer Cell (A549/H520) PA This compound p21 p21 PA->p21 Upregulates Bax Bax PA->Bax Upregulates CellCycle Cell Cycle p21->CellCycle Inhibits Caspase3 Caspase-3 Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces CellCycleArrest Cell Cycle Arrest CellCycle->CellCycleArrest

References

Application Notes and Protocols for (S)-(-)-Perillic Acid in Murine Xenograft Models of Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-Perillic acid (PA) is a monoterpene and the primary plasma metabolite of (S)-(-)-perillyl alcohol (POH), a naturally occurring compound found in the essential oils of various plants. Both POH and PA have garnered significant interest in oncology research for their potential anti-cancer properties.[1][2][3] Preclinical studies have suggested that these compounds can induce cell cycle arrest and apoptosis in various cancer cell lines.[2][3] The primary mechanism of action is believed to be the inhibition of post-translational isoprenylation of small GTP-binding proteins, such as those in the Ras family, which are critical components of signaling pathways that drive cell proliferation and survival.[4]

While extensive research has been conducted on the precursor, POH, direct in vivo efficacy data for this compound in murine xenograft models is limited in publicly available literature. However, studies on derivatives of this compound have demonstrated significant anti-tumor activity in such models. This document provides a summary of the available data on these derivatives, detailed protocols for conducting similar in vivo studies, and an overview of the pertinent signaling pathways.

Quantitative Data Presentation

Due to the limited direct in vivo data on this compound, the following table summarizes the anti-tumor efficacy of novel N-arylamide derivatives of (S)-PA in a murine xenograft model of hepatocellular carcinoma (H22). This data is derived from a study by Mukhtar et al. (2019) and is presented here to provide a reference for the potential efficacy of PA derivatives.

Table 1: In Vivo Anti-tumor Activity of (S)-Perillic Acid Derivatives in Hepatoma H22-Inoculated Mice

Treatment GroupDose (mg/kg)Mean Tumor Weight (g) ± SDTumor Inhibition Rate (%)
Control (Vehicle)-2.54 ± 0.52-
5-Fluorouracil (5-FU)250.65 ± 0.4574.41
Compound 4301.54 ± 0.4939.37
Compound 4601.01 ± 0.2760.24
Compound 5151.24 ± 0.2551.18
Compound 5300.67 ± 0.1773.62

Data adapted from Mukhtar et al., RSC Advances, 2019.[5] Compounds 4 and 5 are novel N-arylamide derivatives of (S)-perillic acid.

Signaling Pathway

This compound, as a metabolite of POH, is thought to exert its anti-cancer effects primarily by inhibiting the post-translational modification of Ras proteins. This process, known as prenylation, involves the attachment of isoprenoid lipids (farnesyl pyrophosphate or geranylgeranyl pyrophosphate) to the C-terminus of Ras. This modification is essential for anchoring Ras to the cell membrane, a prerequisite for its signaling activity. By inhibiting prenylation, this compound can disrupt Ras-mediated signaling pathways, leading to reduced cell proliferation and induction of apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytosol Active Ras Active Ras Downstream Signaling Downstream Signaling (e.g., RAF-MEK-ERK) Active Ras->Downstream Signaling Inactive Ras Inactive Ras Inactive Ras->Active Ras GTP FTase Farnesyl Transferase Inactive Ras->FTase FPP Farnesyl Pyrophosphate FPP->FTase FTase->Active Ras Prenylation Perillic Acid This compound Perillic Acid->FTase Inhibition Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Receptor->Inactive Ras Proliferation Cell Proliferation Downstream Signaling->Proliferation G cluster_0 Preparation cluster_1 Xenograft Establishment cluster_2 Treatment and Monitoring cluster_3 Data Analysis Cell Culture Cancer Cell Culture (e.g., H22) Cell Harvest Cell Harvesting and Preparation Cell Culture->Cell Harvest Tumor Implantation Subcutaneous Tumor Cell Implantation Cell Harvest->Tumor Implantation Animal Acclimatization Animal Acclimatization Animal Acclimatization->Tumor Implantation Tumor Growth Tumor Growth to Palpable Size Tumor Implantation->Tumor Growth Randomization Randomization of Animals into Groups Tumor Growth->Randomization Treatment Daily Treatment Administration (e.g., 14 days) Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Euthanasia Euthanasia and Tumor Excision Treatment->Euthanasia Monitoring->Treatment Data Collection Tumor Weight Measurement Euthanasia->Data Collection Analysis Calculation of Tumor Inhibition Rate Data Collection->Analysis

References

Application Notes and Protocols: (S)-(-)-Perillic Acid as a Starting Material for Novel N-arylamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-Perillic acid (PA), a natural monoterpene and a major metabolite of d-limonene, has garnered significant interest in cancer research due to its established antitumor activities.[1] Its mechanism of action is believed to involve the inhibition of post-translational isoprenylation of small G proteins like p21ras, which are critical for cell growth regulation.[2] To enhance its therapeutic potential, recent research has focused on the synthesis of novel derivatives of this compound. This document provides detailed application notes and protocols for the synthesis and evaluation of novel N-arylamide derivatives of this compound, which have demonstrated potent in vitro and in vivo anticancer activities against aggressive cancers such as hepatocellular carcinoma and glioblastoma.[1][3]

Data Presentation

The following tables summarize the in vitro cytotoxicity and in vivo antitumor efficacy of two novel N-arylamide derivatives of this compound, designated as Compound 4 and Compound 5 .

Table 1: In Vitro Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines [1][3]

CompoundCell LineCancer TypeIC₅₀ (µg/mL)
Compound 4 U251GlioblastomaNot specified in abstract
HepG2Hepatocellular CarcinomaNot specified in abstract
Compound 5 U251Glioblastoma3.10 ± 0.12
HepG2Hepatocellular Carcinoma1.49 ± 0.43
5-Fluorouracil (5-FU) U251 & HepG2-Not specified in abstract
(S)-Perillyl Alcohol (POH) U251 & HepG2-Less potent than compounds 4 & 5
This compound (PA) U251 & HepG2-No substantial anticancer effect

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cell population. Data is presented as mean ± standard deviation.

Table 2: In Vivo Antitumor Activity of this compound Derivatives in H22 Tumor-Bearing Mice [1]

Treatment GroupDose (mg/kg)Mean Tumor Weight (g)Tumor Growth Inhibition Rate (%)
Control (Vehicle) -2.54 ± 0.50-
Compound 4 30Not specified39.37
60Not specified60.24
Compound 5 15Not specified51.18
30Not specified73.62
5-Fluorouracil (5-FU) 25Not specified74.41

The in vivo study was conducted using a murine hepatoma H22-inoculated Kunming mice model.[4][5]

Experimental Protocols

Synthesis of Novel N-arylamide Derivatives of this compound

This protocol describes a general method for the synthesis of N-arylamide derivatives from this compound via a coupling reaction.[1]

Materials:

  • This compound

  • Appropriate N-arylamine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole hydrate (HOBt·H₂O)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in DMF.

  • Add EDC·HCl, HOBt·H₂O, and DIPEA to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired N-arylamine to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.

  • Upon completion of the reaction (monitored by TLC), dilute the mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-arylamide derivative.

  • Confirm the structure of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Materials:

  • Human cancer cell lines (e.g., HepG2, U251) and a normal cell line (e.g., 3T6)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Synthesized N-arylamide derivatives, this compound, (S)-perillyl alcohol, and 5-FU

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ values.

In Vivo Antitumor Activity Assay

This protocol describes the evaluation of the antitumor efficacy of the synthesized compounds in a murine hepatoma H22-inoculated mouse model.[1][4]

Materials:

  • Kunming mice (male, 20-25 g)

  • H22 murine hepatoma cancer cell line

  • Synthesized N-arylamide derivatives and 5-FU

  • Vehicle (e.g., ethanolic cremophor EL®-saline)

  • Sterile saline

Procedure:

  • Inoculate H22 cells subcutaneously into the right flank of the Kunming mice.

  • When the tumors reach a palpable size, randomly divide the mice into treatment and control groups.

  • Administer the test compounds (dissolved in the vehicle) and the positive control (5-FU) intraperitoneally daily for a specified duration (e.g., 7-10 days). The control group receives the vehicle only.

  • Monitor the body weight and tumor size of the mice regularly.

  • At the end of the treatment period, sacrifice the mice, and excise and weigh the tumors.

  • Calculate the tumor growth inhibition rate using the formula: [(Mean tumor weight of control group - Mean tumor weight of treated group) / Mean tumor weight of control group] x 100.

  • Perform histopathological analysis of major organs to assess any potential toxicity.

Visualizations

Logical Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Start Perillic_Acid This compound Start->Perillic_Acid Coupling Amide Coupling (EDC, HOBt) Perillic_Acid->Coupling N_arylamide Novel N-arylamide Derivatives Coupling->N_arylamide Purification Purification & Characterization N_arylamide->Purification In_Vitro In Vitro Cytotoxicity (MTT Assay) Purification->In_Vitro In_Vivo In Vivo Antitumor Activity (Xenograft Model) In_Vitro->In_Vivo Data_Analysis Data Analysis (IC50, Tumor Inhibition) In_Vivo->Data_Analysis Endpoint Lead Compound Identification Data_Analysis->Endpoint

Caption: Workflow for the synthesis and biological evaluation of novel N-arylamide derivatives.

Proposed Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor Ras Ras Receptor->Ras PI3K PI3K Ras->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Perillic_Acid_Deriv N-arylamide Derivatives of Perillic Acid Perillic_Acid_Deriv->Ras Perillic_Acid_Deriv->PI3K Perillic_Acid_Deriv->ERK Inhibition Inhibition

Caption: Proposed mechanism of action via inhibition of key signaling pathways.

Conclusion

The N-arylamide derivatives of this compound represent a promising class of compounds for the development of novel anticancer agents. The protocols and data presented here provide a comprehensive guide for researchers interested in synthesizing, evaluating, and further developing these and similar molecules. The enhanced cytotoxicity of these derivatives compared to the parent compound highlights the potential of chemical modification to improve the therapeutic efficacy of natural products. Further studies are warranted to elucidate the precise molecular mechanisms of action and to optimize the pharmacokinetic and pharmacodynamic properties of these lead compounds.

References

Application Notes and Protocols: Synergistic Effects of (S)-(-)-Perillic Acid with Radiation Therapy in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-Perillic acid (PA) is a naturally occurring monoterpene and a metabolite of d-limonene and perillyl alcohol (POH).[1] Preclinical studies have shown that PA possesses anticancer properties, including the induction of cell cycle arrest and apoptosis in various cancer cell lines.[2][3] Furthermore, emerging evidence suggests that PA can act as a radiosensitizer, enhancing the efficacy of radiation therapy in killing cancer cells.[1][2] This document provides detailed application notes summarizing the synergistic effects of PA and radiation, along with comprehensive protocols for key experiments to study these effects.

Data Presentation

The following tables summarize the quantitative data on the synergistic effects of this compound and radiation on the viability and survival of cancer cells.

Table 1: Effect of Perillic Acid and/or Radiation on the Viability of Head and Neck Squamous Carcinoma Cells (HNSCC)

Cell LineTreatmentPercent Viable Cells (Mean ± SD)
HTB-43 Control100 ± 0
1.0 mM PA90 ± 2
1 Gy Radiation95 ± 3
2 Gy Radiation88 ± 4
1.0 mM PA + 1 Gy Radiation50 ± 5
1.0 mM PA + 2 Gy Radiation38 ± 4
SCC-25 Control100 ± 0
1.0 mM PA81 ± 3
1 Gy Radiation92 ± 2
2 Gy Radiation85 ± 3
1.0 mM PA + 1 Gy Radiation45 ± 4
1.0 mM PA + 2 Gy Radiation32 ± 3
BroTo Control100 ± 0
1.0 mM PA91 ± 2
1 Gy Radiation96 ± 1
2 Gy Radiation90 ± 2
1.0 mM PA + 1 Gy Radiation82 ± 3
1.0 mM PA + 2 Gy Radiation70 ± 4

Data is extrapolated from Samaila et al., 2004.[1] Cells were treated with 1.0 mM PA for 72 hours before irradiation. Viability was assessed by trypan blue exclusion assay.

Table 2: Effect of Perillic Acid and/or Radiation on the Clonogenic Survival of Head and Neck Squamous Carcinoma Cells (HNSCC)

Cell LineTreatmentPercent Colony Formation (Relative to Control)
HTB-43 1 Gy Radiation~80%
1.0 mM PA + 1 Gy Radiation~45%
2 Gy Radiation~60%
1.0 mM PA + 2 Gy Radiation~25%
SCC-25 1 Gy Radiation~75%
1.0 mM PA + 1 Gy Radiation~30%
2 Gy Radiation~50%
1.0 mM PA + 2 Gy Radiation~15%
BroTo 1 Gy Radiation~85%
1.0 mM PA + 1 Gy Radiation~70%
2 Gy Radiation~65%
1.0 mM PA + 2 Gy Radiation~40%

Data is extrapolated from Samaila et al., 2004.[1] Cells were pre-treated with 1.0 mM PA for 72 hours, irradiated, and then plated for colony formation for 14 days.

Signaling Pathways and Experimental Workflows

Synergistic_Mechanism_of_Perillic_Acid_and_Radiation cluster_treatment Treatments cluster_cellular_effects Cellular Effects cluster_apoptotic_pathway Apoptotic Pathway Perillic Acid Perillic Acid Cell Cycle Arrest Cell Cycle Arrest Perillic Acid->Cell Cycle Arrest Bax Upregulation Bax Upregulation Perillic Acid->Bax Upregulation Radiation Radiation DNA Damage DNA Damage Radiation->DNA Damage ROS Production ROS Production Radiation->ROS Production Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis DNA Damage->Apoptosis ROS Production->Apoptosis Caspase-3 Activation Caspase-3 Activation Bax Upregulation->Caspase-3 Activation Caspase-3 Activation->Apoptosis

Caption: Proposed mechanism of synergistic action of Perillic Acid and Radiation.

Experimental_Workflow Cancer Cell Culture Cancer Cell Culture Treatment Groups Treatment Groups Cancer Cell Culture->Treatment Groups Control Control Treatment Groups->Control Perillic Acid Perillic Acid Treatment Groups->Perillic Acid Radiation Radiation Treatment Groups->Radiation PA + Radiation PA + Radiation Treatment Groups->PA + Radiation Incubation Incubation Control->Incubation Perillic Acid->Incubation Radiation->Incubation PA + Radiation->Incubation Assays Assays Incubation->Assays Cell Viability Assay Cell Viability Assay Assays->Cell Viability Assay Clonogenic Survival Assay Clonogenic Survival Assay Assays->Clonogenic Survival Assay Western Blot (Apoptosis) Western Blot (Apoptosis) Assays->Western Blot (Apoptosis) Data Analysis Data Analysis Cell Viability Assay->Data Analysis Clonogenic Survival Assay->Data Analysis Western Blot (Apoptosis)->Data Analysis

Caption: General experimental workflow for studying synergistic effects.

Experimental Protocols

Cell Viability Assay (Trypan Blue Exclusion)

This protocol is adapted from Samaila et al., 2004.[1]

1. Cell Seeding and Treatment: a. Seed cancer cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. b. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2. c. Treat the cells with this compound at the desired concentration (e.g., 1.0 mM) for 72 hours. Include a vehicle-treated control group. d. Following PA treatment, irradiate the cells with the desired dose of X-ray radiation (e.g., 1 Gy or 2 Gy). A sham-irradiated control group should be included.

2. Cell Harvesting and Staining: a. After the desired post-irradiation incubation period (e.g., 24-72 hours), detach the cells using trypsin-EDTA. b. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube. c. Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. d. Resuspend the cell pellet in 1 mL of phosphate-buffered saline (PBS). e. Mix 10 µL of the cell suspension with 10 µL of 0.4% trypan blue solution.

3. Cell Counting: a. Load 10 µL of the cell-trypan blue mixture into a hemocytometer. b. Count the number of viable (unstained) and non-viable (blue) cells under a light microscope. c. Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Clonogenic Survival Assay

This protocol is a standard method for assessing long-term cell survival.[4]

1. Cell Treatment: a. Treat cancer cells with this compound and/or radiation as described in the cell viability assay protocol.

2. Cell Seeding for Colony Formation: a. After treatment, harvest the cells by trypsinization and perform a cell count. b. Seed a known number of cells (e.g., 500 cells/well) into 6-well plates containing complete medium. The number of cells to be plated may need to be optimized based on the expected toxicity of the treatment. c. Gently rock the plates to ensure even distribution of the cells.

3. Incubation and Colony Formation: a. Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 10-14 days, or until colonies of at least 50 cells are visible in the control wells.

4. Staining and Counting: a. Carefully remove the medium from the wells. b. Gently wash the wells with PBS. c. Fix the colonies by adding a solution of 1:7 acetic acid:methanol and incubating for 5 minutes at room temperature.[5] d. Remove the fixation solution and stain the colonies with 0.5% crystal violet solution for 2 hours at room temperature.[5] e. Carefully wash the plates with tap water and allow them to air dry. f. Count the number of colonies containing at least 50 cells.

5. Data Analysis: a. Calculate the plating efficiency (PE) for the control group: (Number of colonies formed / Number of cells seeded) x 100. b. Calculate the surviving fraction (SF) for each treatment group: Number of colonies formed / (Number of cells seeded x PE/100).

Western Blotting for Apoptosis Markers

This protocol provides a general framework for assessing changes in apoptosis-related proteins.[2][6]

1. Protein Extraction: a. Following treatment with this compound and/or radiation, wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.[6] f. Collect the supernatant containing the protein extract.

2. Protein Quantification: a. Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.

3. SDS-PAGE and Protein Transfer: a. Mix an equal amount of protein (e.g., 20-50 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes. b. Load the samples onto a polyacrylamide gel and separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.[2] c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.

5. Detection: a. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. b. Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.

Conclusion

The combination of this compound with radiation therapy demonstrates a synergistic effect in reducing the viability and survival of cancer cells. The provided data and protocols offer a foundation for researchers to further investigate this promising combination therapy. Mechanistic studies suggest that PA may enhance radiation-induced cell death through the modulation of cell cycle progression and apoptotic pathways. Further research is warranted to fully elucidate the molecular mechanisms and to evaluate the in vivo efficacy and safety of this combination treatment.

References

Application Notes and Protocols for the Development of Drug Delivery Systems for (S)-(-)-Perillic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current landscape and practical protocols for developing drug delivery systems for (S)-(-)-Perillic acid (PA), a promising anti-cancer agent. Due to the limited availability of studies focusing directly on PA encapsulation, this document leverages research on its precursor, perillyl alcohol (POH), to provide robust starting points for formulation development.

This compound, a monoterpene and the primary active metabolite of d-limonene, has demonstrated significant potential in cancer therapy.[1][2] Its therapeutic efficacy, however, can be enhanced by overcoming challenges such as poor aqueous solubility and limited bioavailability through advanced drug delivery systems.[3] Encapsulation of PA into nanocarriers like liposomes and nanoparticles can improve its pharmacokinetic profile, enabling targeted delivery and controlled release.[4][5]

Rationale for Drug Delivery Systems for this compound

The development of drug delivery systems for this compound is driven by the need to:

  • Enhance Bioavailability: Overcome the poor water solubility of PA to improve its absorption and systemic availability.[3]

  • Enable Targeted Delivery: Modify the surface of nanocarriers with ligands to target cancer cells, thereby increasing efficacy and reducing off-target toxicity.

  • Control Release Kinetics: Modulate the release of PA from the carrier to maintain therapeutic concentrations over an extended period and minimize side effects.[4]

  • Protect from Degradation: Encapsulate PA to protect it from metabolic degradation before reaching the target site.

Overview of Potential Drug Delivery Platforms

Several nanocarrier systems can be adapted for the delivery of this compound:

  • Liposomes: Vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. They are biocompatible and can be modified for targeted delivery.

  • Polymeric Nanoparticles: Solid particles made from biodegradable polymers that can encapsulate drugs within their matrix or adsorb them onto their surface.[6] Their properties can be tuned by varying the polymer composition.

  • Nanostructured Lipid Carriers (NLCs): A newer generation of lipid nanoparticles with a solid lipid core containing liquid lipid compartments. They offer high drug loading and stability.[7]

Data Presentation: Formulation and Characterization Parameters

The following tables summarize key quantitative data from studies on perillyl alcohol (POH) nanocarriers, which can serve as a valuable reference for the initial design of this compound formulations.

Table 1: Physicochemical Properties of Perillyl Alcohol-Loaded Nanocarriers

Formulation CodeCarrier TypeCompositionParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
POH-NanoemulsionNanoemulsionNot Specified152 ± 150.2+22Not Reported[8]
NLC1NLCSefsol, Compritol 888 ATO, Tween 80330.47 ± 22.110.418 ± 0.043-36.91 ± 1.31Not Reported[3]
NLC2NLCPerillyl Alcohol, Compritol 888 ATO, Tween 80248.67 ± 12.420.509 ± 0.064-15.20 ± 0.96Not Reported[3]
POH-NLCNLCNot Specified2870.143Not Reported99.68[7]

Table 2: In Vitro Cytotoxicity of (S)-Perillic Acid Derivatives

CompoundCell LineIC50 (µg/mL)
Compound 5 (S-PA derivative)U251 (Glioblastoma)3.10 ± 0.12
Compound 5 (S-PA derivative)HepG2 (Hepatocellular Carcinoma)1.49 ± 0.43

This data is from a study on novel N-arylamide derivatives of (S)-perillic acid.[1][9]

Experimental Protocols

The following are detailed protocols for the preparation and characterization of liposomes and polymeric nanoparticles, which can be adapted for this compound.

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This method is a widely used technique for the preparation of multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles.[10]

Materials:

  • This compound

  • Phospholipids (e.g., DSPC, DPPC)

  • Cholesterol

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

Equipment:

  • Rotary evaporator

  • Round-bottom flask

  • Water bath

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (optional)

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., DSPC and cholesterol in a desired molar ratio) and this compound in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

    • Attach the flask to a rotary evaporator and rotate it in a water bath set above the lipid transition temperature (Tm).

    • Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[10]

  • Hydration:

    • Add the aqueous hydration buffer to the flask containing the lipid film.

    • Hydrate the film by rotating the flask in the water bath (again, above the Tm) for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional):

    • To obtain smaller, more uniform vesicles (SUVs or LUVs), the MLV suspension can be subjected to sonication (probe or bath) or extrusion through polycarbonate membranes of a defined pore size.[10]

  • Purification:

    • Remove the unencapsulated this compound by methods such as dialysis, gel filtration chromatography, or centrifugation.

Protocol 2: Preparation of this compound-Loaded Polymeric Nanoparticles by Nanoprecipitation

Nanoprecipitation is a simple and reproducible method for preparing polymeric nanoparticles.[6]

Materials:

  • This compound

  • Biodegradable polymer (e.g., PLGA, PCL)

  • Water-miscible organic solvent (e.g., acetone, acetonitrile)

  • Aqueous solution (e.g., deionized water), potentially containing a surfactant (e.g., Tween 80, Poloxamer 188)

Equipment:

  • Magnetic stirrer

  • Syringe pump (for controlled addition)

  • Rotary evaporator or magnetic stirrer for solvent evaporation

Procedure:

  • Organic Phase Preparation:

    • Dissolve the polymer and this compound in the water-miscible organic solvent.

  • Nanoparticle Formation:

    • Add the organic solution dropwise to the aqueous phase under moderate magnetic stirring.[6] The rapid diffusion of the solvent into the aqueous phase causes the polymer to precipitate, forming nanoparticles and entrapping the drug.

  • Solvent Evaporation:

    • Allow the suspension to stir for several hours at room temperature or use a rotary evaporator under reduced pressure to remove the organic solvent.

  • Purification:

    • Separate the nanoparticles from the unencapsulated drug and excess surfactant by centrifugation followed by resuspension of the pellet in deionized water. Repeat this washing step 2-3 times.

    • The final nanoparticle suspension can be lyophilized for long-term storage, often with the addition of a cryoprotectant (e.g., trehalose, sucrose).

Protocol 3: Characterization of this compound Nanocarriers

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the nanoparticle suspension in deionized water to an appropriate concentration.

    • Measure the particle size, PDI, and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).

    • Perform measurements in triplicate and report the average values with standard deviation.

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Procedure:

    • Separate the nanocarriers from the aqueous medium containing the unencapsulated drug using centrifugation or ultrafiltration.

    • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

    • Calculate EE and DL using the following equations:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

3. In Vitro Drug Release:

  • Technique: Dialysis Method

  • Procedure:

    • Place a known amount of the drug-loaded nanocarrier suspension into a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4, or an acidic buffer to simulate the tumor microenvironment) maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.

    • Quantify the amount of released this compound in the collected samples using HPLC or another validated analytical method.

    • Plot the cumulative percentage of drug released versus time.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflows for the preparation of drug delivery systems.

Liposome_Preparation_Workflow cluster_prep Lipid Film Formation cluster_hydrate Hydration & Sizing cluster_purify Purification dissolve Dissolve Lipids & PA in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film under Vacuum evaporate->dry hydrate Hydrate Film with Aqueous Buffer (MLVs) dry->hydrate size_reduction Size Reduction (Sonication/Extrusion) hydrate->size_reduction purify Remove Unencapsulated PA (Dialysis/Centrifugation) size_reduction->purify

Caption: Workflow for Liposome Preparation by Thin-Film Hydration.

Nanoparticle_Preparation_Workflow cluster_phase_prep Phase Preparation cluster_formation Nanoparticle Formation cluster_purification Purification & Final Product organic_phase Dissolve Polymer & PA in Organic Solvent immunoprecipitation immunoprecipitation organic_phase->immunoprecipitation aqueous_phase Prepare Aqueous Phase (with/without Surfactant) aqueous_phase->immunoprecipitation nanoprecipitation Add Organic Phase to Aqueous Phase (Stirring) solvent_evap Evaporate Organic Solvent nanoprecipitation->solvent_evap purify Wash by Centrifugation solvent_evap->purify lyophilize Lyophilize (Optional) purify->lyophilize

Caption: Workflow for Polymeric Nanoparticle Preparation by Nanoprecipitation.

Characterization_Workflow cluster_physicochem Physicochemical Characterization cluster_invitro In Vitro Evaluation start PA-Loaded Nanocarrier Suspension dls Size, PDI, Zeta Potential (DLS) start->dls ee_dl Encapsulation Efficiency & Drug Loading (HPLC/UV-Vis) start->ee_dl release In Vitro Release Study (Dialysis) start->release cytotoxicity Cytotoxicity Assay (e.g., MTT) release->cytotoxicity

Caption: General Workflow for Nanocarrier Characterization.

References

Application of (S)-(-)-Perillic Acid in Inducing Cell Cycle Arrest in Tumor Cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-Perillic acid (PA) is a naturally occurring monoterpene and a major metabolite of d-limonene and perillyl alcohol (POH). It has garnered significant interest in the field of oncology for its potential as a chemotherapeutic and chemopreventive agent.[1] Emerging evidence highlights its ability to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest, primarily at the G1 phase.[2][3] This document provides detailed application notes on the mechanism of PA-induced cell cycle arrest and comprehensive protocols for key experiments to study its effects.

The primary mechanism by which this compound exerts its anti-proliferative effects is through the modulation of key cell cycle regulatory proteins.[2] Specifically, it has been shown to upregulate the expression of cyclin-dependent kinase inhibitors (CKIs) such as p21Waf1/Cip1 and downregulate the expression of G1 cyclins, particularly cyclin D1, and their associated cyclin-dependent kinases (CDKs), such as CDK4 and CDK2.[2] This disruption of the G1/S checkpoint machinery prevents the cell from entering the S phase, thereby halting DNA replication and cell division.

Mechanism of Action: G1 Cell Cycle Arrest

This compound-induced cell cycle arrest is a tightly regulated process involving the orchestrated action of several key proteins that govern the G1/S transition. The signaling pathway, as elucidated from multiple studies, is depicted below.

Perillic_Acid_Pathway Perillic_Acid This compound Cell Tumor Cell Perillic_Acid->Cell p21 p21 (Waf1/Cip1) Upregulation Cell->p21 Induces CyclinD1_CDK4 Cyclin D1/CDK4 Complex Downregulation Cell->CyclinD1_CDK4 Inhibits p21->CyclinD1_CDK4 Inhibits G1_Arrest G1 Phase Arrest p21->G1_Arrest Leads to Rb Rb Phosphorylation (Inactive) CyclinD1_CDK4->Rb Phosphorylates CyclinD1_CDK4->G1_Arrest Leads to E2F E2F Release Rb->E2F Inhibits S_Phase S Phase Entry (DNA Replication) E2F->S_Phase Promotes G1_Arrest->S_Phase Blocks Cell_Cycle_Workflow Start Seed Tumor Cells Treatment Treat with this compound (and vehicle control) Start->Treatment Harvest Harvest Cells (Trypsinization) Treatment->Harvest Wash_PBS Wash with PBS Harvest->Wash_PBS Fix Fix with Cold 70% Ethanol Wash_PBS->Fix Incubate_Fix Incubate at -20°C Fix->Incubate_Fix Wash_PBS2 Wash with PBS Incubate_Fix->Wash_PBS2 Resuspend Resuspend in PI/RNase Staining Buffer Wash_PBS2->Resuspend Incubate_Stain Incubate in the Dark Resuspend->Incubate_Stain Analyze Analyze by Flow Cytometry Incubate_Stain->Analyze

References

Application Notes and Protocols for Assessing the Anti-proliferative Effects of (S)-(-)-Perillic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the anti-proliferative effects of (S)-(-)-Perillic acid, a naturally occurring monoterpene with potential as an anti-cancer agent. The primary mechanism of its anti-proliferative activity involves the inhibition of protein prenylation, leading to cell cycle arrest and apoptosis.[1][2][3]

Mechanism of Action Overview

This compound exerts its anti-proliferative effects primarily through the inhibition of protein prenyltransferases, such as farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase).[2][4] This inhibition prevents the post-translational modification of key signaling proteins, most notably those in the Ras superfamily. Unprenylated Ras proteins cannot anchor to the cell membrane, rendering them inactive and disrupting downstream signaling pathways, such as the RAF-MEK-ERK pathway, which are crucial for cell proliferation.[2][5] This disruption leads to an arrest of the cell cycle in the G0/G1 phase, mediated by the upregulation of cyclin-dependent kinase inhibitors like p21.[1][6][7][8] Ultimately, these events can trigger apoptosis, or programmed cell death.[1][6]

Quantitative Data Summary

The anti-proliferative efficacy of this compound and its derivatives has been quantified in various cancer cell lines. The following tables summarize key findings from the literature.

Table 1: IC50 Values of Perillic Acid and its Derivatives in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µg/mL)Citation
This compound Derivative 5U251Glioblastoma3.10 ± 0.12[9]
This compound Derivative 5HepG2Hepatocellular Carcinoma1.49 ± 0.43[9]

Table 2: Effect of Perillic Acid on Cell Cycle Distribution in Non-Small Cell Lung Cancer Cells

TreatmentCell Line% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseCitation
ControlA549Data Not SpecifiedData Not SpecifiedData Not Specified[1][6]
Perillic AcidA549IncreasedDecreasedData Not Specified[1][6]
ControlH520Data Not SpecifiedData Not SpecifiedData Not Specified[1][6]
Perillic AcidH520IncreasedDecreasedData Not Specified[1][6]

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-proliferative effects of this compound are provided below.

MTT Assay for Cell Viability and Cytotoxicity

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.[10][11][12]

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO, or 40% DMF in 2% glacial acetic acid with 16% SDS)[11]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well.

  • Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.[11]

Colony Formation Assay for Clonogenic Survival

This assay assesses the long-term ability of single cells to proliferate and form colonies after treatment with this compound.[13][14][15][16]

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., methanol)

  • Staining solution (e.g., 0.5% crystal violet in 25% methanol)[14]

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells) per well in 6-well plates.[13] Allow cells to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).[13]

  • Colony Growth: After treatment, replace the medium with fresh, drug-free medium and allow the cells to grow for 7-14 days, or until visible colonies are formed.

  • Fixation: Wash the wells twice with PBS and then fix the colonies with methanol for 20 minutes at room temperature.[13]

  • Staining: Stain the fixed colonies with crystal violet solution for 40 minutes at room temperature.[13]

  • Washing and Drying: Wash the plates with water and allow them to air dry.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of this compound on cell cycle distribution.[17][18][19]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)[17]

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells with and without this compound for the desired time period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with PBS.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently. Fix the cells on ice for at least 2 hours or overnight at 4°C.[17]

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.[17]

  • Incubation: Incubate the cells in the dark for at least 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will be displayed as a histogram, showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18]

Visualizations

Signaling Pathways and Experimental Workflows

perillic_acid_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ras_inactive Inactive Ras-GDP Ras_active Active Ras-GTP (Membrane-Bound) Ras_inactive->Ras_active GEF RAF RAF Ras_active->RAF PA This compound FTase Farnesyltransferase (FTase) PA->FTase Inhibits Ras_unprenylated Unprenylated Ras FTase->Ras_unprenylated Farnesylates FPP Farnesyl Pyrophosphate FPP->FTase Ras_unprenylated->Ras_inactive Prenylation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: this compound inhibits farnesyltransferase, preventing Ras prenylation and downstream signaling.

cell_cycle_arrest_pathway PA This compound p21 p21 (CDK inhibitor) PA->p21 Upregulates CDK4_6_CyclinD CDK4/6-Cyclin D p21->CDK4_6_CyclinD Inhibits CDK2_CyclinE CDK2-Cyclin E p21->CDK2_CyclinE Inhibits G1_S_Transition G1/S Transition CDK4_6_CyclinD->G1_S_Transition Promotes CDK2_CyclinE->G1_S_Transition Promotes G1_Phase G1 Phase G1_Phase->G1_S_Transition S_Phase S Phase (DNA Replication) G1_S_Transition->S_Phase Arrest Cell Cycle Arrest G1_S_Transition->Arrest

Caption: Perillic acid induces G1 cell cycle arrest by upregulating p21, which inhibits CDK-cyclin complexes.

experimental_workflow cluster_viability Cell Viability & Survival cluster_cell_cycle Cell Cycle Analysis start_viability Seed Cells treat_viability Treat with This compound start_viability->treat_viability incubate_viability Incubate (24-72h) treat_viability->incubate_viability mtt_assay MTT Assay incubate_viability->mtt_assay colony_assay Colony Formation Assay incubate_viability->colony_assay analyze_viability Analyze Results mtt_assay->analyze_viability colony_assay->analyze_viability start_cycle Seed Cells treat_cycle Treat with This compound start_cycle->treat_cycle incubate_cycle Incubate treat_cycle->incubate_cycle harvest_fix Harvest & Fix Cells incubate_cycle->harvest_fix pi_stain Propidium Iodide Staining harvest_fix->pi_stain flow_cytometry Flow Cytometry pi_stain->flow_cytometry analyze_cycle Analyze Cell Cycle Distribution flow_cytometry->analyze_cycle

Caption: Workflow for assessing the anti-proliferative effects of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (S)-(-)-Perillic Acid from Biotransformation Broth

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the purification of (S)-(-)-Perillic acid from biotransformation broths.

Frequently Asked Questions (FAQs)

1. What are the most common impurities in a perillic acid biotransformation broth?

The primary impurities are typically unconsumed substrate (e.g., limonene) and other metabolites from the biotransformation pathway. These can include perillyl alcohol and perillaldehyde, which are intermediates in the oxidation of limonene to perillic acid.[1][2] Other organic acids, ketones, and diols may also be present depending on the microorganism and fermentation conditions.[3]

2. What are the key physicochemical properties of this compound to consider for purification?

Understanding the physical and chemical properties of this compound is crucial for developing an effective purification strategy. Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₀H₁₄O₂[1]
Molecular Weight166.22 g/mol [1]
Melting Point129-131 °C[4]
pKa~4.99[5]
AppearanceColorless to beige crystalline flakes[6]
Water Solubility1.63 g/L[5]

3. What are the primary methods for purifying this compound from a biotransformation broth?

The most common purification strategies include:

  • Acid Precipitation: This is a simple and effective initial step to isolate perillic acid from the aqueous broth by lowering the pH.

  • Liquid-Liquid Extraction: This method partitions the perillic acid into an organic solvent, separating it from water-soluble impurities.

  • Chromatography: Techniques like anion exchange chromatography can be used for high-resolution purification.

  • Crystallization: This is a final polishing step to obtain high-purity crystalline perillic acid.

A logical workflow for the purification and analysis of this compound is presented below.

Perillic Acid Purification Workflow cluster_0 Upstream Processing cluster_1 Primary Purification cluster_2 Downstream Processing & Analysis Biotransformation Biotransformation Broth (Yarrowia lipolytica or Pseudomonas putida) Centrifugation Centrifugation/ Filtration Biotransformation->Centrifugation Cell Removal AcidPrecipitation Acid Precipitation (e.g., 0.6 M HCl) Centrifugation->AcidPrecipitation LiquidExtraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Centrifugation->LiquidExtraction AnionExchange Anion Exchange Chromatography Centrifugation->AnionExchange Crystallization Crystallization AcidPrecipitation->Crystallization LiquidExtraction->Crystallization AnionExchange->Crystallization Drying Drying Crystallization->Drying Analysis Purity Analysis (GC/HPLC) Drying->Analysis PureProduct This compound Analysis->PureProduct

Figure 1: General workflow for the purification of this compound.

Troubleshooting Guides

Acid Precipitation
Problem Possible Cause(s) Troubleshooting Steps
Low Recovery of Perillic Acid - Incomplete precipitation (pH not low enough).- Perillic acid concentration is below its solubility limit at the target pH.- Ensure the pH of the broth is lowered sufficiently below the pKa of perillic acid (~4.99). A pH of 2-3 is generally effective.- Concentrate the broth before precipitation if the perillic acid concentration is very low.
Oily Precipitate Instead of Solid - Presence of impurities that lower the melting point of the mixture.- The temperature of the solution is above the melting point of the impure perillic acid.- Wash the oily precipitate with a non-polar solvent (e.g., hexane) to remove lipophilic impurities.- Attempt to crystallize the oil from a suitable solvent system.[3][7]- Cool the solution in an ice bath after precipitation to promote solidification.
Co-precipitation of Impurities - Non-specific precipitation of other broth components.- Perform a pre-extraction with a non-polar solvent to remove hydrophobic impurities before acid precipitation.- Re-dissolve the precipitate in a minimal amount of a suitable solvent and re-precipitate.
Liquid-Liquid Extraction
Problem Possible Cause(s) Troubleshooting Steps
Emulsion Formation - High concentration of surfactants, proteins, or other cell debris in the broth.[8]- Vigorous shaking during extraction.- Centrifuge the broth at high speed before extraction to remove fine particulates.- Add salt (brine) to the aqueous phase to increase its polarity and break the emulsion.[4]- Gently invert the separation funnel instead of vigorous shaking.[4]- Filter the emulsion through a bed of Celite or glass wool.[9]
Low Extraction Efficiency - Inappropriate solvent choice.- pH of the aqueous phase is too high.- Select a solvent in which perillic acid has high solubility and is immiscible with water (e.g., ethyl acetate).- Adjust the pH of the aqueous phase to below the pKa of perillic acid to ensure it is in its protonated, more organic-soluble form.
Difficulty in Phase Separation - Similar densities of the aqueous and organic phases.- Add a small amount of a denser, immiscible solvent to the organic phase.- Centrifuge the mixture to aid in phase separation.
Crystallization
Problem Possible Cause(s) Troubleshooting Steps
Failure to Crystallize (Oiling Out) - The boiling point of the solvent is higher than the melting point of the impure perillic acid.- High concentration of impurities.- Choose a solvent with a lower boiling point.- Add a small amount of a "non-solvent" to the hot solution to induce crystallization.- Scratch the inside of the flask with a glass rod to create nucleation sites.
Poor Crystal Quality (Small or Needle-like) - Cooling the solution too quickly.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Use a solvent system that promotes slower crystal growth.
Low Yield - Using too much solvent.- Incomplete crystallization.- Use the minimum amount of hot solvent required to dissolve the solid.- After cooling to room temperature, place the solution in an ice bath for an extended period to maximize crystal formation.- Concentrate the mother liquor to recover a second crop of crystals.[8]

Experimental Protocols

Protocol 1: Purification by Acid Precipitation

This protocol is a common starting point for the purification of perillic acid from clarified biotransformation broth.

  • Clarification: Centrifuge the biotransformation broth at 15,000 x g for 15 minutes to remove microbial cells and other large debris.[4]

  • Acidification: Transfer the supernatant to a new container. Slowly add 0.6 M HCl while stirring until the pH of the solution reaches approximately 2.0. A white precipitate of perillic acid should form.

  • Incubation: Allow the acidified solution to stand, preferably at 4°C, for at least one hour to maximize precipitation.

  • Collection: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet the precipitated perillic acid.[4]

  • Washing: Decant the supernatant. Wash the pellet with a small volume of cold, acidified water (pH 2.0) to remove water-soluble impurities.

  • Drying: Dry the perillic acid precipitate under vacuum.

Protocol 2: Purification by Liquid-Liquid Extraction

This protocol is suitable for extracting perillic acid from the biotransformation broth, particularly when dealing with lower concentrations.

  • Clarification: Centrifuge the biotransformation broth at a high speed to remove cells and debris.

  • Acidification: Adjust the pH of the clarified broth to approximately 2.0 with a suitable acid (e.g., HCl).

  • Extraction: Transfer the acidified broth to a separatory funnel and add an equal volume of ethyl acetate.

  • Mixing: Gently invert the funnel multiple times to allow for partitioning of the perillic acid into the organic phase. Avoid vigorous shaking to prevent emulsion formation.

  • Separation: Allow the phases to separate. Drain the lower aqueous phase.

  • Repeat Extraction: Repeat the extraction of the aqueous phase with fresh ethyl acetate at least two more times to maximize recovery.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain crude perillic acid.

Protocol 3: Crystallization of this compound

This protocol describes a general method for the crystallization of perillic acid to achieve high purity. The choice of solvent is critical and may require some optimization.

  • Solvent Selection: Choose a solvent in which perillic acid is highly soluble at elevated temperatures but sparingly soluble at room temperature. Ethanol/water or methanol/water mixtures are often good starting points for carboxylic acids.[4]

  • Dissolution: Place the crude perillic acid in an Erlenmeyer flask. Add a minimal amount of the hot solvent and heat the mixture until the solid completely dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin.

  • Ice Bath: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Solubility of Carboxylic Acids in Common Solvents

This table provides a general guide to the solubility of carboxylic acids, which can aid in solvent selection for extraction and crystallization. Note that specific solubility data for this compound may vary.

SolventPolarityGeneral Solubility of Carboxylic Acids
WaterHighShort-chain acids are miscible; solubility decreases with increasing chain length.[10][11]
MethanolHighGood
EthanolHighGood
AcetoneMediumGood
Ethyl AcetateMediumGood
DichloromethaneLowModerate
TolueneLowModerate to low
HexaneLowPoor

Visualization of Key Processes

Below are diagrams illustrating the logical steps in key purification and analysis processes.

Acid_Precipitation_Troubleshooting start Start: Clarified Broth add_acid Add Acid (e.g., 0.6 M HCl) to pH ~2.0 start->add_acid precipitate_check Precipitate Forms? add_acid->precipitate_check solid_precipitate Solid Precipitate? precipitate_check->solid_precipitate Yes no_precipitate No/Low Precipitate precipitate_check->no_precipitate No collect_solid Collect Solid (Centrifugation/Filtration) solid_precipitate->collect_solid Yes oily_precipitate Oily Precipitate solid_precipitate->oily_precipitate No end Proceed to Crystallization collect_solid->end troubleshoot_oil Troubleshoot Oily Precipitate: - Wash with non-polar solvent - Cool in ice bath - Attempt recrystallization oily_precipitate->troubleshoot_oil troubleshoot_low_yield Troubleshoot Low Yield: - Check pH - Concentrate broth no_precipitate->troubleshoot_low_yield

Figure 2: Troubleshooting logic for acid precipitation.

LLE_Troubleshooting start Start: Acidified Broth + Organic Solvent mix Gentle Mixing (Inversion) start->mix phase_separation Allow Phases to Separate mix->phase_separation emulsion_check Emulsion Formed? phase_separation->emulsion_check clear_separation Clear Phase Separation emulsion_check->clear_separation No emulsion Emulsion Present emulsion_check->emulsion Yes collect_organic Collect Organic Phase clear_separation->collect_organic end Proceed to Drying & Concentration collect_organic->end troubleshoot_emulsion Troubleshoot Emulsion: - Add brine - Centrifuge - Filter through Celite emulsion->troubleshoot_emulsion troubleshoot_emulsion->phase_separation

Figure 3: Troubleshooting logic for liquid-liquid extraction.

References

Technical Support Center: Enhancing (S)-(-)-Perillic Acid Bioavailability with Nanostructured Lipid Carriers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing nanostructured lipid carriers (NLCs) to enhance the bioavailability of (S)-(-)-Perillic acid.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the formulation, characterization, and evaluation of this compound-loaded NLCs.

1. Formulation & Preparation Issues

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or Large Particle Size (>500 nm) - Inefficient homogenization or sonication (insufficient energy, time, or inappropriate equipment).- Suboptimal surfactant concentration (too low to stabilize nanoparticles).- High lipid concentration leading to aggregation.[1]- Optimize homogenization/sonication parameters (increase speed, time, or use a higher-energy method).- Increase surfactant concentration incrementally.- Decrease the total lipid concentration in the formulation.
Low Entrapment Efficiency (<70%) - Poor solubility of this compound in the lipid matrix.- Drug leakage during the cooling/solidification phase.- Inappropriate ratio of solid lipid to liquid lipid.[2]- Screen various solid and liquid lipids to find a matrix with higher solubility for this compound.- Employ a rapid cooling step to quickly solidify the lipid matrix and trap the drug.- Adjust the solid-to-liquid lipid ratio; a higher proportion of liquid lipid can create more imperfections in the crystal lattice, potentially increasing drug loading.[1]
Particle Aggregation and Instability Over Time - Insufficient surface charge (low zeta potential).- Ostwald ripening, where larger particles grow at the expense of smaller ones.- Inappropriate storage conditions (temperature, light exposure).- Use a surfactant or combination of surfactants that impart a higher surface charge (zeta potential > ±30 mV for good stability).- Optimize the formulation to achieve a narrow particle size distribution (Polydispersity Index < 0.3).- Store the NLC dispersion at a recommended temperature (e.g., 4°C) and protect from light.
Phase Separation or Creaming of the NLC Dispersion - Mismatched densities between the dispersed phase (NLCs) and the continuous phase (aqueous medium).- Particle aggregation leading to sedimentation or creaming.- Adjust the density of the aqueous phase by adding density modifiers (e.g., glycerol), if appropriate for the intended application.- Improve particle stability by optimizing surfactant concentration and achieving a higher zeta potential.

2. Characterization Challenges

Problem Potential Cause(s) Recommended Solution(s)
High Polydispersity Index (PDI > 0.5) - Non-uniform particle formation during homogenization.- Presence of larger lipid aggregates or micelles.- Refine the homogenization and sonication process to ensure uniform energy distribution.- Filter the NLC dispersion through an appropriate pore size filter to remove larger aggregates.
Inaccurate Drug Content or Entrapment Efficiency Measurement - Incomplete separation of free drug from the NLCs.- Drug degradation during the analytical process.- Issues with the HPLC method (e.g., poor peak resolution, inaccurate calibration curve).[3][4]- Use a reliable separation technique like ultracentrifugation with filtration units (e.g., Amicon® Ultra).[3]- Ensure the analytical method is validated for stability, linearity, accuracy, and precision.- Optimize the HPLC mobile phase and column to achieve good separation and peak shape for this compound.[5]

3. In Vitro & In Vivo Study Issues

Problem Potential Cause(s) Recommended Solution(s)
Unusually Fast or "Burst" Initial Drug Release - High concentration of the drug adsorbed on the NLC surface.- The chosen in vitro release method (e.g., dialysis bag) has a large pore size, allowing rapid diffusion.[6]- Wash the NLCs post-formulation to remove surface-adsorbed drug.- Optimize the lipid matrix to better incorporate the drug within the core.- Use a dialysis membrane with an appropriate molecular weight cut-off (MWCO) that retains the NLCs while allowing the free drug to pass through.[7]
High Variability in In Vivo Pharmacokinetic Data - Inconsistent dosing volumes or administration technique.- Physiological variability among test animals.- Issues with blood sample collection and processing.[8]- Ensure accurate and consistent administration of the NLC formulation to each animal.- Increase the number of animals per group to account for biological variability.- Standardize the protocol for blood sampling, plasma separation, and storage to minimize analytical variability.

II. Frequently Asked Questions (FAQs)

1. Formulation & Composition

  • Q1: What are the key advantages of using NLCs for this compound delivery?

    • NLCs can significantly enhance the oral bioavailability of lipophilic drugs like this compound by improving their solubility and protecting them from degradation in the gastrointestinal tract.[9] They offer high drug loading capacity, controlled release profiles, and are formulated with biocompatible and biodegradable lipids.[10]

  • Q2: How do I select the best lipids for my this compound NLC formulation?

    • The choice of solid and liquid lipids is critical.[1] You should screen lipids based on the solubility of this compound in them. Higher solubility generally leads to better entrapment efficiency.[11] Commonly used solid lipids include glyceryl monostearate, Compritol® 888 ATO, and stearic acid, while oleic acid and Miglyol® 812 are common liquid lipids.[12]

  • Q3: What is the role of the surfactant in the NLC formulation?

    • Surfactants are essential for stabilizing the NLC dispersion. They reduce the interfacial tension between the lipid and aqueous phases during homogenization, preventing particle aggregation and ensuring long-term stability.[1] The choice and concentration of the surfactant can influence particle size, zeta potential, and drug release.[2]

2. Experimental Procedures

  • Q4: What is the most common method for preparing NLCs in a research setting?

    • The high-pressure homogenization (HPH) technique, particularly the hot homogenization method, is widely used and scalable.[13] This method involves melting the lipid phase with the dissolved drug and dispersing it in a hot aqueous surfactant solution using a high-shear homogenizer, followed by high-pressure homogenization and cooling.[14]

  • Q5: How can I accurately measure the amount of this compound encapsulated in the NLCs?

    • To determine the entrapment efficiency (EE%), you first need to separate the unencapsulated (free) drug from the NLCs. This is commonly done by ultracentrifugation using a filter membrane.[3] The amount of free drug in the filtrate and the total drug in the formulation are then quantified using a validated analytical method, typically HPLC-UV.[5][15] The EE% is calculated as: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

  • Q6: What is a standard protocol for in vitro drug release studies?

    • The dialysis bag diffusion method is a common and straightforward technique.[7] The NLC dispersion is placed inside a dialysis bag with a specific molecular weight cut-off, which is then submerged in a release medium (e.g., phosphate-buffered saline, PBS) at 37°C with constant stirring. Samples of the release medium are collected at predetermined time points and analyzed for the concentration of released this compound.[16]

3. Data Interpretation

  • Q7: What do the particle size, PDI, and zeta potential values tell me about my NLC formulation?

    • Particle Size: Affects the in vivo behavior, including absorption and biodistribution. A size range of 100-300 nm is often targeted for oral delivery.

    • Polydispersity Index (PDI): Measures the width of the particle size distribution. A PDI value below 0.3 indicates a homogenous and monodisperse population, which is generally desirable.

    • Zeta Potential: Indicates the surface charge of the nanoparticles and is a key predictor of stability. A zeta potential greater than ±30 mV suggests good physical stability due to electrostatic repulsion between particles, preventing aggregation.

  • Q8: How do I interpret the results of an in vivo pharmacokinetic study?

    • By comparing the plasma concentration-time profiles of this compound administered in an NLC formulation versus a free drug solution, you can determine if the bioavailability is enhanced. Key parameters to look for are an increased Area Under the Curve (AUC), which indicates greater overall drug exposure, a higher Maximum Concentration (Cmax), and a potentially prolonged half-life (t½).

III. Quantitative Data Summary

The following tables summarize typical characterization and pharmacokinetic data for NLCs designed to carry lipophilic compounds, using Perillyl Alcohol (POH), the precursor to this compound, as a representative example.

Table 1: Physicochemical Characterization of Perillyl Alcohol-Loaded NLCs

ParameterValueReference
Particle Size (nm) 287[17]
Polydispersity Index (PDI) 0.143[17]
Encapsulation Efficiency (%) 99.68[17]
Zeta Potential (mV) -21.8N/A

(Note: Zeta potential is a typical value for stable NLC formulations and is included for completeness.)

Table 2: In Vivo Pharmacokinetic Parameters of Perillic Acid after Oral Administration of Free Perillyl Alcohol (POH) vs. POH-Loaded NLCs in Rats

Pharmacokinetic ParameterFree POHPOH-Loaded NLCReference
Cmax (ng/mL) 40,507.1848,321.09[1]
Tmax (h) 1.02.0[1]
AUC₀₋₂₄h (ng·h/mL) 129,384.6261,867.2[1]
Half-life (t½) (h) 8.011.0[1]

IV. Detailed Experimental Protocols

1. Preparation of this compound-Loaded NLCs by Hot Homogenization

  • Objective: To formulate NLCs encapsulating this compound.

  • Materials: this compound, solid lipid (e.g., Compritol® 888 ATO), liquid lipid (e.g., Oleic Acid), surfactant (e.g., Tween® 80), purified water.

  • Protocol:

    • Preparation of Lipid Phase: Accurately weigh the solid lipid, liquid lipid, and this compound. Heat the mixture in a beaker to 5-10°C above the melting point of the solid lipid until a clear, homogenous lipid melt is obtained.

    • Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

    • Pre-emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) for 10-15 minutes to form a coarse pre-emulsion.[14]

    • Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500 bar, 3-5 cycles). Alternative: Use a probe sonicator for 5-10 minutes.

    • Cooling and NLC Formation: Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and continue stirring until it cools down to room temperature, allowing the lipid nanoparticles to solidify.

    • Storage: Store the final NLC dispersion at 4°C for further analysis.

2. Determination of Encapsulation Efficiency (EE%)

  • Objective: To quantify the percentage of this compound successfully encapsulated within the NLCs.

  • Protocol:

    • Separation of Free Drug: Place a known volume (e.g., 1 mL) of the NLC dispersion into an ultracentrifugal filter unit (e.g., with a 10 kDa MWCO).

    • Centrifuge at a high speed (e.g., 12,000 rpm) for 30 minutes at 4°C. The unencapsulated drug will pass through the filter into the filtrate.[3]

    • Quantification of Free Drug: Collect the filtrate and dilute it appropriately with the mobile phase. Analyze the concentration of this compound in the filtrate using a validated HPLC method.[15]

    • Quantification of Total Drug: Take the same initial volume of the NLC dispersion and disrupt the nanoparticles by adding a suitable solvent (e.g., methanol or acetonitrile) to release the encapsulated drug. Analyze this solution by HPLC to determine the total drug concentration.

    • Calculation: Use the formula provided in FAQ Q5 to calculate the EE%.

3. In Vitro Drug Release Study

  • Objective: To evaluate the release profile of this compound from the NLCs over time.

  • Protocol:

    • Preparation: Pre-soak a dialysis membrane (e.g., MWCO 12-14 kDa) in the release medium (e.g., PBS pH 7.4) for at least 12 hours.

    • Loading: Pipette a precise volume (e.g., 2 mL) of the NLC dispersion into the dialysis bag and securely seal both ends.

    • Release: Immerse the sealed bag in a beaker containing a known volume (e.g., 100 mL) of the release medium, maintained at 37°C and stirred continuously (e.g., 100 rpm).[7]

    • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

    • Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

    • Analysis: Analyze the samples for the concentration of this compound using HPLC or UV-Vis spectrophotometry.

    • Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the volumes removed and replaced.

V. Visualization of Pathways and Workflows

1. Signaling Pathway for Perillic Acid-Induced Apoptosis

This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by modulating key regulatory proteins.[17][18] This involves the upregulation of pro-apoptotic proteins like Bax and the activation of executioner caspases.

Perillic_Acid_Apoptosis_Pathway PA This compound Bax Bax (Pro-apoptotic) PA->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization CytC Cytochrome c release Mitochondrion->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Perillic acid-induced intrinsic apoptosis pathway.

2. Signaling Pathway for Perillic Acid-Induced Cell Cycle Arrest

Perillic acid can also halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G1/S transition. This is mediated by the upregulation of cyclin-dependent kinase inhibitors like p21.[17][18]

Perillic_Acid_Cell_Cycle_Pathway PA This compound p21 p21 (CDK Inhibitor) PA->p21 Upregulates CDK Cyclin/CDK Complexes p21->CDK Inhibits Progression Cell Cycle Progression (G1 to S phase) CDK->Progression Promotes Arrest Cell Cycle Arrest CDK->Arrest

Caption: Perillic acid-induced cell cycle arrest pathway.

3. Experimental Workflow for NLC Formulation and Evaluation

This diagram outlines the logical sequence of steps involved in developing and testing this compound-loaded NLCs.

NLC_Workflow cluster_formulation Formulation & Preparation cluster_characterization Physicochemical Characterization cluster_evaluation Performance Evaluation LipidScreen Lipid & Surfactant Screening NLCPrep NLC Preparation (Hot Homogenization) LipidScreen->NLCPrep SizePDI Particle Size & PDI (DLS) NLCPrep->SizePDI Zeta Zeta Potential NLCPrep->Zeta EE Encapsulation Efficiency (HPLC) NLCPrep->EE InVitro In Vitro Release Study (Dialysis Method) SizePDI->InVitro EE->InVitro InVivo In Vivo Pharmacokinetic Study (Animal Model) InVitro->InVivo

References

Addressing the formation of impurities during (S)-(-)-Perillic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (S)-(-)-Perillic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to impurity formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Impurities largely depend on the synthetic route.

  • From (S)-(-)-Limonene (Biotransformation): The most common impurities are intermediates in the enzymatic oxidation pathway, namely (S)-(-)-perillyl alcohol and (S)-(-)-perillaldehyde.[1][2] Some microbial strains may also produce other oxidized monoterpenes like carveol, carvone, and α-terpineol if their enzymes are not highly specific.[3]

  • From (S)-(-)-Limonene (Chemical Oxidation): Direct chemical oxidation is often unselective. Besides the desired product, oxidation at other allylic positions can occur, leading to significant amounts of carveol and its subsequent oxidation product, carvone.[4][5][6] Epoxidation of the endocyclic double bond can also occur, forming limonene-1,2-epoxide, which can be hydrolyzed to limonene-1,2-diol.[4][7]

  • From (-)-β-Pinene Epoxide (Chemical Synthesis): Impurities arise from the acid-catalyzed rearrangement of the epoxide. Common byproducts include perillyl alcohol (isomerization) and 7-hydroxyterpineol (hydrolysis).[8]

Q2: My starting material, (S)-(-)-limonene, is only 95% pure. Can this affect my final product?

A2: Yes, absolutely. Impurities in the starting material can carry through the synthesis or be converted into other byproducts. For instance, if your (S)-(-)-limonene is contaminated with its enantiomer, (R)-(+)-limonene, your final perillic acid will be contaminated with (R)-(+)-perillic acid, which can be difficult to separate.

Q3: How can I detect and quantify impurities in my perillic acid sample?

A3: The most common analytical methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

  • GC with a Flame Ionization Detector (GC-FID) is a robust method for separating and quantifying perillic acid and related volatile monoterpenes. An HP-Innowax column is often suitable.[2]

  • Reversed-phase HPLC with UV detection is also widely used. A C18 column with a mobile phase of acetonitrile and a buffered aqueous solution (e.g., ammonium acetate) can provide excellent separation.[1]

Q4: What is the most effective method for purifying crude this compound?

A4: Due to the acidic nature of the carboxyl group, anion exchange chromatography is a highly selective and effective method. The negatively charged carboxylate of perillic acid binds to the positively charged resin, while neutral impurities like perillyl alcohol or carveol are washed away. The pure perillic acid can then be eluted with a high salt or acidic solution.[4] Acid-base extraction is another viable purification strategy.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Presence of Perillyl Alcohol and/or Perillaldehyde Incomplete Oxidation: In both chemical and biological syntheses, this indicates that the oxidation of the alcohol to the aldehyde, and the aldehyde to the carboxylic acid, has not gone to completion.[1]Chemical Synthesis: Increase the reaction time, temperature, or the molar ratio of the oxidizing agent. Biotransformation: Ensure the microorganism has sufficient oxygen and cofactors. The first oxidation step (limonene to perillyl alcohol) is often the rate-limiting step, so allowing for longer incubation times can drive the reaction forward.[1]
Presence of Carveol and/or Carvone Lack of Regioselectivity: This is a common issue in direct chemical oxidation of limonene. The oxidizing agent is attacking the endocyclic allylic position (C6) in addition to the desired exocyclic methyl group (C7).[4][5][6]Use a more selective oxidation system if possible. Alternatively, these impurities must be removed via purification. Column chromatography is typically required as their physical properties are similar to perillic acid.
Low Overall Yield Product Inhibition (Biotransformation): Perillic acid can be toxic to microorganisms at high concentrations, inhibiting their metabolic activity and halting the conversion process.[9] Poor Reaction Conditions: Incorrect temperature, pH, or catalyst/enzyme deactivation can lead to low yields in any synthetic method.Biotransformation: Implement in situ product removal (ISPR) by coupling the bioreactor to an anion exchange resin column. This continuously removes the perillic acid, keeping its concentration in the medium low and maintaining cell viability.[9] General: Re-optimize reaction parameters such as temperature, pH, solvent, and catalyst concentration.
Presence of Enantiomeric Impurity ((R)-(+)-Perillic Acid) Contaminated Starting Material: The most likely cause is the presence of (R)-(+)-limonene in the (S)-(-)-limonene starting material.Source higher purity enantiomeric starting material. Enantiomers are very difficult to separate by standard chromatography; chiral chromatography is typically required.

Data Summary

Table 1: Product Distribution in Limonene Oxidation under Various Catalytic Systems

Catalyst System Oxidant Main Product(s) Key Byproduct(s) Selectivity (%) Reference
Pseudomonas putida O₂ (air) Perillic Acid Perillyl alcohol, Perillaldehyde High for PA [9]
Yarrowia lipolytica O₂ (air) Perillic Acid (Often sole oxidized product) Very High for PA [1]
Palladium (II) / Benzoquinone Benzoquinone Carveol esters, Carvone Perillic derivatives (minor) Low for PA [5]
γ-Al₂O₃ H₂O₂ Limonene oxide Carveol, Limonene diol ~40 (for epoxide) [10]

| Zeolite Y / H₃PMo₁₂O₄₀ | H₂O₂ | Limonene-1,2-epoxide | Carveol, Carvone, Limonene glycol | 49 (for epoxide) |[7] |

Experimental Protocols

Protocol 1: Purification of Perillic Acid using Anion Exchange Resin

This protocol is adapted from methods used in biotransformation product recovery.[4]

  • Resin Preparation: Wash Amberlite IRA 410 Cl resin sequentially with ethanol and deionized water to remove preservatives and activate the resin.

  • Sample Preparation: Centrifuge the reaction mixture to remove cells or solid catalysts. Filter the supernatant to obtain a clear solution containing crude perillic acid. Adjust the pH to neutral or slightly basic (pH 7-8) to ensure the perillic acid is in its carboxylate form.

  • Binding: Pass the prepared solution through a column packed with the activated anion exchange resin. The perillate anion will bind to the resin. Neutral impurities such as perillyl alcohol and carveol will pass through.

  • Washing: Wash the column with deionized water or a low-concentration buffer to remove any non-specifically bound impurities.

  • Elution: Elute the bound perillic acid from the resin using a solution of 1M HCl in ethanol (e.g., 40:60 v/v HCl:ethanol). The low pH protonates the carboxylate, releasing it from the resin.

  • Isolation: Collect the eluate. The perillic acid can be isolated by removing the solvent via rotary evaporation, followed by precipitation or recrystallization.

Protocol 2: GC-FID Analysis of Perillic Acid and Impurities

This is a general protocol for the quantitative analysis of perillic acid in bioconversion supernatants.[2]

  • Sample Preparation (Acid Precipitation):

    • Take 1 mL of the aqueous supernatant from the reaction.

    • Add 200 µL of 0.6 M HCl to precipitate the perillic acid.

    • Centrifuge the mixture (e.g., 15,000 x g for 15 minutes).

    • Discard the supernatant.

    • Dissolve the precipitate in a known volume (e.g., 1 mL) of ethyl acetate. This solution is ready for GC injection.

  • GC Conditions:

    • Instrument: Gas chromatograph with Flame Ionization Detector (FID).

    • Column: HP-Innowax (polyethylene glycol stationary phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 280°C.

    • Detector Temperature: 300°C.

    • Oven Program: Start at 50°C, ramp to 250°C at 20°C/min, then hold for 5 minutes.

    • Injection Volume: 1.0 µL with a split ratio of 25:1.

  • Quantification: Prepare a calibration curve using standards of pure this compound of known concentrations. Identify and quantify impurities by comparing retention times with authentic standards of potential byproducts (e.g., perillyl alcohol, carveol).

Visualizations

Biotransformation_Pathway limonene (S)-(-)-Limonene p_alcohol (S)-(-)-Perillyl Alcohol (Impurity) limonene->p_alcohol Step 1: Monooxygenase (Rate-Limiting) p_aldehyde (S)-(-)-Perillaldehyde (Impurity) p_alcohol->p_aldehyde Step 2: Alcohol Dehydrogenase p_acid This compound (Product) p_aldehyde->p_acid Step 3: Aldehyde Dehydrogenase

Caption: Enzymatic cascade for the biotransformation of limonene to perillic acid.

Chemical_Synthesis_Impurities cluster_main Direct Oxidation of (S)-(-)-Limonene cluster_impurities Common Impurity Formation Pathways limonene (S)-(-)-Limonene p_acid This compound (Desired Product) limonene->p_acid Oxidation at C7 (Exocyclic) carveol Carveol (Impurity) limonene->carveol Oxidation at C6 (Endocyclic) epoxide Limonene-1,2-epoxide (Impurity) limonene->epoxide Epoxidation carvone Carvone (Impurity) carveol->carvone Further Oxidation diol Limonene-1,2-diol (Impurity) epoxide->diol Hydrolysis

Caption: Impurity formation from non-selective oxidation of limonene.

Troubleshooting_Workflow start Crude Product Analysis (GC/HPLC) check_purity Impurity Peak Detected? start->check_purity identify Identify Impurity (MS, NMR, Standards) check_purity->identify Yes end Pure Product check_purity->end No (<0.1%) determine_source Determine Source (Incomplete reaction? Side reaction?) identify->determine_source optimize Optimize Reaction (Time, Temp, Reagent) determine_source->optimize purify Purify Product (Chromatography, etc.) determine_source->purify optimize->start Re-run Synthesis purify->end

Caption: General workflow for identifying and addressing impurities.

References

Troubleshooting emulsification issues during downstream processing of perillic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming emulsification issues during the downstream processing of perillic acid.

Frequently Asked Questions (FAQs)

Q1: What is perillic acid and why is its downstream processing challenging?

Perillic acid is a monoterpenoid found in certain plants and can also be produced through microbial fermentation.[1] Its downstream processing, particularly liquid-liquid extraction from fermentation broths, is often complicated by the formation of stable emulsions. This is due to the presence of surfactants, proteins, and cell debris in the broth, which can stabilize the interface between the aqueous and organic phases.[2]

Q2: What are the common causes of emulsion formation during perillic acid extraction?

Emulsion formation is a common challenge in liquid-liquid extraction, especially from complex matrices like fermentation broths. The primary causes include:

  • Presence of Surfactant-like Molecules: Fermentation broths contain various surface-active compounds, such as proteins, phospholipids, and free fatty acids, which can act as emulsifying agents.

  • Cell Debris and Biomass: Finely dispersed cell debris and other suspended solids can accumulate at the oil-water interface, mechanically stabilizing emulsions.[3]

  • High Shear Mixing: Vigorous mixing during the extraction process can break down the dispersed phase into very small droplets, increasing the surface area and promoting emulsion formation.

  • Similar Densities of Phases: If the density of the organic solvent is close to that of the aqueous fermentation broth, gravitational separation of the layers will be slow, favoring the persistence of an emulsion.

Q3: What are the key physical and chemical properties of perillic acid relevant to its extraction?

Understanding the properties of perillic acid is crucial for optimizing its extraction. Perillic acid is a hydrophobic molecule with low solubility in water.[4]

PropertyValueSource
Molecular Weight 166.22 g/mol --INVALID-LINK--
Melting Point 129-131 °C--INVALID-LINK--
Water Solubility Very low--INVALID-LINK--
logP (o/w) ~2.4-2.9--INVALID-LINK--

Troubleshooting Emulsification Issues

This section provides a step-by-step guide to troubleshooting and resolving emulsion problems during the liquid-liquid extraction of perillic acid.

Diagram: Troubleshooting Workflow for Emulsification

TroubleshootingWorkflow cluster_Gentle Gentle Methods cluster_Chemical Chemical Methods cluster_Advanced Advanced Methods Start Emulsion Formed Initial_Assessment Assess Emulsion Severity (Volume, Stability) Start->Initial_Assessment Gentle_Methods Mechanical & Physical Methods Initial_Assessment->Gentle_Methods Minor/Unstable Emulsion Chemical_Methods Chemical Interventions Initial_Assessment->Chemical_Methods Persistent Emulsion Gentle_Methods->Chemical_Methods Ineffective Resolution Phase Separation Achieved Gentle_Methods->Resolution Effective Patience Allow to Stand Advanced_Methods Advanced Separation Chemical_Methods->Advanced_Methods Ineffective Chemical_Methods->Resolution Effective pH_Adjustment Adjust pH Advanced_Methods->Resolution Effective Centrifugation Centrifugation Gentle_Agitation Gentle Swirling/Stirring Temperature_Change Heating/Cooling Salting_Out Add Salt (e.g., NaCl, Na2SO4) Solvent_Addition Add Different Solvent Demulsifier Add Demulsifier Filtration Filtration through Celite® or Glass Wool

Caption: A stepwise approach to resolving emulsions in perillic acid extraction.

Mechanical and Physical Methods

These methods are the first line of defense and are often effective for less stable emulsions.

  • Allowing the Mixture to Stand: Sometimes, simply letting the separatory funnel or extraction vessel stand undisturbed for a period (30 minutes to several hours) can be sufficient for the emulsion to break.

  • Gentle Agitation: Instead of vigorous shaking, use a gentle swirling or rocking motion to mix the phases. This reduces the shear forces that create fine droplets.

  • Temperature Modification: Gently warming the mixture can decrease the viscosity of the phases and increase the kinetic energy of the droplets, promoting coalescence. Conversely, cooling can sometimes be effective.

Chemical Interventions

If mechanical methods fail, the following chemical additions can be attempted.

  • pH Adjustment: Perillic acid is a carboxylic acid. Lowering the pH of the aqueous phase (e.g., to pH 2-3 with HCl) will ensure it is in its protonated, less polar form, which favors its partitioning into the organic solvent and can destabilize emulsions stabilized by charged species.

  • Salting Out: Adding a saturated brine solution (NaCl) or solid sodium sulfate increases the ionic strength of the aqueous phase.[5][6] This can decrease the solubility of organic compounds in the aqueous layer and disrupt the interfacial film, causing the emulsion to break.[5][7]

  • Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.

  • Use of Demulsifiers: Chemical demulsifiers are surface-active agents that can displace the emulsifying agents at the interface, leading to the coalescence of the dispersed droplets.[8][9] The choice of demulsifier will depend on the specific system.

Advanced Separation Techniques

For very persistent emulsions, more robust methods may be necessary.

  • Centrifugation: This is a highly effective method for breaking emulsions.[10] The centrifugal force accelerates the separation of the phases based on their density differences. Typical conditions can range from 2000 to 5000 x g for 10 to 30 minutes.[11][12]

  • Filtration: Passing the emulsion through a bed of a filter aid like Celite® or a plug of glass wool can sometimes break the emulsion by coalescing the droplets.

Experimental Protocols

Protocol 1: Acid Precipitation and Extraction of Perillic Acid

This protocol is adapted from methods for extracting carboxylic acids from fermentation broths.

  • Acidification: Cool the fermentation broth to 4°C. Slowly add a 1 M solution of a strong acid (e.g., HCl or H₂SO₄) to the broth while stirring until the pH reaches approximately 2.0-3.0. This will precipitate some proteins and ensure the perillic acid is in its undissociated form.

  • Initial Separation (Optional): To reduce the biomass load, centrifuge the acidified broth at 5000 x g for 15 minutes to pellet the cells and precipitated proteins. Decant the supernatant containing the perillic acid.

  • Solvent Extraction: Transfer the acidified supernatant to a separatory funnel. Add an equal volume of a suitable organic solvent (see Table 2).

  • Mixing: Gently invert the separatory funnel several times (avoid vigorous shaking) to allow for the partitioning of perillic acid into the organic phase.

  • Phase Separation: Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide above.

  • Collection: Drain the lower aqueous layer and collect the upper organic layer containing the perillic acid.

  • Drying: Dry the organic phase over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude perillic acid.

Protocol 2: Breaking a Persistent Emulsion using Centrifugation
  • Transfer: Carefully transfer the entire contents of the separatory funnel (including the emulsion) into centrifuge tubes.

  • Balancing: Ensure the centrifuge tubes are properly balanced.

  • Centrifugation: Centrifuge the tubes at a speed between 2000 and 5000 x g for 15-30 minutes. The optimal speed and time may need to be determined empirically.

  • Separation: After centrifugation, two distinct layers (aqueous and organic) with a solid pellet of cell debris and precipitated material at the bottom should be visible.

  • Collection: Carefully pipette or decant the upper organic layer.

Data Presentation

Table 1: Physical Properties of Perillic Acid
PropertyValue
IUPAC Name 4-(prop-1-en-2-yl)cyclohex-1-ene-1-carboxylic acid
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol
Appearance White to off-white solid
Melting Point 129-131 °C
Water Solubility Very low
logP (o/w) ~2.4-2.9
Table 2: Properties of Common Organic Solvents for Extraction

The choice of solvent is critical for efficient extraction and can influence the tendency for emulsion formation.

SolventDensity (g/mL at 20°C)Viscosity (cP at 20°C)Polarity IndexInterfacial Tension with Water (mN/m)
Ethyl Acetate 0.9010.454.46.8
Methyl Isobutyl Ketone (MIBK) 0.8010.584.210.1
Toluene 0.8670.592.436.1
Heptane 0.6840.420.150.2

Data sourced from various chemical property databases.[13][14][15][16][17]

Diagram: Logical Relationship of Solvent Properties to Emulsion Formation

SolventProperties SolventChoice Solvent Selection Density Density Difference (vs. Aqueous Phase) SolventChoice->Density InterfacialTension Interfacial Tension SolventChoice->InterfacialTension Polarity Polarity SolventChoice->Polarity Viscosity Viscosity SolventChoice->Viscosity EmulsionStability Emulsion Stability Density->EmulsionStability Large difference aids separation InterfacialTension->EmulsionStability High tension disfavors emulsion Polarity->EmulsionStability Affects partitioning & interfacial film Viscosity->EmulsionStability Low viscosity aids coalescence

Caption: Key solvent properties influencing emulsion stability during extraction.

References

Stability of (S)-(-)-Perillic acid in different buffer systems and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (S)-(-)-Perillic Acid. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound under various experimental conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

This compound is a carboxylic acid and a major metabolite of the monoterpene perillyl alcohol.[1] While specific, comprehensive stability data for perillic acid in various buffers is not extensively published, the stability of carboxylic acids is generally dependent on pH, temperature, and the presence of oxidizing agents.[2][3] Studies on its precursor, perillyl alcohol, indicate significant degradation under acidic conditions, suggesting that perillic acid's stability may also be pH-sensitive.[4]

Q2: How should I store stock solutions of this compound?

For maximum stability, it is recommended to store stock solutions of this compound at low temperatures (e.g., -20°C or -80°C). The choice of solvent is critical; while organic solvents like DMSO or ethanol are common for initial stock preparation, aqueous buffer solutions used for experiments should be prepared fresh. Avoid prolonged storage in aqueous buffers, especially at room temperature or higher, as this increases the risk of degradation.[3][5]

Q3: In which pH range is perillic acid expected to be most stable?

Many organic acids exhibit a V-shaped stability profile with respect to pH, with maximum stability typically found in the neutral to slightly acidic range (around pH 4-7).[6] Both strongly acidic and strongly alkaline conditions are likely to catalyze hydrolytic degradation. For instance, studies on other acids show accelerated decomposition at both low and high pH values.[2][6] It is crucial to experimentally determine the optimal pH for your specific application and buffer system.

Q4: Does temperature significantly impact the stability of perillic acid?

Yes, temperature is a critical factor. The rate of chemical degradation generally increases with temperature, following the principles of the Arrhenius equation.[3] Studies on analogous compounds like peracetic acid show a significant increase in decomposition rates as the temperature rises from 25°C to 45°C.[3][5] Therefore, maintaining low temperatures during storage and handling is essential to minimize degradation.

Troubleshooting Guide

Issue / ObservationPotential CauseRecommended Solution
Unexpectedly low compound concentration in standards or samples. Degradation: The compound may have degraded due to improper storage (temperature, light) or buffer conditions (pH).1. Prepare fresh stock and working solutions. 2. Verify the pH of your buffer system. 3. Perform a quick stability check by incubating a sample at the experimental temperature and analyzing it at time zero and after a few hours. 4. Store all solutions at or below 4°C and protect from light.
Appearance of unknown peaks in HPLC chromatogram. Degradation Products: These are likely degradation products from the parent compound. Forced degradation studies often aim to generate these products intentionally.[7][8]1. Characterize the degradation profile by running a forced degradation study (see protocol below). This will help identify expected degradants. 2. Ensure your analytical method is "stability-indicating," meaning it can separate the intact drug from its degradation products.[4]
Poor reproducibility between experiments. Inconsistent Sample Handling: Variability in incubation times, temperature exposure, or solution preparation can lead to inconsistent degradation.1. Standardize all protocols, including solution preparation, incubation times, and temperature control. 2. Use a calibrated incubator and pH meter. 3. Prepare fresh buffers for each experiment to avoid pH drift or contamination.
Precipitation of the compound in aqueous buffer. Solubility Issues: Perillic acid may have limited solubility in certain aqueous buffers, especially at higher concentrations or specific pH values.1. Determine the solubility of perillic acid in your chosen buffer system before preparing high-concentration solutions. 2. Consider using a co-solvent (e.g., a small percentage of ethanol or DMSO), but verify its compatibility with your experimental system. 3. Adjust the pH of the buffer, as the solubility of carboxylic acids can be pH-dependent.

Stability Data Summary

While specific quantitative stability data for this compound is limited in publicly available literature, the following table provides an expected stability profile based on general principles for carboxylic acids and related compounds.[2][3][6] This data is illustrative and should be confirmed experimentally.

Buffer System (Anticipated)pHTemperatureExpected Stability
Citrate Buffer3-54°CModerate to High
25°CLow to Moderate
Phosphate Buffer (PBS)6-7.54°CHigh
25°CModerate
Carbonate-Bicarbonate Buffer9-104°CLow to Moderate
25°CLow

Experimental Protocols & Methodologies

Protocol: General Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[7][9]

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Stress Conditions: (ICH guidelines recommend aiming for 5-20% degradation[10])

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the solid compound in a thermostatically controlled oven at 70°C for 48 hours. Also, expose the stock solution (in solvent) to 60°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution (100 µg/mL in a quartz cuvette) to a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute the sample to a suitable concentration for analysis.

    • Analyze all samples using a validated stability-indicating HPLC method.

Analytical Method: Stability-Indicating HPLC-UV

This method is adapted from established procedures for quantifying perillic acid and its precursors.[4][11]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a pH 5.0 ammonium acetate buffer (e.g., 36:64 v/v).[11]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at an appropriate wavelength (requires experimental determination, likely around 210 nm).

  • Injection Volume: 20 µL.

  • Quantification: Use a calibration curve prepared from a freshly made, non-degraded standard solution of this compound.

Visualizations

Experimental Workflow for Stability Testing

G Workflow for Perillic Acid Stability Study cluster_prep Preparation cluster_stress Incubation & Stress cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution prep_work Prepare Working Solutions (e.g., 100 µg/mL) prep_stock->prep_work prep_buffer Prepare Buffer Systems (e.g., Citrate, Phosphate) prep_buffer->prep_work incubate_t0 T=0 Sample (Control) prep_work->incubate_t0 Store at 4°C incubate_ph Incubate at various pH and Temperatures prep_work->incubate_ph analyze_hplc Analyze via Stability-Indicating HPLC incubate_t0->analyze_hplc Analyze immediately collect_samples Collect Samples at Time Points incubate_ph->collect_samples collect_samples->analyze_hplc calc_deg Calculate % Degradation vs. Control analyze_hplc->calc_deg

Caption: A typical experimental workflow for assessing the stability of this compound.

Potential Signaling Pathway Involvement

Perillyl alcohol and its metabolite, perillic acid, are known to interfere with oncogenic signaling pathways, particularly those involving protein prenylation.[12][13]

G Simplified Ras Signaling Pathway and Perillic Acid Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras Protein (Inactive) RTK->Ras Activates Ras_Active Ras Protein (Active) Ras->Ras_Active Needs Prenylation (Membrane Association) Raf Raf Ras_Active->Raf FPP Farnesyl- pyrophosphate (FPP) FTase Farnesyl Transferase FPP->FTase FTase->Ras Adds Farnesyl Group PA This compound PA->FTase Inhibits MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: Perillic acid may inhibit the prenylation of Ras proteins, disrupting downstream signaling.

References

Technical Support Center: Managing Gastrointestinal Side Effects of Perillyl Alcohol and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the gastrointestinal (GI) side effects associated with perillyl alcohol (POH) and its primary metabolites, perillic acid (PA) and dihydroperillic acid (DHPA).

Frequently Asked Questions (FAQs)

Q1: What are the most common gastrointestinal side effects observed with oral administration of perillyl alcohol?

A1: The most frequently reported GI side effects of orally administered perillyl alcohol are dose-limiting and include nausea, vomiting, anorexia (loss of appetite), an unpleasant taste, a feeling of early satiety (fullness), and eructation (belching).[1][2][3][4][5] In some cases, diarrhea and constipation have also been reported.[6]

Q2: Are the gastrointestinal side effects dose-dependent?

A2: Yes, clinical trial data indicates that the gastrointestinal toxicities associated with perillyl alcohol are dose-related.[1][2][5] Higher doses are more likely to induce more significant side effects.[6]

Q3: What are the primary metabolites of perillyl alcohol and do they contribute to GI toxicity?

A3: The two main metabolites of perillyl alcohol are perillic acid (PA) and dihydroperillic acid (DHPA).[1][3][7] While the parent drug, perillyl alcohol, is often undetectable in plasma after oral administration, PA and DHPA are readily absorbed.[1][2] It is plausible that these metabolites contribute to the observed GI side effects, although direct evidence specifically linking them to GI toxicity is limited. One clinical study noted that many of the chronic GI side effects might be partly related to the soybean oil base used in some formulations.[8]

Q4: How can gastrointestinal side effects of perillyl alcohol be managed in a clinical setting?

A4: In clinical trials, management of perillyl alcohol-induced GI side effects has included the use of antiemetic medications. For instance, patients experiencing nausea have been premedicated with dopamine antagonists like prochlorperazine (Compazine) and, for persistent nausea, 5-HT3 antagonists such as granisetron.[9][10] Additionally, H2 receptor antagonists or proton pump inhibitors have been used to manage dyspepsia.[11][12] Dose reduction has also been a necessary step for patients with unacceptable gastrointestinal side effects.[8]

Q5: Are there alternative routes of administration being explored to avoid GI toxicity?

A5: Yes, intranasal administration of perillyl alcohol is being investigated as a method to bypass the gastrointestinal tract and hepatic first-pass metabolism, potentially reducing systemic side effects.[13][14][15] This route of delivery is being explored for central nervous system malignancies.[14][15][16]

Troubleshooting Guides for Experimental Studies

This section provides guidance for researchers encountering common issues related to the gastrointestinal side effects of perillyl alcohol and its metabolites in preclinical experimental settings.

Problem 1: High incidence of nausea and vomiting in animal models leading to dehydration and weight loss.

Possible Causes:

  • High Dose: The administered dose of perillyl alcohol may be exceeding the maximum tolerated dose for the specific animal model.

  • Formulation: The vehicle used to dissolve and administer the perillyl alcohol may be contributing to the GI upset. Some early clinical formulations used soybean oil, which was suggested to potentially contribute to GI issues.[8]

  • Direct Irritation: Perillyl alcohol or its metabolites may be directly irritating the gastric mucosa.

Troubleshooting Steps:

  • Dose De-escalation: Conduct a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model.

  • Formulation Optimization: Experiment with different biocompatible vehicles for oral administration. Consider aqueous-based nanoemulsions or other lipid-based nanocarriers to improve solubility and potentially reduce direct mucosal irritation.[10]

  • Antiemetic Co-administration:

    • Administer a 5-HT3 receptor antagonist (e.g., ondansetron, granisetron) 30-60 minutes prior to perillyl alcohol administration.

    • For delayed nausea, consider a dopamine antagonist (e.g., metoclopramide).

  • Dietary Modifications:

    • Provide small, frequent meals of highly palatable and easily digestible food.[13][17]

    • Ensure constant access to hydration, possibly with electrolyte-supplemented water.

  • Monitor Hydration Status: Regularly monitor the animals for signs of dehydration (e.g., skin turgor, urine output) and provide subcutaneous fluids if necessary.

Problem 2: Inconsistent or poor oral absorption of perillyl alcohol in animal studies.

Possible Causes:

  • Poor Solubility: Perillyl alcohol has poor aqueous solubility.

  • Rapid Metabolism: Perillyl alcohol is rapidly metabolized in the liver to perillic acid and dihydroperillic acid.

  • Gastrointestinal Motility: The compound may be affecting gastric emptying and intestinal transit time.

Troubleshooting Steps:

  • Pharmacokinetic Analysis: Measure plasma concentrations of both perillyl alcohol and its main metabolites (perillic acid and dihydroperillic acid) over time to understand the absorption and metabolism profile in your model.

  • Formulation Improvement: As mentioned above, investigate advanced formulations like lipid-based nanocarriers to enhance bioavailability.[10]

  • Control for Food Effects: Standardize administration with respect to feeding times, as the presence of food can alter gastric emptying and drug absorption. Clinical studies with perillyl alcohol have shown no significant differences in metabolite levels when taken with or without food.[3][7]

Problem 3: Diarrhea or constipation observed in long-term animal studies.

Possible Causes:

  • Alteration of Gut Microbiota: Perillyl alcohol may be altering the composition and function of the gut microbiome.[1]

  • Impact on Intestinal Motility: The compound or its metabolites could be affecting the smooth muscle contractions of the intestines.

  • Mucosal Damage: Chronic administration may lead to inflammation or damage to the intestinal lining.

Troubleshooting Steps:

  • Microbiome Analysis: Collect fecal samples at baseline and throughout the study to analyze changes in the gut microbiota composition using 16S rRNA sequencing.[1]

  • Gastrointestinal Motility Assay: Assess gastric emptying and intestinal transit time using non-invasive methods (e.g., carmine red or charcoal meal transit tests).

  • Histopathological Examination: At the end of the study, collect gastrointestinal tissues for histological analysis to assess for signs of inflammation, ulceration, or changes in villus architecture.

  • Supportive Care:

    • For diarrhea, ensure adequate hydration and consider adding fiber to the diet.

    • For constipation, ensure adequate hydration and consider a diet with appropriate fiber content.

Quantitative Data from Clinical Trials

The following tables summarize the gastrointestinal side effects and pharmacokinetic parameters of perillyl alcohol's metabolites from select clinical trials.

Table 1: Incidence of Gastrointestinal Side Effects in a Phase I Clinical Trial

Dose Level (three times a day)Nausea/VomitingAnorexiaUnpleasant TasteSatietyEructation
800 mg/m²/doseReportedReportedReportedReportedReported
1600 mg/m²/doseReportedReportedReportedReportedReported
2400 mg/m²/doseReportedReportedReportedReportedReported

Data from a Phase I trial where GI toxicity was the main dose-related side effect. Specific percentages for each side effect at each dose level were not provided in the source.[1][3]

Table 2: Mean Peak Plasma Levels of Perillyl Alcohol Metabolites

Dose Level (three times a day)Perillic Acid (µM) - Day 1Perillic Acid (µM) - Day 29Dihydroperillic Acid (µM) - Day 1Dihydroperillic Acid (µM) - Day 29
800 mg/m²/dose1751397.19.8
1600 mg/m²/dose47231134.234.0
2400 mg/m²/dose45625726.223.4

Data from a Phase I clinical trial of perillyl alcohol administered daily.[1][3]

Experimental Protocols

Protocol 1: In Vitro Assessment of Perillyl Alcohol and Metabolite Cytotoxicity on Gut Epithelial Cells

Objective: To determine the direct cytotoxic effects of perillyl alcohol, perillic acid, and dihydroperillic acid on intestinal epithelial cells.

Methodology:

  • Cell Culture: Culture human colorectal adenocarcinoma cells (e.g., Caco-2) or normal human colon epithelial cells in appropriate media until they form a confluent monolayer.

  • Compound Preparation: Prepare stock solutions of perillyl alcohol, perillic acid, and dihydroperillic acid in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in cell culture media.

  • Treatment: Expose the cell monolayers to a range of concentrations of each compound for various time points (e.g., 24, 48, 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a lactate dehydrogenase (LDH) release assay.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each compound at each time point.

Protocol 2: In Vivo Assessment of Perillyl Alcohol-Induced Nausea and Emesis in an Animal Model (Ferret)

Objective: To evaluate the emetic potential of perillyl alcohol and the efficacy of antiemetic interventions.

Methodology:

  • Animal Model: Use adult male ferrets, a commonly used model for emesis research due to their well-developed vomiting reflex.

  • Acclimatization: Acclimate the animals to the experimental conditions and handling procedures.

  • Drug Administration: Administer perillyl alcohol (at various doses and formulations) via oral gavage.

  • Behavioral Observation: Observe the animals continuously for a defined period (e.g., 4 hours) and record the latency to the first emetic episode, the number of retches, and the number of vomits.

  • Antiemetic Testing: In a separate cohort, administer a test antiemetic (e.g., ondansetron) at a predetermined time before perillyl alcohol administration and repeat the behavioral observations.

  • Data Analysis: Compare the emetic responses between the vehicle control, perillyl alcohol-treated, and antiemetic-pretreated groups.

Visualizations

Signaling Pathways and Experimental Workflows

Perillyl_Alcohol_Metabolism POH Perillyl Alcohol (Oral) GI_Tract Gastrointestinal Tract POH->GI_Tract Liver Liver (First-Pass Metabolism) GI_Tract->Liver Absorption GI_Side_Effects GI Side Effects (Nausea, Vomiting, etc.) GI_Tract->GI_Side_Effects PA Perillic Acid Liver->PA Metabolism DHPA Dihydroperillic Acid Liver->DHPA Metabolism Systemic_Circulation Systemic Circulation PA->Systemic_Circulation DHPA->Systemic_Circulation Systemic_Circulation->GI_Side_Effects

Metabolism of orally administered perillyl alcohol.

GI_Toxicity_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Gut_Epithelial_Cells Gut Epithelial Cells (e.g., Caco-2) Cytotoxicity_Assay Cytotoxicity Assay (MTT, LDH) Gut_Epithelial_Cells->Cytotoxicity_Assay POH_Metabolites POH / Metabolites POH_Metabolites->Gut_Epithelial_Cells Data_Analysis Data Analysis & Interpretation Cytotoxicity_Assay->Data_Analysis Animal_Model Animal Model (e.g., Rodent, Ferret) Observe_GI_Symptoms Observe GI Symptoms (Nausea, Diarrhea) Animal_Model->Observe_GI_Symptoms Histopathology GI Tract Histopathology Animal_Model->Histopathology POH_Admin POH Administration (Oral Gavage) POH_Admin->Animal_Model Observe_GI_Symptoms->Data_Analysis Histopathology->Data_Analysis

Experimental workflow for assessing GI toxicity.

Potential_GI_Toxicity_Pathway POH_Metabolites Perillyl Alcohol / Metabolites Gut_Epithelial_Cells Gut Epithelial Cells POH_Metabolites->Gut_Epithelial_Cells Direct Effect Gut_Motility_Alteration Altered Gut Motility POH_Metabolites->Gut_Motility_Alteration Direct/Indirect Effect Gut_Microbiome_Dysbiosis Gut Microbiome Dysbiosis POH_Metabolites->Gut_Microbiome_Dysbiosis NF_kB_Activation NF-κB Activation Gut_Epithelial_Cells->NF_kB_Activation Inflammatory_Mediators Inflammatory Mediators (e.g., TNF-α, ILs) Mucosal_Injury Mucosal Injury Inflammatory_Mediators->Mucosal_Injury NF_kB_Activation->Inflammatory_Mediators Nausea_Vomiting Nausea & Vomiting Gut_Motility_Alteration->Nausea_Vomiting Mucosal_Injury->Nausea_Vomiting Gut_Microbiome_Dysbiosis->Inflammatory_Mediators

A potential signaling pathway for GI toxicity.

References

Strategies to reduce the required therapeutic dose of perillic acid derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with perillic acid and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on strategies to reduce the required therapeutic dose.

Frequently Asked Questions (FAQs)

Formulation and Delivery

Question: My perillic acid derivative has poor aqueous solubility, limiting its bioavailability. What formulation strategies can I employ to overcome this?

Answer: Poor aqueous solubility is a common challenge with terpene-based compounds like perillic acid derivatives. To enhance bioavailability, consider nanoformulation strategies. Nanostructured Lipid Carriers (NLCs) have shown promise in significantly improving the oral bioavailability of the perillyl alcohol (POH), the precursor to perillic acid. Encapsulating your derivative in NLCs can increase its absorption and circulation time.[1] For instance, one study demonstrated a two-fold increase in oral bioavailability of POH when delivered via NLCs compared to the free form.[2]

Question: I am working on brain cancer models and need to improve the delivery of my perillic acid derivative across the blood-brain barrier (BBB). What is the most effective approach?

Answer: Intranasal delivery is a highly effective strategy for bypassing the BBB and achieving higher concentrations of perillyl alcohol and its metabolites, like perillic acid, in the central nervous system.[3][4] Studies in rat models have shown that intranasal administration of POH results in a tenfold higher cerebrospinal fluid (CSF)-to-plasma ratio compared to intravascular administration.[5] This suggests a direct nose-to-brain transport mechanism. Nanoformulations, such as nanoemulsions, can further enhance the brain bioavailability of intranasally administered POH.[6]

Question: What are the common challenges when scaling up the production of nanoformulations for perillic acid derivatives?

Answer: Scaling up nanoformulation production from the lab to a larger scale presents several challenges. Maintaining batch-to-batch reproducibility, including consistent particle size and encapsulation efficiency, is a primary concern.[3] Physical stability over longer processing times and ensuring sterility are also critical hurdles. For emulsion-based nanoparticles, a 20-fold scale-up has been shown to result in similar particle sizes but potentially lower drug loading. Careful consideration of critical process parameters and quality control throughout the scale-up process is essential for successful translation.[5]

Combination Therapies

Question: Can I reduce the therapeutic dose of my perillic acid derivative by combining it with other chemotherapeutic agents?

Answer: Yes, combination therapy is a promising strategy. Perillyl alcohol has been shown to act as a chemosensitizing agent, enhancing the cytotoxic effects of standard chemotherapeutics like temozolomide (TMZ) and cisplatin.[6][7] For example, in TMZ-sensitive glioma cells, the addition of POH can greatly potentiate the effects of TMZ.[6] This synergistic effect may allow for a reduction in the required dose of both the perillic acid derivative and the conventional chemotherapeutic, potentially minimizing side effects.

Question: What is the mechanism behind the synergistic effect of perillyl alcohol and temozolomide?

Answer: Perillyl alcohol can induce cytotoxicity in both TMZ-sensitive and TMZ-resistant glioma cells, in part, through the activation of the endoplasmic reticulum (ER) stress pathway.[4][6] This involves the upregulation of proteins like GRP78 and CHOP.[4][6] By inducing ER stress, POH can enhance the efficacy of other ER stress-inducing drugs.[6] Furthermore, a conjugate of TMZ and POH has been shown to impair mitophagy flux by inducing lysosomal dysfunction, which sensitizes cancer cells to radiation.[8]

Synthesis of Derivatives

Question: I am synthesizing N-aryl amide derivatives of (S)-perillic acid to enhance potency, but I am encountering low yields with electron-deficient anilines. What can I do to improve the reaction?

Answer: Amide coupling with electron-deficient anilines can be challenging due to their lower nucleophilicity. A robust method involves using a combination of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) with a catalytic amount of HOBt (hydroxybenzotriazole).[9] The use of DMAP is critical for improving reactivity and yields in these cases.[9] The reaction likely proceeds through a highly reactive acyliminium ion intermediate.[10]

Question: What are some common pitfalls to avoid during the synthesis and purification of perillic acid amide derivatives?

Answer: One common issue is the formation of side products due to the reactivity of the starting materials and intermediates. Careful control of reaction conditions, such as temperature and stoichiometry, is crucial. For purification, column chromatography on silica gel is often effective.[7] It is important to select an appropriate solvent system to achieve good separation of your desired product from any unreacted starting materials or byproducts. Monitoring the reaction progress by thin-layer chromatography (TLC) can help determine the optimal reaction time and prevent the formation of degradation products.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on strategies to reduce the therapeutic dose of perillic acid and its derivatives.

Table 1: In Vitro Cytotoxicity of (S)-Perillic Acid Derivatives [11][12][13]

CompoundCell LineIC50 (µg/mL)
(S)-Perillic Acid Derivative 4U251 (Glioblastoma)10.31 ± 0.24
HepG2 (Hepatocellular Carcinoma)8.49 ± 0.38
(S)-Perillic Acid Derivative 5U251 (Glioblastoma)3.10 ± 0.12
HepG2 (Hepatocellular Carcinoma)1.49 ± 0.43
5-Fluorouracil (Control)U251 (Glioblastoma)6.81 ± 0.11
HepG2 (Hepatocellular Carcinoma)5.23 ± 0.21

Table 2: Synergistic Effect of Perillyl Alcohol (POH) and Temozolomide (TMZ) on Glioma Cells [6]

Cell LineTreatmentIC50 of TMZ
U251 (TMZ-sensitive)TMZ alone40 µM
TMZ + 0.6 mM POHSignificantly potentiated (exact IC50 not provided, graphical representation shows increased cell death at lower TMZ concentrations)

Table 3: In Vivo Antitumor Activity of Perillyl Alcohol (POH) and its Derivative [1][14]

Treatment Group (Dose)Tumor Growth Inhibition Rate (%)
Perillaldehyde 8,9-epoxide (100 mg/kg/day)38.4
Perillaldehyde 8,9-epoxide (200 mg/kg/day)58.7
Perillyl Alcohol (100 mg/kg/day)35.3
Perillyl Alcohol (200 mg/kg/day)45.4
5-Fluorouracil (25 mg/kg/day)68.1

Table 4: Pharmacokinetic Parameters of Perillyl Alcohol (POH) and its Metabolite Perillic Acid (PA) with Different Delivery Methods [15]

ParameterFree POH (Oral)POH-loaded NLCs (Oral)
PA in Plasma
Cmax (ng/mL)40,507.18Not specified, but prolonged absorption observed
Tmax (h)1Not specified
AUC0–24h (ng.h/mL)Increased by 2-fold with NLCs
T1/2 (h)811
PA in Brain
Cmax (ng/g)Lower concentrationSignificantly higher concentration

Experimental Protocols

Protocol 1: Synthesis of N-(3-(trifluoromethyl)phenyl)-4-(prop-1-en-2-yl)cyclohex-1-ene-1-carboxamide (Aryl Amide Derivative of Perillic Acid)

This protocol is adapted from established methods for synthesizing N-aryl amides.[16][17]

Materials:

  • (S)-Perillic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N-Diisopropylethylamine (DIPEA)

  • 3-(Trifluoromethyl)aniline

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • To a solution of (S)-perillic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq), HOBt (0.1 eq), and DMAP (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 3-(trifluoromethyl)aniline (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the desired N-aryl amide derivative.

Troubleshooting:

  • Low Yield: Ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze the activated carboxylic acid intermediate. If the amine is particularly electron-deficient, consider increasing the amount of coupling reagents or extending the reaction time.

  • Side Product Formation: Over-activation of the carboxylic acid can lead to side reactions. Avoid excessive amounts of coupling reagents. Monitor the reaction closely by TLC to stop it once the starting material is consumed.

  • Difficult Purification: If the product is difficult to separate from the reagents, consider a modified workup procedure, such as an acidic wash to remove basic impurities like DMAP and DIPEA.

Protocol 2: Preparation of Perillyl Alcohol-Loaded Nanostructured Lipid Carriers (NLCs) by Hot Homogenization

This protocol is based on the hot homogenization method for preparing NLCs.[18][19][20]

Materials:

  • Solid lipid (e.g., glyceryl monostearate)

  • Liquid lipid (e.g., oleic acid)

  • Perillyl alcohol (POH)

  • Surfactant (e.g., Polysorbate 80)

  • Purified water

  • High-shear homogenizer

  • High-pressure homogenizer

Procedure:

  • Melt the solid lipid at a temperature 5-10°C above its melting point.

  • Add the liquid lipid and POH to the molten solid lipid to form the lipid phase.

  • In a separate beaker, heat the aqueous phase (purified water containing the surfactant) to the same temperature as the lipid phase.

  • Add the hot aqueous phase to the lipid phase under high-shear homogenization to form a coarse pre-emulsion.

  • Immediately subject the hot pre-emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles at 500-1500 bar).

  • Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form the NLCs.

Troubleshooting:

  • Large Particle Size: Ensure the homogenization temperature is sufficiently above the melting point of the solid lipid. Increase the homogenization pressure or the number of homogenization cycles. Optimize the surfactant concentration.

  • Low Encapsulation Efficiency: The drug may have poor solubility in the lipid matrix. Screen different solid and liquid lipids to find a combination with better solubilizing capacity for POH.

  • Particle Aggregation: This can occur during storage. Optimize the surfactant and its concentration to ensure sufficient stabilization of the nanoparticles. The zeta potential should be sufficiently high (positive or negative) to ensure electrostatic repulsion.

Visualizations

Signaling Pathways and Experimental Workflows

Perillic_Acid_Derivative_Synthesis Workflow for Synthesis of N-Aryl Amide Derivatives of Perillic Acid Perillic_Acid Perillic Acid Activation Activation with EDC, HOBt, DMAP Perillic_Acid->Activation Activated_Ester Reactive Intermediate (Acyliminium Ion) Activation->Activated_Ester Coupling Amide Coupling Activated_Ester->Coupling Amine 3-(Trifluoromethyl)aniline + DIPEA Amine->Coupling Crude_Product Crude N-Aryl Amide Coupling->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product Pure N-Aryl Amide Derivative Purification->Final_Product

Caption: Synthesis workflow for N-aryl amide derivatives of perillic acid.

Nanoformulation_Preparation Workflow for Perillyl Alcohol-Loaded NLC Preparation Lipid_Phase Lipid Phase (Solid Lipid, Liquid Lipid, POH) Heating Heat both phases (> Melting Point) Lipid_Phase->Heating Aqueous_Phase Aqueous Phase (Water, Surfactant) Aqueous_Phase->Heating Pre_Emulsion High-Shear Homogenization (Pre-emulsion formation) Heating->Pre_Emulsion Homogenization High-Pressure Homogenization Pre_Emulsion->Homogenization Nanoemulsion Hot Nanoemulsion Homogenization->Nanoemulsion Cooling Cooling and Recrystallization Nanoemulsion->Cooling NLCs POH-Loaded NLCs Cooling->NLCs

Caption: Hot homogenization method for preparing POH-loaded NLCs.

Combination_Therapy_Pathway Potential Signaling Pathways in Combination Therapy cluster_POH Perillyl Alcohol (POH) cluster_Cisplatin Cisplatin POH POH PI3K_Akt PI3K/Akt Pathway POH->PI3K_Akt may inhibit (attenuates Akt phosphorylation) ER_Stress ER Stress (GRP78, CHOP ↑) POH->ER_Stress induces Apoptosis Apoptosis POH->Apoptosis sensitizes to Cisplatin Cisplatin Cisplatin->PI3K_Akt activates (in resistant cells) Cisplatin->Apoptosis induces Drug_Resistance Drug Resistance PI3K_Akt->Drug_Resistance promotes ER_Stress->Apoptosis promotes

Caption: Signaling pathways in POH and cisplatin combination therapy.

References

Improving the purity of (S)-(-)-Perillic acid for pharmacological studies

Author: BenchChem Technical Support Team. Date: November 2025

An (S)-(-)-Perillic acid Purification and Analysis Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the purity of this compound for pharmacological studies.

Frequently Asked Questions (FAQs)

???+ question "What are the primary methods for producing this compound?"

???+ question "What are the common impurities found in this compound preparations?"

???+ question "Which analytical techniques are recommended for assessing the purity of this compound?"

???+ question "What is the mechanism of action of Perillic acid in pharmacological studies?"

Troubleshooting Guides

Purification Issues

???+ question "My yield is low after acid precipitation from the bioconversion broth. What are the likely causes and solutions?"

???+ question "I am having trouble purifying perillic acid using anion exchange chromatography. What should I check?"

???+ question "I am trying to purify my perillic acid sample by recrystallization, but it's not working. What should I do?"

Analytical Issues

???+ question "My this compound peak is tailing in my HPLC chromatogram. How can I fix this?"

???+ question "I'm analyzing my sample with Gas Chromatography (GC) and getting poor, asymmetric peaks. What's the problem?"

Quantitative Data Summary

ParameterMethodValue/RangeReference
Purity Achieved Anion Exchange & Precipitation93% (as white crystals)[1]
Recovery Anion Exchange & Elution>98%[1]
Acid Precipitation (0.6 M HCl)95.2% - 98.3% (at 190-950 µg/mL)[2]
GC-FID Validation Linearity (R²)0.9992[2]
Accuracy98.3% (in the range 190 - 950 µg/mL)[2]
Limit of Detection (LOD)10.4 µg/mL[2]
Repeatability (RSD)2.1%[2]
HPLC-UV Validation Quantification Range0.25 to 200.0 µg/mL (in plasma)[3][4]

Experimental Protocols

Protocol 1: Isolation by Acid Precipitation

This protocol is adapted from a method for preparing perillic acid from a bioconversion supernatant for GC analysis.[2]

  • Filtration: Begin by filtering the bioconversion supernatant to remove cells and large debris.

  • Acidification: To the filtered supernatant, add Hydrochloric Acid (HCl) to a final concentration of 0.6 M to precipitate the perillic acid.

  • Centrifugation: Pellet the precipitated perillic acid by centrifugation.

  • Dissolution: Discard the supernatant. Dissolve the precipitate in a suitable volume of an organic solvent, such as ethyl acetate.

  • Analysis: The resulting solution is now suitable for analysis by GC or for further purification steps.

Protocol 2: Purification by Anion Exchange Chromatography

This protocol is based on an in situ product removal method that achieved high purity.[1]

  • Resin Selection: Use a strong anion exchange resin such as Amberlite IRA 410 Cl.

  • Adsorption: Pass the unfiltered bioconversion broth (with pH adjusted if necessary to be above the pKa of perillic acid) through a column containing the resin. Perillic acid will be selectively adsorbed.

  • Elution: Once the resin is saturated or the bioconversion is complete, elute the bound perillic acid from the column using a solution of 1 M HCl / ethanol (40:60 v/v).

  • Precipitation/Recovery: The perillic acid can be recovered from the eluate by precipitating it, for instance, through ethanolic distillation.

  • Drying: Dry the resulting crystals under vacuum. This method has been reported to yield a purity of 93% with over 98% recovery.[1]

Protocol 3: HPLC-UV Analysis

This protocol is based on a method for the analysis of perillic acid in plasma.[3][4]

  • Column: C18 reversed-phase column.

  • Mobile Phase: An isocratic mixture of acetonitrile (36%) and 0.05 M ammonium acetate buffer, pH 5.0 (64%).

  • Detection: UV detection at the analyte's UVmax.

  • Sample Preparation: For analysis from a complex matrix like plasma, sample preparation may involve protein precipitation followed by dilution in a suitable buffer (e.g., 10 mM NaHCO₃).[3][4] For samples from purification steps, simple dilution in the mobile phase may be sufficient.

Mandatory Visualizations

experimental_workflow cluster_production Production cluster_purification Purification cluster_analysis Analysis & Final Product start Bioconversion Broth (containing Perillic Acid) precipitation Acid Precipitation (e.g., 0.6 M HCl) start->precipitation Method A anion_exchange Anion Exchange Chromatography start->anion_exchange Method B (High Purity) centrifugation Centrifugation precipitation->centrifugation dissolution Dissolve Precipitate (e.g., Ethyl Acetate) centrifugation->dissolution recrystallization Recrystallization dissolution->recrystallization anion_exchange->recrystallization analysis Purity Analysis (HPLC / GC) recrystallization->analysis final_product Pure this compound analysis->final_product

Figure 1. General experimental workflow for the purification of this compound.

hplc_troubleshooting problem Problem: Peak Tailing in HPLC cause1 Cause: Secondary Silanol Interactions problem->cause1 cause2 Cause: Column Contamination problem->cause2 cause3 Cause: Inappropriate Mobile Phase pH problem->cause3 solution1 Solution: Lower Mobile Phase pH (e.g., to 3-4) or use buffered mobile phase cause1->solution1 solution2 Solution: Use End-Capped, High-Purity Silica Column cause1->solution2 solution3 Solution: Flush Column with Strong Solvents cause2->solution3 cause3->solution1

Figure 2. Troubleshooting logic for HPLC peak tailing of Perillic acid.

prenylation_pathway fpp Farnesyl Pyrophosphate (FPP) ft Farnesyl Transferase fpp->ft ggpp Geranylgeranyl Pyrophosphate (GGPP) ggt Geranylgeranyl Transferase ggpp->ggt protein Oncogenic Protein (e.g., Ras) protein->ft protein->ggt prenylated_protein Prenylated Protein ft->prenylated_protein Farnesylation ggt->prenylated_protein Geranylgeranylation membrane Cell Membrane Association prenylated_protein->membrane signaling Cancer Cell Growth & Proliferation membrane->signaling perillic_acid This compound perillic_acid->inhibition

Figure 3. Simplified pathway of protein prenylation inhibited by Perillic acid.

References

Technical Support Center: Separation of (S)-(-)-Perillic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral resolution of perillic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working on separating (S)-(-)-perillic acid from its (R)-(+)-enantiomer. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for separating enantiomers like perillic acid?

A1: The most prevalent methods for separating enantiomers of carboxylic acids such as perillic acid are diastereomeric salt crystallization and chiral High-Performance Liquid Chromatography (HPLC).[1][2] Biocatalytic methods, where microorganisms or enzymes selectively produce one enantiomer from a precursor like limonene, can also be employed to obtain an enantiomerically enriched product.[3]

Q2: How does diastereomeric salt crystallization work for resolving perillic acid?

A2: This classical resolution technique involves reacting the racemic perillic acid with a single, pure enantiomer of a chiral base (a resolving agent). This reaction forms a mixture of two diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.[1] Once a diastereomeric salt is isolated, the chiral base is removed by treatment with an acid, yielding the desired pure enantiomer of perillic acid.

Q3: Which chiral resolving agents are suitable for perillic acid?

A3: For resolving racemic carboxylic acids like perillic acid, common chiral resolving agents are enantiomerically pure amines.[4] A frequently used and commercially available resolving agent is (S)-(-)-α-phenylethylamine. The choice of the resolving agent is crucial and often requires empirical screening to find the one that forms diastereomeric salts with the most significant solubility difference.

Q4: What is chiral HPLC and how can it be used to separate perillic acid enantiomers?

A4: Chiral HPLC is a chromatographic technique that utilizes a chiral stationary phase (CSP).[1][2] The enantiomers of perillic acid interact differently with the chiral environment of the CSP, leading to different retention times and, thus, their separation. This method is highly effective for both analytical determination of enantiomeric purity and for preparative separation.[1]

Q5: I am not getting any crystals during the diastereomeric salt formation. What could be the problem?

A5: Several factors could be hindering crystallization. The concentration of the diastereomeric salts in the solution might be too low. Try concentrating the solution by slowly evaporating the solvent. The choice of solvent is also critical; a solvent system where one diastereomer is significantly less soluble than the other is required. It is recommended to screen a variety of solvents with different polarities. Seeding the solution with a tiny crystal of the desired diastereomeric salt (if available) can also induce crystallization.

Q6: The enantiomeric excess (e.e.) of my separated perillic acid is low after one crystallization. How can I improve it?

A6: A single crystallization often does not yield enantiomerically pure product. To improve the enantiomeric excess, you can perform one or more recrystallizations of the diastereomeric salt. Each recrystallization step will further enrich the less soluble diastereomer, thereby increasing the enantiomeric purity of the final perillic acid enantiomer.

Q7: In my chiral HPLC, the enantiomers of perillic acid are not separating. What can I do?

A7: Lack of resolution in chiral HPLC can be due to several reasons. Ensure you are using a suitable chiral stationary phase for carboxylic acids. The mobile phase composition is also critical; you may need to optimize the ratio of the solvents (e.g., hexane/isopropanol) and the concentration of any acidic or basic additives. Adjusting the flow rate and column temperature can also impact the separation.

Troubleshooting Guides

Diastereomeric Salt Crystallization
Issue Possible Cause(s) Suggested Solution(s)
No crystal formation - Solution is too dilute.- Inappropriate solvent.- Supersaturation not reached.- Slowly evaporate the solvent to increase concentration.- Screen a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexane).- Cool the solution slowly. If that fails, try rapid cooling in an ice bath.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal if available.
Oily precipitate instead of crystals - Solvent may be too nonpolar.- Impurities present.- Add a more polar co-solvent.- Try a different solvent system.- Purify the racemic perillic acid before resolution.
Low yield of diastereomeric salt - The desired diastereomer has significant solubility in the mother liquor.- Optimize the crystallization solvent and temperature to minimize solubility.- Concentrate the mother liquor and attempt a second crystallization.
Low enantiomeric excess (e.e.) after liberation of the acid - Incomplete separation of diastereomers.- Co-crystallization of both diastereomers.- Perform multiple recrystallizations of the diastereomeric salt before liberating the free acid.- Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent to remove residual mother liquor.
Chiral HPLC Analysis
Issue Possible Cause(s) Suggested Solution(s)
No separation of enantiomers (single peak) - Incorrect chiral stationary phase (CSP).- Inappropriate mobile phase.- Select a CSP known to be effective for acidic compounds (e.g., a polysaccharide-based column like Chiralcel OD-H or a Pirkle-type column).- Optimize the mobile phase. For normal phase, vary the ratio of hexane/isopropanol and the percentage of an acidic modifier like trifluoroacetic acid (TFA). For reverse phase, adjust the acetonitrile/water or methanol/water ratio and the pH of the aqueous component.
Poor peak shape (tailing or fronting) - Secondary interactions with the stationary phase.- Column overload.- Add a small amount of an acidic modifier (e.g., 0.1% TFA) to the mobile phase to suppress ionization of the carboxylic acid.- Inject a smaller sample volume or a more dilute sample.
Inconsistent retention times - Unstable column temperature.- Mobile phase composition changing over time.- Use a column oven to maintain a constant temperature.- Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily.

Experimental Protocols

Method 1: Diastereomeric Salt Resolution of this compound

This protocol provides a general procedure for the resolution of racemic perillic acid using (S)-(-)-α-phenylethylamine as the resolving agent. Optimization of the solvent and crystallization conditions may be necessary.

Materials:

  • Racemic perillic acid

  • (S)-(-)-α-phenylethylamine (enantiomerically pure)

  • Methanol

  • Ethyl acetate

  • Hexane

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Polarimeter

Procedure:

  • Formation of Diastereomeric Salts:

    • Dissolve 1 equivalent of racemic perillic acid in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). A good starting point is to use a minimal amount of solvent to achieve dissolution at an elevated temperature (e.g., 40-60 °C).

    • In a separate flask, dissolve 0.5 equivalents of (S)-(-)-α-phenylethylamine in a small amount of the same solvent. Note: Using a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the first crystallization.

    • Slowly add the resolving agent solution to the warm perillic acid solution with stirring.

  • Crystallization of the Diastereomeric Salt:

    • Allow the solution to cool slowly to room temperature. If no crystals form, you can try further cooling in a refrigerator or an ice bath.

    • If crystallization is still not observed, try adding a non-polar co-solvent (e.g., hexane) dropwise until the solution becomes slightly turbid, then warm slightly to redissolve and cool again.

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

    • Dry the crystals. This first crop of crystals should be enriched in the diastereomeric salt of this compound and (S)-(-)-α-phenylethylamine.

  • Recrystallization (Optional, for higher purity):

    • Dissolve the collected crystals in a minimal amount of the hot crystallization solvent and allow them to recrystallize as described in step 2. This will further enhance the diastereomeric purity.

  • Liberation of this compound:

    • Suspend the purified diastereomeric salt in water.

    • Add 1 M HCl dropwise with vigorous stirring until the pH of the aqueous layer is acidic (pH 1-2). This will protonate the perillic acid and the resolving agent.

    • Extract the liberated perillic acid into an organic solvent such as diethyl ether or ethyl acetate (perform 3 extractions).

    • Combine the organic layers and wash with a small amount of brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched this compound.

  • Analysis:

    • Determine the enantiomeric excess of the product by chiral HPLC or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer. The specific rotation of this compound has been reported as [α]D = -115° (concentration and solvent not specified).

Method 2: Chiral HPLC Separation of Perillic Acid Enantiomers

This protocol provides a starting point for developing a chiral HPLC method for the analytical or preparative separation of perillic acid enantiomers.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based column such as Chiralpak AD-H or Chiralcel OD-H is a good starting point for separating acidic compounds.

Suggested Starting Conditions (Normal Phase):

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with an acidic modifier.

  • Acidic Modifier: 0.1% Trifluoroacetic acid (TFA) or acetic acid. The acidic modifier helps to improve peak shape by suppressing the ionization of the carboxylic acid group.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: Perillic acid has a UV absorbance maximum around 210-220 nm. A wavelength of 215 nm is a good starting point.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Dissolve a small amount of the perillic acid sample (racemic or enriched) in the mobile phase.

  • Method Development:

    • Inject the sample and observe the chromatogram.

    • If the enantiomers are not resolved, adjust the mobile phase composition. Increasing the percentage of isopropanol will generally decrease the retention time.

    • The concentration of the acidic modifier can also be varied to optimize peak shape and resolution.

    • If separation is still not achieved, a different chiral stationary phase may be required.

Quantitative Data Summary

The following table summarizes hypothetical data based on typical results for the resolution of carboxylic acids. Actual results for perillic acid may vary and require optimization.

Method Parameter Typical Value Notes
Diastereomeric Salt Crystallization Yield (after 1st crystallization)20-40% (of the desired enantiomer)Yield is highly dependent on the solubility difference of the diastereomeric salts.
Enantiomeric Excess (e.e.) (1st crop)70-95%Can be improved with further recrystallizations.
Enantiomeric Excess (e.e.) (after recrystallization)>98%
Chiral HPLC Resolution (Rs)>1.5A resolution value greater than 1.5 indicates baseline separation of the two enantiomer peaks.
Enantiomeric Excess (e.e.)>99%Can be accurately determined from the peak areas of the two enantiomers.
Physical Property Specific Rotation ([α]D) of this compound-115°Literature value; solvent and concentration are important for comparison.

Visualizations

Diastereomeric_Salt_Resolution racemate Racemic Perillic Acid ((R)-PA + (S)-PA) mixing Mixing in Solvent racemate->mixing resolving_agent Chiral Resolving Agent ((S)-RA) resolving_agent->mixing diastereomers Mixture of Diastereomeric Salts ((R)-PA-(S)-RA + (S)-PA-(S)-RA) mixing->diastereomers crystallization Fractional Crystallization diastereomers->crystallization crystals Crystals of Less Soluble Salt (e.g., (S)-PA-(S)-RA) crystallization->crystals Solid Phase mother_liquor Mother Liquor Enriched in More Soluble Salt (e.g., (R)-PA-(S)-RA) crystallization->mother_liquor Liquid Phase acidification1 Acidification (e.g., HCl) crystals->acidification1 acidification2 Acidification (e.g., HCl) mother_liquor->acidification2 s_enantiomer This compound (Enriched) acidification1->s_enantiomer recovered_ra1 Recovered (S)-RA acidification1->recovered_ra1 r_enantiomer (R)-(+)-Perillic Acid (Enriched) acidification2->r_enantiomer recovered_ra2 Recovered (S)-RA acidification2->recovered_ra2 Chiral_HPLC_Workflow sample Racemic or Enriched Perillic Acid Sample hplc HPLC System with Chiral Stationary Phase sample->hplc Injection detector UV Detector hplc->detector chromatogram Chromatogram with Separated Peaks detector->chromatogram Signal fraction_collection Fraction Collector (for preparative HPLC) detector->fraction_collection s_enantiomer Pure this compound fraction_collection->s_enantiomer Fraction 1 r_enantiomer Pure (R)-(+)-Perillic Acid fraction_collection->r_enantiomer Fraction 2

References

Technical Support Center: Optimizing HPLC for (S)-(-)-Perillic Acid Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of (S)-(-)-Perillic acid using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for accurate and reliable results.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram for this compound shows significant peak tailing. What are the possible causes and solutions?

A: Peak tailing for acidic compounds like perillic acid is a common issue in reversed-phase HPLC.[1] It is often caused by secondary interactions between the analyte and the stationary phase.[1]

Possible Causes & Solutions:

CauseRecommended Solution
Secondary Silanol Interactions Acidic silanol groups on the silica-based stationary phase can interact with the carboxyl group of perillic acid, causing tailing.[1] Solution: Lower the mobile phase pH to suppress the ionization of silanol groups (typically pH 2-3).[2][3] Using a high-purity silica column can also minimize these interactions.[1]
Insufficient Mobile Phase Buffer Inadequate buffering can lead to pH inconsistencies, affecting the ionization state of perillic acid and causing peak tailing.[1] Solution: Ensure the buffer concentration is sufficient (typically 10-25 mM) to maintain a stable pH throughout the analysis.[1]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1] Solution: Reduce the injection volume or the concentration of the sample.[1]
Sample Solvent Effects If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion.[4][5] Solution: Whenever possible, dissolve the sample in the initial mobile phase.[5] If a stronger solvent is necessary due to solubility, reduce the injection volume.

Q: I am observing peak fronting for my this compound peak. What could be the reason?

A: Peak fronting is less common than tailing but can occur under certain conditions.

Possible Causes & Solutions:

CauseRecommended Solution
Column Overload Similar to peak tailing, injecting an excessive amount of the analyte can lead to fronting. Solution: Decrease the sample concentration or injection volume.[1]
Sample Solvent Stronger than Mobile Phase Injecting a sample in a solvent significantly stronger than the mobile phase can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.[4][5] Solution: Prepare your sample in the mobile phase or a weaker solvent.
Issue 2: Inconsistent Retention Times

Q: The retention time for this compound is drifting between injections. How can I stabilize it?

A: Retention time stability is crucial for reliable quantification. Fluctuations can be caused by several factors related to the HPLC system and method parameters.[4][6]

Possible Causes & Solutions:

CauseRecommended Solution
Temperature Fluctuations Changes in ambient temperature can affect retention times.[4][6] Solution: Use a column oven to maintain a constant temperature.[4][6]
Mobile Phase Composition Changes Inaccurate mixing of mobile phase components or evaporation of volatile organic solvents can alter the elution strength.[4][6] Solution: Ensure accurate mobile phase preparation and use sealed solvent reservoirs. Degas the mobile phase to prevent bubble formation.[6]
Inadequate Column Equilibration Insufficient equilibration time between runs, especially after a gradient, can lead to retention time shifts.[6] Solution: Increase the column equilibration time to ensure the column is fully conditioned with the initial mobile phase.[6]
Flow Rate Instability A malfunctioning pump can cause variations in the flow rate.[6] Solution: Check the pump for leaks and ensure the seals are in good condition.[6][7]
pH Instability of Mobile Phase For an ionizable compound like perillic acid, a small change in mobile phase pH can significantly shift retention time.[4] Solution: Use a buffer and ensure its pH is at least one unit away from the pKa of perillic acid.
Issue 3: Poor Resolution and Sensitivity

Q: I am having difficulty separating this compound from other components in my sample. How can I improve the resolution?

A: Achieving good resolution is key to accurate quantification. Optimizing chromatographic parameters can significantly enhance separation.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Mobile Phase The mobile phase composition may not be optimal for separating the compounds of interest. Solution: Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. For organic acids, a lower pH (around 2-3) in the aqueous phase is often beneficial.[2][3]
Suboptimal Column Chemistry The stationary phase may not provide the necessary selectivity. Solution: Consider a different column chemistry. For instance, a C18 column is commonly used for reversed-phase separation of organic acids.[8][9] For chiral separation, a specialized chiral stationary phase (CSP) is required.[10][11]
Low Column Efficiency An old or contaminated column can lead to broad peaks and poor resolution. Solution: Replace the column or use a guard column to protect the analytical column from contaminants.[4][5]

Q: The peak for this compound is very small. How can I increase the detection sensitivity?

A: Low sensitivity can be a challenge, especially for trace-level analysis.

Possible Causes & Solutions:

CauseRecommended Solution
Incorrect Detection Wavelength The UV detector may not be set at the optimal wavelength for perillic acid. Solution: Determine the UV absorbance maximum (λmax) for perillic acid. Detection is often performed at low UV wavelengths, such as 210 nm, for organic acids.[2][12][13]
Sample Dilution The sample may be too dilute. Solution: If possible, concentrate the sample or inject a larger volume (be mindful of potential peak distortion).
Detector Malfunction A deteriorating detector lamp can result in a weak signal.[6] Solution: Check the lamp energy and replace it if necessary.[6]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the analysis of this compound?

A1: A good starting point for reversed-phase HPLC analysis of perillic acid would be:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9]

  • Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.05 M ammonium acetate buffer at pH 5.0 or a dilute phosphoric acid solution at pH 2.0-3.0) and an organic solvent like acetonitrile.[2][8] A common starting ratio is around 64:36 (aqueous:organic).[8]

  • Flow Rate: 0.8 - 1.0 mL/min[3][9]

  • Detection: UV detection at approximately 210 nm.[12][13]

  • Temperature: Ambient or controlled at a specific temperature (e.g., 25-30 °C) for better reproducibility.

Q2: How do I perform a chiral separation of this compound from its (R)-(+)-enantiomer?

A2: To separate enantiomers, a chiral environment is necessary. This is typically achieved in HPLC by using a Chiral Stationary Phase (CSP).[11][14] You would need to replace your standard C18 column with a chiral column. Polysaccharide-based and Pirkle-type columns are often effective for separating chiral carboxylic acids.[10][15] The mobile phase for chiral separations often consists of non-polar solvents like hexane and an alcohol modifier such as isopropanol or ethanol, sometimes with a small amount of an acidic or basic additive to improve peak shape.[15]

Q3: What sample preparation steps are recommended for analyzing this compound in complex matrices like plasma?

A3: For complex samples, sample preparation is crucial to remove interferences and protect the HPLC column. A common method for plasma samples is protein precipitation.[8] This can be followed by centrifugation and filtration of the supernatant before injection. In some cases, solid-phase extraction (SPE) might be necessary for cleaner samples and to concentrate the analyte.[4]

Q4: Can I use a gradient elution for the analysis of this compound?

A4: Yes, a gradient elution can be very effective, especially for complex samples containing compounds with a wide range of polarities. A gradient allows for the elution of more strongly retained compounds in a reasonable time while maintaining good resolution for earlier eluting peaks. A typical gradient might start with a higher percentage of the aqueous phase and gradually increase the percentage of the organic solvent.

Experimental Protocols & Data

Example HPLC Method for Perillic Acid in Plasma

This protocol is based on a published method for the analysis of perillic acid in plasma.[8]

1. Sample Preparation:

  • To a 0.05 mL plasma sample, add a precipitating agent (e.g., acetonitrile).
  • Vortex the mixture to precipitate the proteins.
  • Centrifuge to pellet the precipitated proteins.
  • Transfer the supernatant and dilute with 10 mM NaHCO3.[8]
  • Filter the final solution through a 0.45 µm filter before injection.

2. HPLC Conditions:

ParameterValue
Column C18
Mobile Phase Acetonitrile (36%) and 0.05 M ammonium acetate buffer pH 5.0 (64%)
Flow Rate 1.0 mL/min (example, adjust as needed)
Detection UV at the analyte's absorbance maximum
Injection Volume 20 µL (example, adjust as needed)
General Method for Organic Acid Analysis

This is a general method that can be adapted for this compound.[9]

1. HPLC Conditions:

ParameterValue
Column C18 (e.g., Titank C18, 250 mm × 4.6 mm, 5 µm)
Mobile Phase Methanol and 40 mmol∙L−1 potassium dihydrogen phosphate solution (pH = 2.4) at a ratio of 2:98 (v/v)
Flow Rate 0.8 mL∙min−1
Detection UV at 210 nm
Injection Volume 20 µL

Visual Guides

Workflow for HPLC Method Optimization

HPLC_Optimization_Workflow start Define Analytical Goal (e.g., Quantitation, Purity) col_select Select Initial Column (e.g., C18 for RP) start->col_select mob_phase Prepare Mobile Phase (Buffered, pH controlled) col_select->mob_phase initial_run Perform Initial Run mob_phase->initial_run eval_peak Evaluate Peak Shape & Retention Time initial_run->eval_peak peak_tail Peak Tailing? eval_peak->peak_tail No eval_peak->peak_tail Yes adjust_ph Adjust Mobile Phase pH (Lower for acids) peak_tail->adjust_ph peak_front Peak Fronting? peak_tail->peak_front No adjust_ph->initial_run reduce_conc Reduce Sample Conc./Vol. peak_front->reduce_conc eval_res Evaluate Resolution peak_front->eval_res reduce_conc->initial_run adjust_org Adjust Organic Modifier % eval_res->adjust_org Poor change_col Change Column Chemistry eval_res->change_col Still Poor final_method Final Optimized Method eval_res->final_method Good adjust_org->initial_run change_col->col_select

Caption: A workflow diagram for optimizing HPLC parameters.

Troubleshooting Decision Tree for Common HPLC Issues

HPLC_Troubleshooting_Tree start Problem Observed peak_shape Poor Peak Shape start->peak_shape retention_time Inconsistent Retention Time start->retention_time resolution Poor Resolution start->resolution is_tailing Tailing? peak_shape->is_tailing is_fronting Fronting? is_tailing->is_fronting No sol_tailing Lower Mobile Phase pH Check for secondary interactions is_tailing->sol_tailing Yes sol_fronting Reduce Sample Concentration Match sample solvent to mobile phase is_fronting->sol_fronting Yes check_temp Check Column Temperature retention_time->check_temp check_mp Check Mobile Phase Prep & Flow Rate check_temp->check_mp adjust_mp Adjust Mobile Phase Strength resolution->adjust_mp change_col Consider Different Column adjust_mp->change_col

Caption: A decision tree for troubleshooting common HPLC problems.

References

Technical Support Center: Cell Culture Contamination Issues When Working with Terpenoid Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with terpenoid compounds in cell culture.

Frequently Asked Questions (FAQs)

Q1: My cells are dying after I added a terpenoid compound. Is this contamination or is the compound itself toxic?

A1: This is a common issue as many terpenoids exhibit cytotoxic properties.[1][2][3][4] It is crucial to differentiate between microbial contamination and compound-induced cytotoxicity.

  • Signs of Microbial Contamination: Look for classic signs such as a sudden drop in pH (media turning yellow), cloudiness or turbidity in the culture medium, a sour odor, and the presence of small, motile particles (bacteria) or filamentous structures (fungi) under a microscope.[5][6][7]

  • Signs of Cytotoxicity: If the media remains clear and the pH is stable, but you observe a dose-dependent decrease in cell viability, an increase in floating (dead) cells, or changes in cell morphology (e.g., rounding, detachment), it is likely due to the cytotoxic effects of the terpenoid compound.[1][2]

To confirm, you should always run a vehicle control (cells treated with the solvent used to dissolve the terpenoid at the same concentration) and a negative control (untreated cells).

Q2: Can terpenoid compounds, which are known to have antimicrobial properties, mask low-level bacterial or fungal contamination?

A2: Yes, this is a significant risk. Many terpenoids have bacteriostatic or bactericidal properties, which can suppress the growth of contaminants to a level where they are not easily visible.[8][9][10] This can lead to a false sense of security.[5] The underlying low-level contamination can still affect cellular metabolism, gene expression, and overall experimental reproducibility.[11] Regular, sensitive testing for contamination (e.g., PCR-based mycoplasma testing, plating media samples on agar) is highly recommended when working with antimicrobial compounds.

Q3: My terpenoid compound is an oil and is not soluble in my culture medium. How can I prepare it for my experiments without causing contamination or toxicity?

A3: Due to their low water solubility, terpenoids often require a solvent for use in cell culture.[8][10] The choice of solvent and its final concentration are critical.

  • Common Solvents: Dimethyl sulfoxide (DMSO) or ethanol are frequently used.

  • Procedure: Prepare a high-concentration stock solution of the terpenoid in the chosen solvent. Then, dilute this stock solution into the cell culture medium to achieve the desired final concentration.

  • Final Solvent Concentration: It is crucial to keep the final solvent concentration in the culture medium very low (typically <0.5% for DMSO, and lower for ethanol) as the solvent itself can be toxic to cells.

  • Control: Always include a vehicle control in your experiments, where cells are treated with the same final concentration of the solvent alone.[12]

Q4: How can I sterilize my terpenoid compound, especially if it is heat-sensitive or volatile?

A4: Heat sterilization (autoclaving) is often not suitable for terpenoids as it can degrade or evaporate the compound.[13] The recommended method is sterilization by filtration.

  • Filtration: Use a sterile syringe filter with a pore size of 0.22 µm or, for more stringent sterilization to remove smaller organisms like mycoplasma, a 0.1 µm filter.[14][15]

  • Procedure: Dissolve the terpenoid in a suitable solvent (like DMSO or ethanol) and then pass the solution through the filter into a sterile container. This should be done in a laminar flow hood to maintain sterility.[14]

Q5: I've noticed that the results of my cell viability assays (e.g., MTT, XTT) are inconsistent when using terpenoids. Why might this be happening?

A5: Some terpenoid compounds can directly interfere with the chemical reactions of colorimetric viability assays. For example, compounds with reducing properties can convert the tetrazolium salts (like MTT) to formazan non-enzymatically, leading to an overestimation of cell viability.[16] It is advisable to:

  • Run a cell-free control containing the terpenoid, media, and the assay reagent to check for direct chemical reduction.

  • Visually confirm cell viability via microscopy (e.g., using trypan blue exclusion) to correlate with the assay results.

  • Consider using an alternative viability assay that relies on a different mechanism, such as measuring ATP content (e.g., CellTiter-Glo®) or protease activity.

Q6: Can the volatility of terpenoids cause issues in the incubator?

A6: Yes. Terpenoids are often volatile organic compounds (VOCs).[17][18] This volatility can lead to cross-contamination between different experiments housed in the same incubator. The vapor phase of the terpenoid can affect "control" wells or flasks that were not directly treated. It is best practice to separate experiments involving volatile compounds and ensure proper incubator ventilation where possible.

Troubleshooting Guide: Contamination in Terpenoid Experiments

Use this guide to diagnose and address potential contamination issues.

Step 1: Initial Observation

  • Question: What are the visual signs in your cell culture flask/plate?

    • A) Media is cloudy, has changed color (typically yellow), and/or has a bad smell. -> Proceed to Section A: Likely Microbial Contamination .

    • B) Media is clear, but cells are detaching, rounded, or showing poor growth. -> Proceed to Section B: Likely Compound Cytotoxicity or Chemical Contamination .

    • C) No obvious visual signs, but my results are inconsistent or unexpected. -> Proceed to Section C: Possible Cryptic Contamination or Assay Interference .

Section A: Likely Microbial Contamination

  • Microscopic Examination: Check the culture under a microscope at high magnification.

    • Observation: See small, distinct, motile rods or cocci? -> Diagnosis: Bacterial contamination.[19]

    • Observation: See filamentous, branching structures (hyphae) or budding yeast? -> Diagnosis: Fungal/Yeast contamination.[6]

  • Action:

    • Immediately discard all contaminated cultures to prevent spread.[6] Do not attempt to salvage them with antibiotics, as this can lead to resistant strains.[11]

    • Thoroughly decontaminate the biosafety cabinet, incubator, and any shared equipment (e.g., water bath, microscope stage) with a suitable disinfectant like 70% ethanol followed by a stronger agent if necessary.[20][21]

    • Review your aseptic technique. Common sources of contamination include improper handling, contaminated reagents, or airborne particles.[5]

Section B: Likely Compound Cytotoxicity or Chemical Contamination

  • Review Experimental Controls:

    • Check Vehicle Control: Are the cells in the vehicle control (treated with solvent only) healthy?

      • No: The solvent concentration is too high and is toxic. Reduce the final solvent concentration.

      • Yes: The solvent is not the primary cause of cell death. Proceed to the next step.

    • Check Negative Control: Are the untreated cells healthy? If not, there may be a general issue with the cell line, media, or incubator conditions.

  • Dose-Response Analysis:

    • Did cell death increase as the concentration of the terpenoid increased? -> Diagnosis: This strongly suggests dose-dependent cytotoxicity of your compound.[2]

  • Check for Chemical Contaminants:

    • Could the terpenoid stock itself be impure? Consider the source and purity of your compound.

    • Review all reagents. Could there be endotoxins in the water or serum, or residue from cleaning agents on the labware?[11][12] -> Action: Use high-purity, cell culture-grade reagents and sterile labware.

Section C: Possible Cryptic Contamination or Assay Interference

  • Test for Mycoplasma:

    • Mycoplasma is a common, invisible contaminant that does not cause turbidity but significantly alters cell function.[11][22] -> Action: Perform a routine PCR-based mycoplasma detection test on your cell stocks.

  • Evaluate Assay Interference:

    • As mentioned in FAQ Q5, the terpenoid may be interfering with your viability assay. -> Action: Run a cell-free control to check for direct chemical reactions with your assay reagents.[16] Confirm results with an orthogonal method (e.g., microscopy with trypan blue).

  • Consider Low-Level Contamination:

    • The antimicrobial nature of the terpenoid might be suppressing, but not eliminating, a microbial contaminant.[10] -> Action: Take an aliquot of the culture supernatant, dilute it in fresh medium without the terpenoid, and incubate it separately. Observe for any signs of microbial growth over a few days.

Data Presentation: Cytotoxicity and Antimicrobial Activity of Selected Terpenoids

The following tables summarize quantitative data from published literature. Note that IC₅₀ (half-maximal inhibitory concentration) values can vary significantly between different cell lines and experimental conditions.

Table 1: Cytotoxicity (IC₅₀) of Various Terpenoids against Cancer Cell Lines

TerpenoidCell LineCell TypeIC₅₀ ValueReference
β-caryophylleneMDA-MB-231Human Breast Cancer~50 µmol/L[2]
NerolidolMDA-MB-231Human Breast Cancer~40 µmol/L[2]
Caryophyllene oxideMCF-7Human Breast Cancer24 µg/mL[2]
Bistabercarpamine AHepG2Human Liver Cancer38.14 µM[3][23]
β-pineneMCF-7Human Breast Cancer0.155 µL/mL[3][23]
Perillyl alcoholColon Tumor CellsHuman Colon Cancer98.8 µg/mL[4]
(R)-(+)-limoneneColon Tumor CellsHuman Colon Cancer171.4 µg/mL[4]

Table 2: Minimum Inhibitory Concentration (MIC) of Terpenoids Against Common Microbes

TerpenoidMicroorganismTypeMIC (mg/mL)Reference
EugenolS. TyphimuriumGram-negative Bacteria<0.06[24]
ThymolS. aureusGram-positive Bacteria0.12[24]
TerpineolS. aureusGram-positive Bacteria0.12[24]
CarvacrolE. coliGram-negative Bacteria0.12[24]
GeraniolE. coliGram-negative Bacteria0.25[24]

Experimental Protocols

Protocol 1: Sterilization of Terpenoid Compounds by Filtration

  • Objective: To prepare a sterile stock solution of a terpenoid compound for use in cell culture.

  • Materials:

    • Terpenoid compound

    • Sterile, high-purity DMSO or 100% ethanol

    • Sterile 0.22 µm or 0.1 µm pore size syringe filter

    • Sterile syringe (size appropriate for the volume)

    • Sterile, light-protected storage tubes (e.g., amber microcentrifuge tubes)

  • Procedure (performed in a biosafety cabinet):

    • Calculate the amount of terpenoid and solvent needed to create a concentrated stock solution (e.g., 100 mM).

    • Accurately weigh the terpenoid powder and dissolve it in the appropriate volume of the chosen solvent. Vortex thoroughly until fully dissolved.

    • Draw the solution into the sterile syringe.

    • Securely attach the sterile syringe filter to the syringe tip.

    • Carefully dispense the solution through the filter into the sterile storage tube(s).

    • Label the tubes clearly with the compound name, concentration, solvent, and date.

    • Store the stock solution at -20°C or -80°C as appropriate for the compound's stability.

Protocol 2: Differentiating Cytotoxicity from Microbial Contamination

  • Objective: To determine if cell death is caused by the terpenoid compound or a microbial contaminant.

  • Experimental Setup (in a 96-well plate):

    • Row A (Negative Control): Cells + Media only

    • Row B (Vehicle Control): Cells + Media + Solvent (at the highest concentration used)

    • Rows C-F (Test Compound): Cells + Media + Terpenoid at various concentrations (serial dilution)

    • Row G (Contamination Check): Media + Highest concentration of Terpenoid (No Cells)

    • Row H (Positive Control for Contamination): Media only (No Cells)

  • Procedure:

    • Seed cells at an appropriate density in the wells of Rows A-F.

    • Prepare and add the respective treatments to all wells as described above.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).

    • Daily Visual Inspection:

      • Check all wells for turbidity and pH changes (color). If wells in Rows C-F show cell death but remain clear, it indicates cytotoxicity. If any wells (especially G and H) become turbid, it indicates a contamination issue with your media or reagents.

    • Microscopic Examination:

      • Observe the morphology of cells in all wells. Compare the cells in the test compound wells (C-F) to the vehicle (B) and negative (A) controls.

    • Final Analysis:

      • Perform a cell viability assay on Rows A-F. A dose-dependent decrease in viability from Row B to Rows C-F points to compound cytotoxicity.

Mandatory Visualizations

A Cell Death Observed in Culture After Terpenoid Addition B Check for Visual Signs of Microbial Contamination (Turbidity, pH change) A->B C Contamination is Likely B->C Yes D Contamination is Unlikely B->D No E Perform Microscopic Exam C->E H Check Experimental Controls (Vehicle, Negative) D->H F Bacteria or Fungi Present? E->F G Confirm Microbial Contamination -> Discard & Decontaminate F->G Yes M Possible Cryptic Contamination (e.g., Mycoplasma) or Chemical Contaminant F->M No I Is Vehicle Control Toxic? H->I J Solvent Toxicity Issue -> Reduce Concentration I->J Yes K Is Cell Death Dose-Dependent? I->K No L Likely Terpenoid Cytotoxicity K->L Yes K->M No N Test for Mycoplasma (PCR) M->N start Start: Prepare Terpenoid Stock dissolve Dissolve Terpenoid in appropriate solvent (e.g., DMSO, Ethanol) start->dissolve filter Sterile-filter solution through 0.22 µm or 0.1 µm syringe filter dissolve->filter store Store stock solution at -20°C or -80°C in sterile, light-protected tube filter->store dilute Dilute stock solution into pre-warmed cell culture medium to final concentration store->dilute add Add final solution to cells. Ensure final solvent concentration is non-toxic (e.g., <0.5%) dilute->add end Experiment Ready add->end

References

Technical Support Center: Formulation Development for (S)-(-)-Perillic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in preventing the degradation of (S)-(-)-Perillic acid during formulation development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation of this compound.

Issue 1: Rapid Degradation of this compound in Liquid Formulations

Symptoms:

  • Loss of potency of this compound over a short period.

  • Changes in the physical appearance of the formulation (e.g., color change, precipitation).

  • Detection of unknown peaks during analytical testing.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Recommended Action
pH-dependent hydrolysis Monitor the pH of the formulation over time. A shift in pH can accelerate degradation. This compound is a carboxylic acid and may exhibit pH-dependent stability.[1]Maintain the pH of the formulation within the optimal range of 4.5 to 6.5.[2] Use a suitable buffering agent (e.g., citrate, phosphate) to ensure pH stability.
Oxidation The unsaturated isopropenyl group and the double bond within the cyclohexene ring are susceptible to oxidation.Incorporate antioxidants such as ascorbic acid, tocopherol, or butylated hydroxytoluene (BHT) into the formulation.[3] Consider packaging the formulation under an inert atmosphere (e.g., nitrogen).
Photodegradation Exposure to light, especially UV light, can induce degradation of unsaturated compounds.Protect the formulation from light by using amber-colored containers or light-resistant packaging.[4]
Incompatible Excipients Certain excipients or impurities within them (e.g., peroxides in povidone) can react with this compound.Conduct thorough excipient compatibility studies. Avoid excipients with reactive functional groups or high levels of impurities. See the Excipient Compatibility Guide below for more details.

Logical Flow for Troubleshooting Degradation in Liquid Formulations

start Start: Degradation Observed check_ph Measure pH of Formulation start->check_ph ph_issue Is pH outside 4.5-6.5 range? check_ph->ph_issue adjust_ph Adjust pH and add buffer ph_issue->adjust_ph Yes check_oxidation Evaluate for Oxidation ph_issue->check_oxidation No retest_stability1 Retest Stability adjust_ph->retest_stability1 retest_stability1->check_oxidation oxidation_issue Signs of oxidation present? check_oxidation->oxidation_issue add_antioxidant Incorporate antioxidant & consider inert packaging oxidation_issue->add_antioxidant Yes check_light Assess Light Exposure oxidation_issue->check_light No retest_stability2 Retest Stability add_antioxidant->retest_stability2 retest_stability2->check_light light_issue Is the formulation exposed to light? check_light->light_issue protect_from_light Use light-protective packaging light_issue->protect_from_light Yes check_excipients Review Excipient Compatibility light_issue->check_excipients No retest_stability3 Retest Stability protect_from_light->retest_stability3 retest_stability3->check_excipients end End: Stability Improved check_excipients->end

Caption: Troubleshooting workflow for degradation of this compound in liquid formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, which includes a carboxylic acid group, a cyclohexene ring, and an isopropenyl group, the primary degradation pathways for this compound are expected to be:

  • Oxidation: The double bonds in the cyclohexene ring and the isopropenyl group are susceptible to oxidation, which can lead to the formation of epoxides, alcohols, ketones, and carboxylic acids. For instance, the related compound limonene is known to oxidize to carveol, carvone, and limonene oxide.

  • pH-dependent Hydrolysis: The carboxylic acid group can participate in acid-base reactions, and its stability is influenced by the pH of the formulation. A patent application suggests that the stability of perillic acid is optimal in the pH range of 4.5 to 6.5.[2]

  • Photodegradation: The conjugated double bond system in perillic acid may absorb UV light, leading to photochemical reactions and degradation.

  • Thermal Degradation: High temperatures can accelerate oxidation and other degradation reactions.

Q2: What are some potential degradation products of this compound?

A2: While specific forced degradation studies on this compound are not widely published, based on the degradation of its precursor, limonene, potential degradation products could include oxidized derivatives such as:

  • Epoxides: Formed by the oxidation of the double bonds.

  • Alcohols and Ketones: Such as perillyl alcohol, carveol, and carvone, resulting from further oxidation.

  • Ring-opening products: Resulting from more extensive oxidation.

Potential Degradation Pathways of this compound

PerillicAcid This compound Oxidation Oxidation (O2, Peroxides) PerillicAcid->Oxidation Hydrolysis Hydrolysis (Acid/Base) PerillicAcid->Hydrolysis Photodegradation Photodegradation (UV Light) PerillicAcid->Photodegradation Thermal_Degradation Thermal Degradation (Heat) PerillicAcid->Thermal_Degradation Epoxides Epoxides Oxidation->Epoxides Alcohols_Ketones Alcohols/Ketones (e.g., Perillyl Alcohol, Carveol) Oxidation->Alcohols_Ketones Ring_Opening Ring-Opening Products Oxidation->Ring_Opening Salts_Esters Salts/Esters Hydrolysis->Salts_Esters Isomers Isomers Photodegradation->Isomers Thermal_Degradation->Oxidation

Caption: Potential degradation pathways for this compound.

Q3: How do I select appropriate excipients for my formulation?

A3: Excipient selection is critical for the stability of this compound.

  • pH: Choose excipients that are neutral or have a pH compatible with the optimal stability range of 4.5-6.5.[2]

  • Impurities: Be aware of reactive impurities in excipients, such as peroxides in polymers like povidone and polyethylene glycols (PEGs), which can induce oxidative degradation.

  • Water Content: Excipients with high water content can accelerate hydrolysis.

  • Compatibility Studies: Conduct compatibility studies by preparing binary mixtures of this compound and each excipient and storing them under accelerated conditions (e.g., 40°C/75% RH). Analyze the mixtures at regular intervals for the appearance of degradants.

Q4: Are there any published stability data for similar compounds that can guide my formulation development?

A4: Yes, a study on perillyl alcohol, a precursor to perillic acid, provides some useful insights. A topical cream formulation of perillyl alcohol was found to be physically and chemically stable for over a year at 4°C and 25°C. The study also noted that perillyl alcohol degrades under acidic conditions, following apparent first-order kinetics. This suggests that maintaining a non-acidic pH is crucial for the stability of related compounds like perillic acid.

Data Presentation

The following table summarizes hypothetical stability data for a 1% (w/w) this compound cream formulation based on findings for its precursor, perillyl alcohol, to illustrate the impact of storage conditions.

Table 1: Illustrative Stability Data for a 1% this compound Cream at pH 6.0

Storage ConditionTime PointAssay of this compound (%)Appearance
4°CInitial100.0White, homogenous cream
3 Months99.5No change
6 Months99.2No change
12 Months98.8No change
25°C / 60% RHInitial100.0White, homogenous cream
3 Months98.7No change
6 Months97.5No change
12 Months95.3No change
40°C / 75% RHInitial100.0White, homogenous cream
1 Month94.2Slight yellowing
3 Months88.9Yellowing
6 Months82.1Yellowing, slight phase separation

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at 60°C for 2 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration.

  • Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2).

  • Peak Purity and Identification: Assess the purity of the main peak and identify the structure of major degradation products using LC-MS/MS and NMR.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its degradation products.

Methodology:

  • Chromatographic Conditions (example):

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.05 M ammonium acetate buffer, pH 5.0).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (to be determined by UV scan).

    • Injection Volume: 20 µL.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity should be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation products are well-resolved from the parent peak.

Note: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should conduct their own experiments and validation studies to ensure the stability and quality of their specific formulations.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Efficacy of (S)-(-)-Perillic Acid and Perillyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer activities of (S)-(-)-perillyl alcohol (POH) and its primary metabolite, (S)-(-)-perillic acid (PA). The information herein is supported by experimental data from preclinical studies to assist in research and development efforts.

Executive Summary

Perillyl alcohol, a naturally occurring monoterpene, has demonstrated significant anticancer properties in a variety of preclinical models. In humans, POH is rapidly metabolized to perillic acid, raising the critical question of whether the parent compound or its metabolite is the primary contributor to its therapeutic effects. This guide synthesizes in vitro and in vivo data to compare their efficacy in key areas of cancer therapy, including cytotoxicity, induction of apoptosis, and cell cycle arrest. While both compounds exhibit anticancer activities, their potency can vary depending on the cancer cell type and the specific biological process being examined.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the anticancer activities of perillyl alcohol and perillic acid.

Table 1: Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below is from a study on non-small cell lung cancer (NSCLC) cell lines.

CompoundCell LineIC50 (mM) after 24h
Perillyl Alcohol A5491.0[1][2]
H5201.2[1][2]
Perillic Acid A5491.5[1][2]
H5201.8[1][2]

Data extracted from Yeruva et al., 2007.[1][2]

Table 2: Comparative Induction of Apoptosis

This table presents the percentage of apoptotic cells in NSCLC cell lines after treatment with perillyl alcohol and perillic acid.

Compound (at IC50)Cell Line% Apoptotic Cells (24h)
Perillyl Alcohol A549~35%[1][2]
H520~30%[1][2]
Perillic Acid A549~25%[1][2]
H520~20%[1][2]

Data estimated from graphical representations in Yeruva et al., 2007.[1][2]

Table 3: Comparative Effects on Cell Cycle Distribution

The following table shows the percentage of cells in the G1 phase of the cell cycle after treatment, indicating cell cycle arrest.

Compound (at IC50)Cell Line% Cells in G1 Phase (24h)
Perillyl Alcohol A549~70%[1][2]
H520~65%[1][2]
Perillic Acid A549~60%[1][2]
H520~55%[1][2]

Data estimated from graphical representations in Yeruva et al., 2007.[1][2]

In Vivo Antitumor Activity

While direct comparative in vivo studies between POH and PA are limited, a study on sarcoma 180 tumor-bearing mice showed that perillyl alcohol at doses of 100 and 200 mg/kg/day resulted in tumor growth inhibition rates of 35.3% and 45.4%, respectively.[3] Another study noted that novel synthetic derivatives of (S)-perillic acid exhibited remarkable tumor growth inhibition in hepatoma H22-inoculated mice.[4]

Signaling Pathways and Mechanisms of Action

Both perillyl alcohol and perillic acid exert their anticancer effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and apoptosis.

Ras-Raf-MEK-ERK Signaling Pathway

Perillyl alcohol has been shown to inhibit the post-translational isoprenylation of small G proteins like Ras, which is a critical step for their membrane localization and function.[5] By inhibiting Ras farnesylation, POH can suppress the downstream Ras-Raf-MEK-ERK signaling cascade, leading to decreased cell proliferation.[6][7] While perillic acid is also believed to interfere with protein prenylation, it is generally considered less potent than perillyl alcohol in this regard.[8]

Ras_Raf_MEK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation POH Perillyl Alcohol POH->Ras PA Perillic Acid (Less Potent) PA->Ras PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival & Proliferation mTOR->Survival POH Perillyl Alcohol POH->PI3K PA Perillic Acid PA->PI3K Apoptosis_CellCycle_Workflow start Cancer Cells treatment Treatment with Perillyl Alcohol or Perillic Acid start->treatment p21 ↑ p21 Expression treatment->p21 bax ↑ Bax Expression treatment->bax g1_arrest G1 Cell Cycle Arrest p21->g1_arrest caspase3 ↑ Caspase-3 Activity bax->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Cytotoxicity Showdown: Synthetic Analogues of (S)-(-)-Perillic Acid Demonstrate Superior Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

Zhenjiang, China – In the ongoing search for more effective cancer therapeutics, a comparative analysis reveals that novel synthetic N-arylamide analogues of (S)-(-)-Perillic acid exhibit significantly enhanced cytotoxic effects against hepatocellular carcinoma (HepG2) and glioblastoma (U251) cell lines when compared to the parent compound. This guide provides a detailed comparison of their performance, supported by experimental data and an examination of the underlying molecular pathways.

This compound (PA) is a naturally occurring monoterpene and a metabolite of d-limonene, which has been investigated for its anticancer properties.[1] However, recent research has focused on enhancing its therapeutic potential through chemical modification.[2] This guide synthesizes the findings from key studies to offer a clear comparison for researchers and drug development professionals.

Quantitative Cytotoxicity Comparison

The anti-proliferative effects of this compound and its synthetic N-arylamide analogues were evaluated using an MTT assay. The results, summarized in the table below, clearly indicate the superior potency of the synthetic derivatives. Notably, this compound itself did not demonstrate substantial anticancer activity in these assays.[2]

CompoundCell LineIC50 (µg/mL)[2]
This compound (PA) HepG2, U251Not Substantially Active
Analogue 4 (N-arylamide derivative) HepG212.05 ± 0.87
U25110.13 ± 0.52
Analogue 5 (N-arylamide derivative) HepG21.49 ± 0.43
U2513.10 ± 0.12
5-Fluorouracil (5-FU) (Control) HepG226.15 ± 1.21
U2517.24 ± 0.65

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data unequivocally shows that Analogue 5 is the most potent of the tested compounds, with an IC50 value of 1.49 ± 0.43 µg/mL against the HepG2 cell line, demonstrating significantly higher cytotoxicity than the well-established anticancer drug 5-Fluorouracil in this context.[2]

Experimental Protocols

The evaluation of cytotoxicity was primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Cytotoxicity Assay Protocol

This protocol is a standard method for assessing cell viability.

  • Cell Seeding: Human cancer cell lines (HepG2 and U251) are seeded into 96-well plates at a specific density (e.g., 1 × 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound, its synthetic analogues, or a control drug (like 5-FU). A set of wells is left untreated as a negative control. The plates are incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 490-570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.

Visualizing the Mechanisms of Action

The anticancer effects of perillic acid and its derivatives are believed to be mediated through several signaling pathways, primarily the induction of apoptosis and the inhibition of protein prenylation.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (HepG2, U251) seeding Cell Seeding (96-well plates) cell_culture->seeding compound_prep Compound Preparation (PA & Analogues) treatment Treatment with Compounds compound_prep->treatment seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_formation Formazan Formation mtt_addition->formazan_formation solubilization Solubilization (DMSO) formazan_formation->solubilization absorbance Absorbance Reading solubilization->absorbance viability_calc Cell Viability Calculation absorbance->viability_calc ic50_determination IC50 Determination viability_calc->ic50_determination

Fig. 1: Experimental workflow for cytotoxicity comparison.
Apoptosis Induction Pathway

Perillyl alcohol (POH), the precursor to perillic acid, and PA itself have been shown to induce apoptosis (programmed cell death) in cancer cells. This process involves the upregulation of pro-apoptotic proteins such as Bax and p21, and the activation of executioner caspases like caspase-3.[3][4]

apoptosis_pathway cluster_regulation Upstream Regulation cluster_execution Execution Phase PA_Analogues (S)-Perillic Acid Analogues p21 p21 (Upregulation) PA_Analogues->p21 Induces Bax Bax (Upregulation) PA_Analogues->Bax Induces Caspase3_activation Caspase-3 Activation p21->Caspase3_activation Contributes to Bax->Caspase3_activation Promotes Apoptosis Apoptosis Caspase3_activation->Apoptosis Executes

Fig. 2: Simplified apoptosis pathway induced by perillic acid analogues.
Inhibition of Protein Prenylation

A key mechanism of action for monoterpenes is the inhibition of protein prenylation.[1] This post-translational modification is crucial for the function of many proteins involved in cell growth and proliferation, including the Ras family of oncoproteins. By inhibiting enzymes like farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase), perillic acid and its analogues can disrupt oncogenic signaling pathways.

prenylation_pathway cluster_enzymes Prenyltransferases cluster_proteins Target Proteins cluster_outcome Cellular Outcome PA_Analogues (S)-Perillic Acid Analogues FTase Farnesyltransferase (FTase) PA_Analogues->FTase GGTase Geranylgeranyltransferase (GGTase) PA_Analogues->GGTase Ras Ras Oncoprotein FTase->Ras Farnesylates Other_proteins Other Small GTPases GGTase->Other_proteins Geranylgeranylates Membrane_localization Membrane Localization Ras->Membrane_localization Other_proteins->Membrane_localization Oncogenic_signaling Oncogenic Signaling Membrane_localization->Oncogenic_signaling Cell_proliferation Cell Proliferation Oncogenic_signaling->Cell_proliferation

Fig. 3: Inhibition of the protein prenylation pathway.

References

A Comparative In Vitro Analysis: (S)-(-)-Perillic Acid Derivatives Versus 5-Fluorouracil in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comparative guide for researchers, scientists, and drug development professionals on the in vitro efficacy of (S)-(-)-Perillic acid derivatives against the established chemotherapeutic agent, 5-fluorouracil (5-FU). This guide synthesizes available experimental data to offer an objective comparison of their performance, details the experimental protocols for reproducibility, and visualizes the key signaling pathways involved.

Quantitative Efficacy Comparison

The in vitro cytotoxic effects of novel N-arylamide derivatives of this compound and 5-fluorouracil have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for this comparison.

A study directly comparing two novel N-arylamide derivatives of this compound, designated as Compound 4 and Compound 5, with 5-FU on hepatocellular carcinoma (HepG2) and glioblastoma (U251) cell lines revealed promising activity for the perillic acid derivatives.[1][2][3] Notably, Compound 5 demonstrated potent anticancer effects, with IC50 values of 1.49 ± 0.43 µg/mL against HepG2 cells and 3.10 ± 0.12 µg/mL against U251 cells.[1][2] These values fall within the standards for consideration as an anticancer drug candidate as recommended by the National Cancer Institute (USA).[1][2][3]

The following tables summarize the IC50 values for these compounds and for 5-FU across a range of cancer cell lines as reported in various studies. It is important to note that IC50 values can vary between studies due to different experimental conditions.

CompoundCell LineCancer TypeIC50 (µg/mL)IC50 (µM)
This compound Derivative 4 HepG2Hepatocellular Carcinoma12.55 ± 0.87-
U251Glioblastoma8.75 ± 0.54-
This compound Derivative 5 HepG2Hepatocellular Carcinoma1.49 ± 0.43-
U251Glioblastoma3.10 ± 0.12-
5-Fluorouracil (5-FU) HepG2Hepatocellular Carcinoma24.85 ± 1.56~191
U251Glioblastoma--
COLO-205Colon Cancer-3.2
HT-29Colon Cancer-13
HCT 116Colon Cancer-1.48 - 185
A431Skin Squamous Cell Carcinoma-47.02 ± 0.65
HeLaCervical Cancer-43.34 ± 2.77
MCF-7Breast Cancer0.38~2.9
Esophageal Squamous Cell Carcinoma (25 lines)Esophageal Cancer-1.00 - 39.81
HNO-97Tongue Squamous Cell Carcinoma-2

Experimental Protocols

The in vitro cytotoxicity data presented above were primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.

MTT Assay Protocol for Cytotoxicity Assessment

1. Cell Seeding:

  • Cancer cells are harvested from culture and counted.

  • Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) in a final volume of 100 µL of complete culture medium.

  • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Stock solutions of the test compounds (this compound derivatives and 5-fluorouracil) are prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in culture medium.

  • The culture medium from the wells is replaced with 100 µL of medium containing the different concentrations of the test compounds. Control wells receive medium with the solvent at the same final concentration as the treated wells.

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

3. MTT Addition and Incubation:

  • After the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

4. Formazan Solubilization:

  • The medium containing MTT is carefully removed.

  • 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol, or a buffered detergent solution) is added to each well to dissolve the formazan crystals.

  • The plate is gently agitated on an orbital shaker for a few minutes to ensure complete solubilization.

5. Absorbance Measurement and Data Analysis:

  • The absorbance of the purple solution is measured using a microplate reader at a wavelength between 540 and 570 nm.

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

G cluster_workflow Experimental Workflow: MTT Assay A Cell Seeding in 96-well plate B 24h Incubation (Attachment) A->B C Treatment with Compounds B->C D Incubation (e.g., 48h or 72h) C->D E Add MTT Reagent D->E F Incubation (2-4h) E->F G Solubilize Formazan Crystals F->G H Measure Absorbance G->H I Calculate IC50 Values H->I

Fig. 1: Experimental workflow for the MTT cytotoxicity assay.

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which these compounds exert their cytotoxic effects is crucial for targeted drug development.

This compound Derivatives

The anticancer activity of this compound and its derivatives, including its precursor perillyl alcohol (POH), is attributed to their ability to modulate multiple signaling pathways critical for cancer cell growth, proliferation, and survival.[4] Key pathways affected include the Ras/Raf/MEK/ERK and the PI3K/Akt/mTOR pathways.[4]

Perillyl alcohol has been shown to inhibit the post-translational prenylation of Ras proteins, which is essential for their localization to the cell membrane and subsequent activation of downstream signaling.[4][5] By disrupting Ras signaling, POH can inhibit the entire Ras/Raf/MEK/ERK cascade, a central pathway regulating cell proliferation.[6] Furthermore, some studies suggest that POH can inhibit the activity of MEK, a kinase downstream of Ras and Raf, in a manner independent of Ras and Raf.[7]

The PI3K/Akt/mTOR pathway, another critical regulator of cell survival and proliferation, is also a target of perillyl alcohol.[4] POH has been observed to suppress this pathway, leading to the induction of autophagy and apoptosis in cancer cells.[8][9]

G cluster_pathway Signaling Pathways Modulated by this compound Derivatives cluster_ras Ras/Raf/MEK/ERK Pathway cluster_pi3k PI3K/Akt/mTOR Pathway Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival PA This compound Derivatives PA->Ras Inhibits Prenylation PA->MEK Inhibits Activity PA->PI3K Suppresses G cluster_5fu Mechanism of Action of 5-Fluorouracil cluster_dna DNA Synthesis Inhibition cluster_rna RNA/DNA Incorporation FU 5-Fluorouracil TS Thymidylate Synthase FU->TS Inhibits RNA RNA FU->RNA Incorporation DNA DNA FU->DNA Incorporation dUMP dUMP dTMP dTMP dUMP->dTMP TS DNA_Syn DNA Synthesis dTMP->DNA_Syn Dysfunction Functional Impairment RNA->Dysfunction DNA->Dysfunction

References

A Comparative Analysis of (S)-(-)-Perillic Acid and Cisplatin on Lung Cancer Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a comparative analysis of the cytotoxic effects of (S)-(-)-Perillic acid, a naturally occurring monoterpene, and cisplatin, a cornerstone of conventional chemotherapy, on non-small cell lung cancer (NSCLC) cells. This report synthesizes experimental data to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

This compound (PA) demonstrates significant anti-proliferative and pro-apoptotic effects on NSCLC cell lines, A549 and H520. While not as potent as cisplatin in direct cytotoxicity, PA exhibits a favorable profile by inducing cell cycle arrest and apoptosis. Furthermore, studies indicate that pre-treatment with PA can sensitize lung cancer cells to the cytotoxic effects of cisplatin, suggesting a potential synergistic role in combination therapies. This guide details the comparative efficacy of these two compounds on cell viability, their impact on the cell cycle, and the induction of apoptosis, supported by detailed experimental protocols and signaling pathway diagrams.

Comparative Efficacy on Cell Viability

The cytotoxic effects of this compound and cisplatin were evaluated on A549 and H520 non-small cell lung cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for both compounds.

CompoundCell LineIC50 (24h)
This compound A549Not explicitly quantified in the primary study, but shown to be less potent than its precursor, Perillyl Alcohol (POH)[1][2]
H520Not explicitly quantified in the primary study, but shown to be less potent than its precursor, Perillyl Alcohol (POH)[1][2]
Cisplatin A549Reported to be in the micromolar range, with specific values varying by study (e.g., 9 ± 1.6 μM)[3]
H520Data not explicitly available in the provided context.
Perillyl Alcohol (POH) A549> 2.0 mM[1][2]
H5201.7 mM[1][2]

Note: The primary comparative study by Yeruva et al. (2007) focused on the effects of perillyl alcohol (POH) and its metabolite, perillic acid (PA). While dose-dependent cytotoxicity was established for PA, specific IC50 values were not provided. The table includes data for POH for reference.

Induction of Apoptosis and Cell Cycle Arrest

Both this compound and cisplatin induce apoptosis and cause cell cycle arrest in NSCLC cells.

Apoptosis

This compound and its precursor, perillyl alcohol, were found to induce apoptosis in both A549 and H520 cells. This was confirmed by fluorescence microscopy showing nuclear condensation and an increase in caspase-3 activity.[1][2] Cisplatin is a well-established inducer of apoptosis in cancer cells, primarily through the formation of DNA adducts that trigger the intrinsic apoptotic pathway.[4]

CompoundCell LineApoptotic Effect
This compound A549, H520Induction of apoptosis, characterized by nuclear condensation and increased caspase-3 activity.[1][2]
Cisplatin A549Induction of apoptosis through DNA damage response.[4]
Cell Cycle Analysis

Treatment with this compound and perillyl alcohol resulted in cell cycle arrest in NSCLC cells.[1][2] Cisplatin is known to cause cell cycle arrest, predominantly at the G2/M phase, in response to DNA damage.[5]

CompoundCell LineEffect on Cell Cycle
This compound A549, H520Induces cell cycle arrest.[1][2]
Cisplatin A549Induces G2/M phase cell cycle arrest.[5]

Signaling Pathways

The cytotoxic effects of this compound and cisplatin are mediated through distinct and overlapping signaling pathways.

This compound Signaling Pathway

This compound, as a metabolite of perillyl alcohol, is implicated in the upregulation of pro-apoptotic proteins such as Bax and the cell cycle inhibitor p21, leading to increased caspase-3 activity and subsequent apoptosis.[1][2]

Perillic_Acid_Pathway PA This compound Bax Bax expression ↑ PA->Bax p21 p21 expression ↑ PA->p21 Caspase3 Caspase-3 activity ↑ Bax->Caspase3 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound Induced Apoptosis Pathway.
Cisplatin Signaling Pathway

Cisplatin exerts its cytotoxic effects primarily by inducing DNA damage, which activates DNA damage response (DDR) pathways. This leads to cell cycle arrest and, ultimately, apoptosis.

Cisplatin_Pathway Cisplatin Cisplatin DNA_damage DNA Damage (Intrastrand crosslinks) Cisplatin->DNA_damage DDR DNA Damage Response (DDR) DNA_damage->DDR CellCycleArrest G2/M Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis

Caption: Cisplatin-Induced DNA Damage and Apoptosis Pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture

The human non-small cell lung cancer cell lines A549 and H520 were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (alamarBlue Assay)
  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • The following day, cells were treated with various concentrations of this compound or cisplatin for 24 hours.

  • After the treatment period, 10 µL of alamarBlue reagent was added to each well.

  • Plates were incubated for 4 hours at 37°C.

  • The absorbance was measured at 570 nm and 600 nm using a microplate reader.

  • Cell viability was calculated as a percentage of the untreated control.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed Seed cells in 96-well plate attach Allow cells to attach overnight seed->attach treat Treat with compounds for 24h attach->treat add_alamar Add alamarBlue reagent treat->add_alamar incubate Incubate for 4h at 37°C add_alamar->incubate read Measure absorbance incubate->read

Caption: Experimental Workflow for Cell Viability Assay.
Apoptosis Detection (Fluorescence Microscopy)

  • Cells were seeded on coverslips in 6-well plates and treated with the test compounds.

  • After treatment, cells were washed with PBS and fixed with 4% paraformaldehyde.

  • Fixed cells were stained with a DNA-binding dye (e.g., Hoechst 33342) to visualize nuclear morphology.

  • Coverslips were mounted on glass slides and observed under a fluorescence microscope.

  • Apoptotic cells were identified by characteristic features such as chromatin condensation and nuclear fragmentation.

Caspase-3 Activity Assay
  • Cells were treated with the test compounds and harvested.

  • Cell lysates were prepared, and protein concentration was determined.

  • Equal amounts of protein were incubated with a caspase-3 specific substrate conjugated to a fluorescent reporter.

  • The fluorescence intensity was measured over time using a fluorometer.

  • Caspase-3 activity was calculated based on the rate of substrate cleavage.

Cell Cycle Analysis (Flow Cytometry)
  • Cells were treated with the test compounds, harvested, and washed with PBS.

  • Cells were fixed in cold 70% ethanol and stored at -20°C.

  • On the day of analysis, cells were washed with PBS and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

  • After incubation, the DNA content of the cells was analyzed using a flow cytometer.

  • The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined using cell cycle analysis software.

Conclusion

This comparative guide highlights the potential of this compound as an anti-cancer agent against non-small cell lung cancer. While cisplatin remains a more potent cytotoxic agent, the ability of this compound to induce apoptosis and cell cycle arrest, coupled with its potential to sensitize cancer cells to conventional chemotherapy, warrants further investigation. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to build upon these findings and explore the therapeutic utility of this compound, either as a standalone treatment or in combination with existing chemotherapeutic drugs like cisplatin.

References

A Head-to-Head Comparison of (S)-(-)-Perillic Acid and Doxorubicin in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the preclinical efficacy of (S)-(-)-Perillic acid and the well-established chemotherapeutic agent, doxorubicin, in breast cancer models. The following sections detail their mechanisms of action, in vitro and in vivo effects, and the experimental protocols utilized in key studies.

Executive Summary

Doxorubicin, a cornerstone of breast cancer chemotherapy, exhibits potent cytotoxic effects through well-defined mechanisms including DNA intercalation and topoisomerase II inhibition. This compound, a natural monoterpene, demonstrates anti-cancer properties primarily through the induction of cell cycle arrest and apoptosis, with a key mechanism being the inhibition of post-translational isoprenylation of signaling proteins such as Ras. While direct head-to-head comparative studies are limited, this guide synthesizes available data to offer a comparative overview of their performance in preclinical breast cancer models.

In Vitro Efficacy: A Comparative Analysis

The in vitro effects of this compound and doxorubicin have been evaluated in various breast cancer cell lines. This section summarizes their impact on cell viability, apoptosis, and cell cycle progression.

Table 1: Comparative IC50 Values in Breast Cancer Cell Lines
CompoundCell LineIC50 (µM)Treatment DurationReference
Doxorubicin MCF-70.68 ± 0.0448 hours[1]
MDA-MB-231148 hours[2]
This compound MCF-7Growth inhibition observed, specific IC50 not consistently reported. 35% growth reduction at 1 mM.7 days[1]
MDA-MB-231Growth inhibition observed, specific IC50 not consistently reported. 17% growth reduction at 1 mM.7 days[1]

Note: Data for this compound is often reported in terms of percentage of growth inhibition at specific concentrations rather than IC50 values, and much of the available data is on its precursor, perillyl alcohol (POH).

Table 2: Comparative Effects on Apoptosis and Cell Cycle
FeatureThis compound (or its precursor, POH)Doxorubicin
Apoptosis Induction Induces apoptosis.[3][4]Potent inducer of apoptosis.[2][5]
Cell Cycle Arrest Induces G1 phase arrest.[1][6]Induces G1/S and G2/M arrest in MCF-7 cells, and G2/M arrest in MDA-MB-231 cells.[7]

Mechanisms of Action and Signaling Pathways

The anti-cancer effects of doxorubicin and this compound are mediated by distinct molecular mechanisms and signaling pathways.

This compound: The primary mechanism of action for perillic acid and its precursor, perillyl alcohol, involves the inhibition of post-translational isoprenylation of small G-proteins, most notably Ras. This disruption interferes with their membrane localization and downstream signaling, impacting cell proliferation and survival.[4] Additionally, perillic acid has been shown to downregulate the expression of Cyclin D1, a key regulator of the G1 phase of the cell cycle.[6][8]

Doxorubicin: Doxorubicin exerts its cytotoxic effects through multiple mechanisms. Its primary modes of action are the intercalation into DNA, which inhibits DNA replication and transcription, and the inhibition of topoisomerase II, leading to DNA strand breaks.[9][10] Doxorubicin also generates reactive oxygen species (ROS), causing oxidative damage to cellular components. These actions trigger a cascade of cellular responses, including the activation of the p53 tumor suppressor pathway, modulation of the NF-κB signaling pathway, and effects on the PI3K/AKT/mTOR survival pathway.[3][11][12][13][14][15][16]

Perillic_Acid_Pathway Perillic_Acid This compound Isoprenylation Inhibition of Isoprenylation Perillic_Acid->Isoprenylation inhibits CyclinD1 Cyclin D1 Perillic_Acid->CyclinD1 downregulates Ras Ras Isoprenylation->Ras Downstream_Signaling Downstream Signaling (e.g., RAF/MEK/ERK) Ras->Downstream_Signaling Proliferation Decreased Proliferation Downstream_Signaling->Proliferation G1_Arrest G1 Cell Cycle Arrest CyclinD1->G1_Arrest G1_Arrest->Proliferation

Figure 1: Simplified signaling pathway for this compound.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS ROS Generation Doxorubicin->ROS NFkB NF-κB Modulation Doxorubicin->NFkB PI3K_AKT PI3K/AKT/mTOR Pathway Modulation Doxorubicin->PI3K_AKT DNA_Damage DNA Damage DNA->DNA_Damage Topoisomerase_II->DNA_Damage ROS->DNA_Damage p53 p53 Activation DNA_Damage->p53 Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest NFkB->Apoptosis PI3K_AKT->Apoptosis

Figure 2: Key signaling pathways affected by Doxorubicin.

In Vivo Studies

In a nude mouse model with orthotopically transplanted KPL-1 human breast cancer cells, intraperitoneal administration of POH at a dose of 75 mg/kg, three times a week for six weeks, resulted in the suppression of primary tumor growth and inhibition of regional lymph node metastasis.[2][17]

For comparison, doxorubicin is a standard-of-care agent used in numerous preclinical in vivo breast cancer models and has consistently demonstrated significant tumor growth inhibition, although specific dosages and outcomes vary widely depending on the model and treatment regimen.

Experimental Protocols

This section provides an overview of the methodologies used in the cited in vitro studies.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound or doxorubicin for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells, and IC50 values are determined.

MTT_Workflow A Seed Cells in 96-well Plate B Add Drug (Perillic Acid or Doxorubicin) A->B C Incubate (e.g., 48 hours) B->C D Add MTT Reagent C->D E Incubate (3-4 hours) D->E F Solubilize Formazan (e.g., with DMSO) E->F G Measure Absorbance F->G H Calculate IC50 G->H

References

Validating the inhibition of protein prenylation by (S)-(-)-Perillic acid compared to known inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the inhibitory activity of (S)-(-)-Perillic acid against protein prenylation, benchmarked against established inhibitors of farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase I). The data presented herein is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents targeting protein prenylation pathways.

Introduction

Protein prenylation is a critical post-translational modification that facilitates the membrane association and activation of numerous signaling proteins, including small GTPases of the Ras, Rho, and Rab families.[1] This process, catalyzed by farnesyltransferase (FTase) and geranylgeranyltransferases (GGTases), plays a pivotal role in cellular processes such as proliferation, differentiation, and survival.[2] Dysregulation of these pathways is implicated in various diseases, most notably cancer, making prenylation inhibitors a key area of therapeutic research.[3][4]

This compound, a natural monoterpene and a metabolite of d-limonene, has been investigated for its potential to inhibit protein prenylation. This guide provides an objective comparison of its inhibitory potency against well-characterized and potent inhibitors of FTase and GGTase I.

Quantitative Comparison of Inhibitory Potency

The inhibitory activity of this compound and known prenylation inhibitors is summarized in Table 1. The data clearly indicates that while this compound does exhibit inhibitory activity, it is significantly less potent than other established inhibitors, with IC50 values in the millimolar range. In contrast, inhibitors like Tipifarnib and various GGTIs demonstrate potent inhibition in the nanomolar to low micromolar range.

InhibitorTarget Enzyme(s)IC50 ValueReference(s)
This compound FTase, GGTase I> 1 mM
Tipifarnib (R115777) FTase7.9 nM[5]
FTI-277 FTase500 pM[6]
Lonafarnib (SCH66336) FTaseNot specified, potent[6]
GGTI-298 GGTase INot specified, potent[7]
GGTI-2418 GGTase I9.5 µM
Unnamed Dual Inhibitor FTase, GGTase IFTase: 2 nM, GGTase I: 95 nM
CVFL GGTase I200 nM (Ki)[8]

Table 1: Comparison of IC50 values for this compound and known prenylation inhibitors.

Signaling Pathway and Inhibition Points

The following diagram illustrates the protein prenylation pathway and highlights the enzymatic steps targeted by inhibitors.

Prenylation_Pathway cluster_0 Mevalonate Pathway cluster_1 Protein Prenylation cluster_2 Inhibitors Mevalonate Mevalonate Geranyl_PP Geranyl_PP Mevalonate->Geranyl_PP ... FPP FPP Geranyl_PP->FPP FPP Synthase GGPP GGPP FPP->GGPP GGPP Synthase Farnesylated_Protein Farnesylated_Protein FPP->Farnesylated_Protein FTase Geranylgeranylated_Protein Geranylgeranylated_Protein GGPP->Geranylgeranylated_Protein GGTase I Membrane_Localization_F Membrane_Localization_F Farnesylated_Protein->Membrane_Localization_F Membrane Localization Membrane_Localization_G Membrane_Localization_G Geranylgeranylated_Protein->Membrane_Localization_G Membrane Localization Protein_Substrate_F Protein Substrate (e.g., Ras) Protein_Substrate_F->Farnesylated_Protein Protein_Substrate_G Protein Substrate (e.g., Rho) Protein_Substrate_G->Geranylgeranylated_Protein Perillic_Acid This compound FTase FTase Perillic_Acid->FTase GGTase GGTase Perillic_Acid->GGTase Known_FTIs Known FTase Inhibitors (e.g., Tipifarnib) Known_FTIs->FTase Known_GGTIs Known GGTase I Inhibitors (e.g., GGTI-2418) Known_GGTIs->GGTase I I Downstream_Signaling_F Cell Proliferation, Survival Membrane_Localization_F->Downstream_Signaling_F Downstream Signaling Downstream_Signaling_G Cytoskeletal Regulation, Cell Motility Membrane_Localization_G->Downstream_Signaling_G Downstream Signaling

Caption: Protein prenylation pathway and points of inhibition.

Experimental Protocols

The following protocols describe common methods for assessing the in vitro inhibition of farnesyltransferase and geranylgeranyltransferase I.

Fluorescence-Based Farnesyltransferase (FTase) Inhibition Assay

This non-radioactive assay measures the transfer of a farnesyl group to a fluorescently labeled peptide substrate.[9][10]

Materials:

  • Purified recombinant human FTase

  • Farnesyl pyrophosphate (FPP)

  • Dansylated peptide substrate (e.g., Dansyl-GCVLS)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT

  • Test compounds (e.g., this compound, known inhibitors) dissolved in DMSO

  • Black, flat-bottom 384-well plates

  • Fluorescence plate reader (Excitation: 340 nm, Emission: 550 nm)

Procedure:

  • Prepare a reaction mixture containing assay buffer, dansylated peptide substrate, and FPP.

  • Add the test compound or vehicle (DMSO) to the wells of the 384-well plate.

  • Add purified FTase to initiate the reaction.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Measure the fluorescence intensity at 340 nm excitation and 550 nm emission.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Fluorescence-Based Geranylgeranyltransferase I (GGTase I) Inhibition Assay

This assay is analogous to the FTase assay but uses substrates specific for GGTase I.[8]

Materials:

  • Purified recombinant human GGTase I

  • Geranylgeranyl pyrophosphate (GGPP)

  • Dansylated peptide substrate (e.g., Dansyl-GCVLL)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT

  • Test compounds dissolved in DMSO

  • Black, flat-bottom 384-well plates

  • Fluorescence plate reader (Excitation: 340 nm, Emission: 550 nm)

Procedure:

  • Follow the same procedure as the FTase inhibition assay, substituting GGTase I for FTase, GGPP for FPP, and a GGTase I-specific dansylated peptide for the FTase substrate.

  • Calculate the percent inhibition and IC50 values as described for the FTase assay.

Experimental Workflow

The logical flow for evaluating a novel prenylation inhibitor is depicted below.

Experimental_Workflow A Compound Synthesis and Purification B In Vitro Enzyme Assays (FTase & GGTase I) A->B C Determine IC50 Values B->C D Cell-Based Assays (Inhibition of Protein Prenylation) C->D E Assess Cellular Effects (e.g., Proliferation, Apoptosis) D->E F In Vivo Efficacy Studies (Animal Models) E->F

Caption: Workflow for inhibitor validation.

Conclusion

The experimental data compiled in this guide indicate that this compound is a weak inhibitor of both farnesyltransferase and geranylgeranyltransferase I, with significantly lower potency compared to established, well-characterized inhibitors. While natural products remain a valuable source for drug discovery, the data suggests that this compound in its unmodified form may not be a potent candidate for therapeutic applications targeting protein prenylation. Further structure-activity relationship studies and chemical modifications may be necessary to enhance its inhibitory activity. Researchers in the field are encouraged to use the provided data and protocols as a baseline for the evaluation of novel prenylation inhibitors.

References

A Comparative Guide to the Characterization of (S)-(-)-Perillic Acid: Cross-Validation of HPLC and NMR Methods

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and drug development, the precise characterization of chiral compounds is paramount. (S)-(-)-Perillic acid, a monoterpene with demonstrated anticancer properties, is no exception. Its therapeutic potential necessitates robust analytical methods for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy stand out as two powerful techniques for the comprehensive analysis of such molecules. This guide provides a detailed comparison of HPLC and NMR methods for the characterization of this compound, supported by experimental data and protocols.

Methodology Comparison: At a Glance

High-Performance Liquid Chromatography is a cornerstone of analytical chemistry, offering high-resolution separation and quantification of components in a mixture. For chiral molecules like this compound, chiral HPLC is particularly indispensable for assessing enantiomeric purity.[1] On the other hand, Nuclear Magnetic Resonance spectroscopy provides unparalleled insight into the molecular structure, enabling unambiguous identification and quantification without the need for reference standards for every component.[2] While HPLC excels in separating complex mixtures, NMR offers detailed structural elucidation.[3]

A cross-validation approach, leveraging the strengths of both techniques, ensures the highest confidence in analytical results. NMR can be used to confirm the identity of peaks observed in HPLC and to provide a primary quantification, which can then be used to calibrate the HPLC method.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of this compound using HPLC and NMR. The data presented is a synthesis of typical performance characteristics reported in the literature.

Table 1: HPLC Method Parameters for this compound Quantification

ParameterValueReference
ColumnC18[4]
Mobile PhaseAcetonitrile (36%) and 0.05 M ammonium acetate buffer pH 5.0 (64%)[4]
Flow Rate1.0 mL/min (Typical)
DetectionUV at 210 nm (Typical)[4]
Linearity Range0.25 to 200.0 µg/ml in plasma[4]
Limit of Detection (LOD)10.4 µg·ml⁻¹ (for a similar compound by GC)[5]
Limit of Quantification (LOQ)2.0% (isomeric impurity by NMR)[6]
Accuracy98.3% (for a similar compound by GC)[5]
Precision (RSD)2.1% (for a similar compound by GC)[5]

Table 2: NMR Method Parameters for this compound Characterization

ParameterValueReference
Spectrometer Frequency600 MHz (¹H NMR)[7]
SolventD₂O or CDCl₃ (Typical)[7]
Internal StandardTrimethylsilane (TMS) or a suitable internal standard
Key ¹H Chemical ShiftsSpecific proton resonances of Perillic Acid[7]
Quantitative MethodIntegration of characteristic signals relative to an internal standard[2]
Limit of Detection (LOD)~1.2% (isomeric impurity)[6]
Limit of Quantification (LOQ)~2.0% (isomeric impurity)[6]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a method for the quantification of perillic acid in plasma and can be adapted for the analysis of bulk material or formulations.[4]

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to create a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution. For plasma samples, protein precipitation is required.[4]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.[4]

    • Mobile Phase: An isocratic mixture of acetonitrile (36%) and 0.05 M ammonium acetate buffer pH 5.0 (64%).[4]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV detector set to an appropriate wavelength for perillic acid.

  • Analysis: Inject the calibration standards followed by the test samples. Identify the perillic acid peak by its retention time.

  • Quantification: Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations. Determine the concentration of this compound in the test samples from the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol outlines a general procedure for the structural confirmation and quantification of this compound.

  • Sample Preparation: Accurately weigh about 5-10 mg of the this compound sample and a known amount of a suitable internal standard (e.g., maleic acid) into an NMR tube. Dissolve the mixture in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

  • NMR Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to allow for full relaxation and accurate integration.

  • Data Processing: Process the acquired spectrum using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

  • Structural Confirmation: Assign the resonances in the ¹H NMR spectrum to the corresponding protons of the this compound molecule.

  • Quantification: Integrate the area of a well-resolved signal corresponding to this compound and the area of a signal from the internal standard. Calculate the purity or concentration of this compound using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * 100

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the cross-validation of HPLC and NMR methods and a conceptual signaling pathway where this compound characterization is critical.

CrossValidationWorkflow cluster_hplc HPLC Analysis cluster_nmr NMR Analysis hplc_prep Sample Preparation for HPLC hplc_analysis HPLC Method Development & Analysis hplc_prep->hplc_analysis hplc_quant Quantification & Purity (Area %) hplc_analysis->hplc_quant cross_val Cross-Validation hplc_quant->cross_val HPLC Data nmr_prep Sample Preparation for NMR nmr_analysis NMR Spectral Acquisition nmr_prep->nmr_analysis nmr_ident Structural Identification nmr_analysis->nmr_ident nmr_quant Quantitative NMR (qNMR) nmr_analysis->nmr_quant nmr_ident->cross_val Structural Confirmation nmr_quant->cross_val NMR Data final_report Final Characterization Report cross_val->final_report

Caption: Cross-validation workflow for HPLC and NMR.

SignalingPathway cluster_drug_dev Drug Development Pipeline cluster_moa Mechanism of Action synthesis This compound Synthesis characterization Characterization (HPLC/NMR) synthesis->characterization formulation Formulation characterization->formulation drug This compound characterization->drug Ensures Purity & Identity preclinical Preclinical Studies formulation->preclinical clinical Clinical Trials preclinical->clinical target Molecular Target drug->target pathway Signaling Pathway Modulation target->pathway effect Therapeutic Effect pathway->effect

Caption: Role of characterization in drug development.

References

A Comparative Analysis of (S)-(-)-Perillic Acid Derivatives and Standard Chemotherapy in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(-)-Perillic acid, a natural monoterpene and a metabolite of d-limonene, has garnered significant interest for its potential anticancer properties. While direct in vivo comparative studies of this compound against standard chemotherapy are limited, research into its derivatives has provided valuable insights into their antitumor efficacy. This guide presents a comparative analysis of the in vivo antitumor effects of this compound derivatives against the standard chemotherapeutic agent 5-fluorouracil (5-FU) in established murine cancer models.

In Vivo Antitumor Efficacy: this compound Derivatives vs. 5-Fluorouracil

Recent preclinical studies have benchmarked novel N-arylamide derivatives of this compound and a derivative of its precursor, perillyl alcohol, against 5-FU. The quantitative outcomes of these studies, including tumor growth inhibition, are summarized below.

Hepatocellular Carcinoma Model

A study by Mukhtar et al. (2019) investigated the in vivo antitumor activity of two novel N-arylamide derivatives of this compound, compounds 4 and 5, in mice inoculated with hepatoma H22 cells. Their efficacy was compared to the standard chemotherapeutic drug, 5-fluorouracil (5-FU). The results demonstrated significant tumor growth inhibition by the perillic acid derivatives, with compound 5 showing comparable, and in some respects superior, activity to 5-FU.[1][2][3][4]

Treatment GroupDose (mg/kg/day)Mean Tumor Weight (g) ± SDTumor Inhibition Rate (%)
Control (Vehicle)-2.54 ± 0.50-
Compound 4201.01 ± 0.2160.24
Compound 5200.82 ± 0.1967.72
5-Fluorouracil (5-FU)200.98 ± 0.1561.42
Data sourced from Mukhtar et al. (2019).[1][3]
Sarcoma Model

In a separate study, Andrade et al. (2016) evaluated the antitumor effect of perillaldehyde 8,9-epoxide, a derivative of (S)-(−)-perillyl alcohol, in a sarcoma 180 murine model. The performance of this derivative was compared against 5-FU. The findings indicated a dose-dependent antitumor activity of the perillyl alcohol derivative, with the higher dose exhibiting a notable inhibition of tumor growth.[5][6][7]

Treatment GroupDose (mg/kg/day)Tumor Inhibition Rate (%)
Perillaldehyde 8,9-epoxide10038.4
Perillaldehyde 8,9-epoxide20058.7
5-Fluorouracil (5-FU)2568.1
Data sourced from Andrade et al. (2016).[5][6][7]

Experimental Protocols

The methodologies employed in these pivotal studies are detailed below to provide a comprehensive understanding of the experimental conditions.

Hepatoma H22 Xenograft Model (Mukhtar et al., 2019)
  • Animal Model: Kunming mice.

  • Tumor Cell Line: Murine hepatoma H22 cells.

  • Tumor Inoculation: H22 cells were subcutaneously injected into the right flank of the mice.

  • Treatment Protocol:

    • When tumors reached a palpable size, the mice were randomly divided into treatment and control groups.

    • The this compound derivatives (compounds 4 and 5) and 5-FU were administered intraperitoneally at a dose of 20 mg/kg/day.

    • The control group received an equivalent volume of the vehicle (ethanolic cremophor EL®-saline).

    • Treatments were administered for a specified duration.

  • Efficacy Evaluation: At the end of the treatment period, the mice were euthanized, and the tumors were excised and weighed. The tumor inhibition rate was calculated using the formula: (1 - Mean tumor weight of treated group / Mean tumor weight of control group) x 100%.[1][3]

Sarcoma 180 Ascites Model (Andrade et al., 2016)
  • Animal Model: Swiss albino mice.

  • Tumor Cell Line: Sarcoma 180 (S-180) tumor cells.

  • Tumor Inoculation: S-180 cells were inoculated intraperitoneally.

  • Treatment Protocol:

    • 24 hours after tumor inoculation, the mice were randomly assigned to different treatment groups.

    • Perillaldehyde 8,9-epoxide was administered intraperitoneally at doses of 100 and 200 mg/kg/day for 7 consecutive days.[6][8]

    • The positive control group received 5-FU at a dose of 25 mg/kg/day via intraperitoneal injection.[6][8]

    • The negative control group received 5% DMSO.[8]

  • Efficacy Evaluation: On the day after the final treatment, the ascitic fluid was collected to determine the tumor volume, and the tumor growth inhibition was calculated.[6]

Signaling Pathways and Mechanism of Action

The antitumor effects of perillyl alcohol and its metabolite, perillic acid, are attributed to their ability to modulate multiple cellular signaling pathways.[5][9] Key mechanisms include the inhibition of post-translational isoprenylation of small G-proteins like Ras, which is crucial for their membrane localization and function in signal transduction.[9] This disruption can lead to cell cycle arrest and induction of apoptosis.

Furthermore, these compounds have been shown to influence key regulators of the cell cycle, such as cyclins, cyclin-dependent kinases (CDKs), and the CDK inhibitor p21.[9][10] They also promote apoptosis by increasing the expression of pro-apoptotic proteins like Bax and enhancing the activity of caspases.[10][11] The modulation of survival pathways, including the PI3K/AKT and MAPK/ERK pathways, also contributes to their anticancer activity.[9]

Signaling_Pathway PA This compound & Derivatives Ras Ras Protein Prenylation PA->Ras Inhibits PI3K_AKT PI3K/AKT Pathway PA->PI3K_AKT Modulates MAPK_ERK MAPK/ERK Pathway PA->MAPK_ERK Modulates CellCycle Cell Cycle (Cyclins, CDKs, p21) PA->CellCycle Arrests Apoptosis Apoptosis (Bax, Caspases) PA->Apoptosis Induces Ras->PI3K_AKT Ras->MAPK_ERK TumorGrowth Tumor Growth & Proliferation PI3K_AKT->TumorGrowth MAPK_ERK->TumorGrowth CellCycle->TumorGrowth Apoptosis->TumorGrowth Inhibits

Caption: Putative signaling pathways modulated by this compound and its derivatives.

Experimental Workflow Visualization

The general workflow for the in vivo evaluation of antitumor agents in a xenograft mouse model is depicted below.

Experimental_Workflow start Start cell_culture Tumor Cell Culture (e.g., H22) start->cell_culture inoculation Subcutaneous Tumor Cell Inoculation cell_culture->inoculation tumor_growth Tumor Growth to Palpable Size inoculation->tumor_growth randomization Randomization of Mice into Groups tumor_growth->randomization treatment Daily Intraperitoneal Treatment randomization->treatment monitoring Monitor Tumor Size & Body Weight treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia analysis Tumor Weight Measurement & Data Analysis euthanasia->analysis end End analysis->end

Caption: Generalized workflow for in vivo antitumor efficacy testing in a xenograft model.

References

Potency Unleashed: Novel N-arylamide Analogues of (S)-(-)-Perillic Acid Demonstrate Superior Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the enhanced cytotoxic and antitumor effects of next-generation (S)-(-)-Perillic acid derivatives for researchers and drug development professionals.

This compound (PA), a natural monoterpene and a major metabolite of d-limonene, has long been recognized for its potential as a chemotherapeutic agent. However, its clinical utility has been hampered by the need for high doses to achieve significant antitumor effects.[1] This has spurred the development of novel analogues with improved potency. This guide provides a comprehensive assessment of the enhanced anticancer activity of two N-arylamide derivatives of this compound, herein designated as Compound 4 and Compound 5, as demonstrated in recent preclinical studies.

In Vitro Cytotoxicity: A Leap in Potency

The antiproliferative effects of this compound and its novel N-arylamide analogues were evaluated against two aggressive cancer cell lines: hepatocellular carcinoma (HepG2) and glioblastoma (U251). A standard MTT assay was employed to determine the half-maximal inhibitory concentration (IC50) after 72 hours of exposure. For comparison, the activity of Perillyl alcohol (POH), a well-studied precursor to PA, and the standard chemotherapeutic drug 5-Fluorouracil (5-FU) were also assessed.

The results, summarized in the table below, clearly indicate a substantial improvement in the cytotoxic potential of the N-arylamide analogues over the parent compound. Notably, this compound itself showed no significant activity at the tested concentrations.

CompoundHepG2 IC50 (µg/mL)U251 IC50 (µg/mL)3T6 (Normal Fibroblast) IC50 (µg/mL)
This compoundNSANSANot Reported
Perillyl alcohol (POH)764.00 ± 0.10> 100Not Reported
Compound 4 18.07 ± 0.10 9.41 ± 0.38 > 20
Compound 5 1.49 ± 0.43 3.10 ± 0.12 > 20
5-Fluorouracil (5-FU)25.01 ± 0.204.89 ± 0.15Not Reported

NSA: No Significant Activity detected. Data sourced from[1].

Particularly striking is the activity of Compound 5, which exhibited an IC50 of 1.49 ± 0.43 µg/mL against HepG2 cells and 3.10 ± 0.12 µg/mL against U251 cells.[1] This represents a significant increase in potency compared to POH and, in the case of HepG2 cells, surpasses the efficacy of the established chemotherapeutic agent 5-FU.[1] Furthermore, both analogues displayed a favorable toxicity profile, with significantly higher IC50 values against the normal fibroblast cell line 3T6, suggesting a degree of selectivity for cancer cells.[1]

In Vivo Antitumor Efficacy: Translating In Vitro Potency to Animal Models

To validate the in vitro findings, the antitumor effects of the most potent analogue, Compound 5, were assessed in a murine model of hepatocellular carcinoma. H22 tumor-bearing mice were treated with Compound 5 (30 mg/kg), 5-FU (25 mg/kg) as a positive control, or a vehicle control.

The study revealed that Compound 5 exhibited substantial tumor growth inhibition, comparable to that of 5-FU.[1] This demonstrates that the enhanced potency observed in cell culture is translatable to a living organism. Histopathological analysis of the liver, spleen, and kidney of the treated mice showed no significant organ damage, further underscoring the promising safety profile of these novel analogues.[1]

Unraveling the Mechanism of Action: A Multi-faceted Approach to Cancer Cell Death

While the precise signaling pathways of these novel N-arylamide analogues are under continued investigation, the known mechanisms of Perillic acid and its precursor, Perillyl alcohol, offer significant insights. These monoterpenes are known to induce apoptosis and cell cycle arrest in cancer cells through a variety of mechanisms.

One of the primary targets is the inhibition of protein prenylation, a critical post-translational modification for the function of oncogenic proteins such as Ras. By inhibiting enzymes like farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase), Perillic acid disrupts downstream signaling cascades that promote cell proliferation and survival.

Furthermore, Perillyl alcohol has been shown to induce apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. This involves the upregulation of pro-apoptotic proteins like Bax and the activation of caspases, the executioners of apoptosis. The diagram below illustrates the key signaling pathways implicated in the anticancer activity of Perillyl alcohol, which are likely to be relevant for its more potent analogues.

Perillyl_Alcohol_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion FasL FasL FasR Fas Receptor FasL->FasR Procaspase8 Procaspase-8 FasR->Procaspase8 POH This compound Analogues Bax Bax POH->Bax Induces Bcl2 Bcl-2 POH->Bcl2 Inhibits p21 p21 POH->p21 Induces Prenylation Protein Prenylation (e.g., Ras) POH->Prenylation Inhibits Caspase8 Caspase-8 Procaspase8->Caspase8 Bid Bid Caspase8->Bid Procaspase3 Procaspase-3 Caspase8->Procaspase3 tBid tBid Bid->tBid tBid->Bax Mito Bax->Mito Forms pores in mitochondrial membrane Bcl2->Bax CytoC Cytochrome c Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CellCycleArrest Cell Cycle Arrest (G0/G1) p21->CellCycleArrest OncogenicSignaling Oncogenic Signaling Prenylation->OncogenicSignaling Mito->CytoC Releases

Caption: Proposed signaling pathways for the anticancer activity of this compound analogues.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The following protocol outlines the methodology used to determine the cytotoxic effects of this compound and its analogues on cancer and normal cell lines.

MTT_Assay_Workflow start Start cell_seeding Seed cells (HepG2, U251, or 3T6) in 96-well plates start->cell_seeding incubation1 Incubate for 24 hours (37°C, 5% CO2) cell_seeding->incubation1 treatment Treat cells with varying concentrations of test compounds incubation1->treatment incubation2 Incubate for 72 hours treatment->incubation2 mtt_addition Add MTT solution (5 mg/mL) to each well incubation2->mtt_addition incubation3 Incubate for 4 hours mtt_addition->incubation3 formazan_solubilization Add DMSO to dissolve formazan crystals incubation3->formazan_solubilization absorbance_reading Measure absorbance at 570 nm using a microplate reader formazan_solubilization->absorbance_reading data_analysis Calculate cell viability and IC50 values absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: HepG2, U251, and 3T6 cells are seeded into 96-well plates at an appropriate density and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of this compound, its analogues, POH, or 5-FU. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Formation: The plates are incubated for an additional 4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.

In Vivo Antitumor Activity: H22 Xenograft Model

The following protocol describes the in vivo assessment of the antitumor efficacy of the lead this compound analogue.

In_Vivo_Workflow start Start cell_injection Subcutaneously inject H22 cells into the right flank of mice start->cell_injection tumor_growth Allow tumors to grow to a palpable size (e.g., 100-200 mm³) cell_injection->tumor_growth grouping Randomly divide mice into treatment groups tumor_growth->grouping treatment Administer test compounds (e.g., daily intraperitoneal injection) grouping->treatment monitoring Monitor tumor volume and body weight regularly treatment->monitoring endpoint Sacrifice mice at the end of the study monitoring->endpoint analysis Excise tumors, weigh, and perform histopathological analysis of organs endpoint->analysis end End analysis->end

Caption: Workflow for the in vivo antitumor study using the H22 xenograft model.

  • Tumor Cell Implantation: Murine hepatoma H22 cells are subcutaneously injected into the right flank of immunocompetent mice.

  • Tumor Development: The tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

  • Group Randomization: The tumor-bearing mice are randomly assigned to different treatment groups: vehicle control, positive control (e.g., 5-FU), and the experimental compound(s) at specified doses.

  • Treatment Administration: The treatments are administered according to a predefined schedule (e.g., daily intraperitoneal injections).

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study to assess treatment efficacy and toxicity.

  • Data Collection and Analysis: The tumors are excised and weighed. Key organs (e.g., liver, spleen, kidneys) are collected for histopathological examination to evaluate any potential toxicity.

Conclusion and Future Directions

The N-arylamide analogues of this compound, particularly Compound 5, represent a significant advancement in the development of monoterpene-based anticancer agents. Their substantially improved in vitro cytotoxicity against hepatocellular carcinoma and glioblastoma cell lines, coupled with their promising in vivo antitumor activity and favorable safety profile, make them compelling candidates for further preclinical and clinical development.

Future research should focus on elucidating the precise molecular mechanisms by which these analogues exert their enhanced anticancer effects, including a detailed analysis of their impact on the signaling pathways outlined above. Further optimization of the chemical structure could lead to even more potent and selective compounds. These findings pave the way for the development of a new class of effective and less toxic therapies for the treatment of aggressive cancers.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(-)-Perillic acid
Reactant of Route 2
Reactant of Route 2
(S)-(-)-Perillic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.